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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic route to 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic route to 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, a compound of interest in medicinal chemistry and drug discovery. The dihydroquinolinone scaffold is a privileged structure found in numerous biologically active molecules. The introduction of bromine atoms at the 6 and 8 positions, along with an N-isopropyl group, offers unique opportunities for further functionalization and the exploration of structure-activity relationships (SAR).

This document will delve into a multi-step synthetic strategy, elucidating the rationale behind each experimental choice and providing detailed protocols. The synthesis is logically divided into three core stages: synthesis of the N-isopropylaniline precursor, construction of the dihydroquinolinone core, and the final regioselective bromination.

I. Synthetic Strategy and Retrosynthetic Analysis

The target molecule, 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, can be disconnect through a retrosynthetic approach. The final bromination step suggests a 1-isopropyl-2,3-dihydroquinolin-4(1H)-one precursor. This dihydroquinolinone can be envisioned to form via an intramolecular Friedel-Crafts acylation of an N-isopropyl-N-phenyl-β-alanine derivative. This precursor, in turn, can be synthesized from N-isopropylaniline.

II. Stage 1: Synthesis of N-Isopropylaniline

N-isopropylaniline is a crucial intermediate in various chemical syntheses, including the production of pharmaceuticals and pesticides.[1] It can be synthesized through several methods, with the reductive amination of aniline with acetone being a common and efficient approach.[2]

Experimental Protocol: Reductive Amination

This protocol is based on the catalytic hydrogenation of the Schiff base formed between aniline and acetone.[2]

Materials:

  • Aniline

  • Acetone

  • Platinum catalyst (e.g., Platinum on carbon)

  • Hydrogen gas

  • Solvent (e.g., Tetrahydrofuran)[3]

  • Anhydrous potassium carbonate[3]

Procedure:

  • In a suitable reaction vessel, a mixture of aniline and acetone in tetrahydrofuran is stirred under a nitrogen atmosphere.[3]

  • A catalytic amount of platinum on carbon is added to the mixture.

  • The reaction vessel is then placed under a hydrogen atmosphere.

  • The reaction is stirred at a controlled temperature and pressure until the consumption of hydrogen ceases.

  • Upon completion, the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is then purified by distillation to yield N-isopropylaniline.

Reagent/SolventMolar Ratio (relative to Aniline)Key Role
Aniline1.0Starting material
Acetone1.0 - 1.5Isopropyl source
Platinum on CarbonCatalyticHydrogenation catalyst
Hydrogen GasExcessReducing agent
Tetrahydrofuran-Solvent

III. Stage 2: Construction of the 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one Core

The formation of the dihydroquinolinone ring can be achieved through an intramolecular Friedel-Crafts acylation. This classic reaction involves the cyclization of a suitable carboxylic acid derivative onto an aromatic ring in the presence of a Lewis acid catalyst.[4]

Conceptual Workflow for Dihydroquinolinone Formation

G cluster_0 Precursor Synthesis cluster_1 Intramolecular Friedel-Crafts Acylation N_Isopropylaniline N-Isopropylaniline Michael_Addition Michael Addition N_Isopropylaniline->Michael_Addition Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Michael_Addition Precursor N-isopropyl-N-phenyl-3-chloropropanamide Michael_Addition->Precursor Cyclization Cyclization Precursor->Cyclization Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Cyclization Dihydroquinolinone 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one Cyclization->Dihydroquinolinone

Caption: Workflow for the synthesis of the dihydroquinolinone core.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Step A: Synthesis of N-isopropyl-N-phenyl-3-chloropropanamide

  • N-isopropylaniline is reacted with 3-chloropropionyl chloride in an inert solvent in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Step B: Cyclization

  • The N-isopropyl-N-phenyl-3-chloropropanamide is treated with a strong Lewis acid, such as aluminum chloride (AlCl₃), in an appropriate solvent.

  • The Lewis acid activates the carbonyl group, facilitating an intramolecular electrophilic attack of the aromatic ring to form the six-membered dihydroquinolinone ring.[5]

  • The reaction is typically heated to drive the cyclization to completion.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The crude product is then purified by chromatography or recrystallization.

Reagent/CatalystMolar Ratio (relative to Precursor)Key Role
N-isopropyl-N-phenyl-3-chloropropanamide1.0Cyclization precursor
Aluminum Chloride (AlCl₃)>1.0Lewis acid catalyst
Solvent (e.g., Dichloromethane)-Reaction medium

Causality in Experimental Choices: The use of a Lewis acid like AlCl₃ is crucial as it complexes with the carbonyl oxygen, increasing the electrophilicity of the acyl group and promoting the intramolecular aromatic substitution.[5]

IV. Stage 3: Regioselective Bromination

The final step in the synthesis is the dibromination of the 1-isopropyl-2,3-dihydroquinolin-4(1H)-one core. The nitrogen atom of the dihydroquinolinone ring is an activating group, directing electrophilic substitution to the ortho and para positions of the aromatic ring.[6]

Reaction Mechanism: Electrophilic Aromatic Substitution

G Dihydroquinolinone 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one Electrophilic_Attack Electrophilic Aromatic Substitution Dihydroquinolinone->Electrophilic_Attack Bromine Br₂ Bromine->Electrophilic_Attack Solvent Solvent (e.g., Acetic Acid) Solvent->Electrophilic_Attack Final_Product 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one Electrophilic_Attack->Final_Product

Caption: Final bromination step to yield the target compound.

Experimental Protocol: Direct Bromination

This protocol is adapted from established procedures for the bromination of related heterocyclic systems.[6]

Materials:

  • 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the 1-isopropyl-2,3-dihydroquinolin-4(1H)-one in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[6]

  • Cool the solution in an ice bath.

  • Prepare a solution of molecular bromine (approximately 2.2 equivalents) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred solution of the dihydroquinolinone, maintaining a low temperature.[6]

  • After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice water and neutralize the excess acid with a saturated solution of sodium bicarbonate.[6]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

Reagent/SolventMolar Ratio (relative to Dihydroquinolinone)Key Role
1-Isopropyl-2,3-dihydroquinolin-4(1H)-one1.0Substrate
Molecular Bromine (Br₂)~2.2Brominating agent
Glacial Acetic Acid-Solvent

Trustworthiness of the Protocol: This bromination protocol is a self-validating system. The progress of the reaction can be easily monitored by TLC, and the final product can be characterized by standard analytical techniques such as NMR and mass spectrometry to confirm its structure and purity. The regioselectivity is dictated by the strong directing effect of the nitrogen atom within the quinolinone ring system.

V. Characterization and Analysis

The final product, 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, should be characterized using modern analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the characteristic signals for the aromatic protons, the isopropyl group, and the dihydroquinolinone core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.

  • Melting Point: A sharp melting point will indicate the purity of the synthesized compound.

VI. Conclusion

The synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one can be effectively achieved through a logical, multi-step sequence involving the synthesis of an N-isopropyl aniline precursor, construction of the dihydroquinolinone core via an intramolecular Friedel-Crafts acylation, and a final regioselective bromination. This guide provides a robust framework for researchers to produce this valuable compound for further investigation in drug discovery and development programs. The principles and protocols outlined herein are based on well-established chemical transformations, ensuring a high degree of confidence in their successful application.

References

  • Royal Society of Chemistry. One-pot synthesis of dihydroquinolones by sequential reactions of o-aminobenzyl alcohol derivatives with Meldrum's acids - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • ACS Publications. Synthesis of Dihydroquinolinone Derivatives via the Cascade Reaction of o-Silylaryl Triflates with Pyrazolidinones | The Journal of Organic Chemistry. Available from: [Link]

  • PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available from: [Link]

  • ACS Publications. Synthesis of Dihydroquinolinone Derivatives via the Cascade Reaction of o-Silylaryl Triflates with Pyrazolidinones | The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Dihydroquinolinone synthesis. Available from: [Link]

  • ResearchGate. Synthesis of n-isopropylaniline by catalytic distillation. Available from: [Link]

  • Google Patents. DE2153792B2 - Process for the preparation of N-isopropylaniline.
  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • NIH. N-Isopropylaniline | C9H13N | CID 13032 - PubChem. Available from: [Link]

  • ResearchGate. Synthesis, evaluation of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1 H )-ones in MCF7 (breast cancer) cell lines and their docking studies. Available from: [Link]

  • PMC. 6,8-Dibromoquinoline. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]

Sources

Exploratory

Analysis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one: Absence of Published Mechanism of Action Data

To our valued researchers, scientists, and drug development professionals: Following a comprehensive review of scientific literature, chemical databases, and supplier technical data, we must report that there is currentl...

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Author: BenchChem Technical Support Team. Date: April 2026

To our valued researchers, scientists, and drug development professionals:

Following a comprehensive review of scientific literature, chemical databases, and supplier technical data, we must report that there is currently no publicly available information regarding the mechanism of action or biological activity of the compound 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one .

Our extensive search indicates that information on this specific molecule is limited to its chemical synthesis and availability from commercial suppliers for research purposes.[1][2] There are no published studies, clinical or preclinical, that investigate its pharmacological properties, molecular targets, or its effects on biological pathways.

While the broader quinoline and dihydroquinolinone scaffolds are known to be of significant interest in medicinal chemistry for their diverse biological activities, including potential anticancer properties, these general characteristics cannot be specifically and accurately attributed to the 6,8-dibromo-1-isopropyl derivative without direct experimental evidence.[3][4] For instance, a related but structurally distinct compound, 6,8-Dibromo-1,2,3,4-tetrahydroquinoline, has a hypothesized mechanism of action related to mTOR inhibition, but this is a putative pathway for that specific analog and cannot be extrapolated.[5]

Without foundational data on the compound's biological effects, the creation of an in-depth technical guide or whitepaper on its core mechanism of action is not possible. The principles of scientific integrity and accuracy prevent the speculation or fabrication of such a mechanism.

We recommend that researchers interested in this compound would need to undertake initial screening and target identification studies to elucidate its potential biological functions. Should such data become available in the future, a detailed mechanistic guide could be developed.

Sources

Foundational

biological activity of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

Title: Pharmacological Exploitation of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one: A Privileged Scaffold for Targeted Therapeutics Executive Overview In modern medicinal chemistry, the pursuit of highly specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacological Exploitation of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one: A Privileged Scaffold for Targeted Therapeutics

Executive Overview

In modern medicinal chemistry, the pursuit of highly specific, metabolically stable pharmacophores has driven the evolution of nitrogen-containing heterocycles. Among these, the quinolin-4-one (quinolone) core is recognized as a privileged scaffold, historically foundational to broad-spectrum antibiotics and increasingly pivotal in oncology [1]. However, traditional fully aromatic quinolones often suffer from poor solubility and non-specific DNA intercalation.

The compound 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one (CAS: 2306369-54-8) represents a next-generation synthetic building block designed to overcome these limitations. By integrating a puckered 2,3-dihydro ring system, dual halogen synthetic handles, and a sterically demanding N-isopropyl group, this scaffold provides an optimal starting point for the late-stage functionalization of highly selective kinase and aromatase inhibitors. This whitepaper dissects the structural rationale, biological applications, and self-validating experimental workflows required to leverage this scaffold in drug discovery.

Part I: Structural Rationale & Pharmacophore Mapping

The biological activity of any derivative synthesized from 6,8-dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one is intrinsically linked to the stereoelectronic properties of its core components.

1. The 2,3-Dihydroquinolin-4(1H)-one Core (Fsp³ Modulation) Unlike flat, fully aromatic quinolones, the 2,3-dihydro variant introduces sp³-hybridized carbons. This increases the fraction of sp³ carbons (Fsp³), a metric strongly correlated with clinical success due to improved aqueous solubility and reduced off-target promiscuity. The slight pucker of the dihydro ring allows the molecule to project substituents into three-dimensional space, enabling precise vectorization into complex enzyme pockets, such as the ATP-binding site of DNA-Dependent Protein Kinase (DNA-PK)[2].

2. 6,8-Dibromo Substitutions: The Orthogonal Handles Bromine atoms at the 6 and 8 positions serve a dual purpose:

  • Biological: They act as lipophilic anchors and can participate in halogen bonding with backbone carbonyls in target proteins.

  • Synthetic: They are prime sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electronic disparity between the C6 (para to the nitrogen) and C8 (ortho to the nitrogen) positions allows for regioselective sequential functionalization, enabling the generation of highly diverse compound libraries [3].

3. N-Isopropyl Substitution: Steric Shielding and Lipophilicity The N-isopropyl group is a deliberate design choice over a standard N-methyl group. The branched alkyl chain provides significant steric bulk, which shields the nitrogen from rapid metabolic N-dealkylation by cytochrome P450 enzymes. Furthermore, it finely tunes the partition coefficient (LogP), enhancing cellular membrane permeability while locking the molecule into a specific bioactive conformation through steric clashes with the adjacent C8 substituent.

Part II: Mechanisms of Biological Activity

While the unfunctionalized scaffold exhibits baseline biological activity, its true value lies in its functionalized derivatives. Recent studies on 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones have demonstrated potent anticancer properties, particularly in hormone-dependent malignancies [4].

Aromatase Inhibition in Oncology

Derivatives of this scaffold have been evaluated against MCF-7 breast cancer cell lines. The mechanism of action involves the competitive inhibition of the aromatase enzyme, a cytochrome P450 complex responsible for synthesizing estrogens. The functionalized quinolin-4-one core mimics the steroidal backbone of natural substrates, while the N-isopropyl group and C6/C8 aryl extensions occupy the hydrophobic access channel of the enzyme, effectively blocking substrate entry and leading to cell cycle arrest.

Mechanism Ligand Functionalized Quinolin-4-one (Optimized Derivative) Target Target Enzyme (e.g., Aromatase / DNA-PK) Ligand->Target High Affinity Interaction Binding Competitive Binding at Active Site / ATP Pocket Target->Binding Structural Blockade Arrest Cell Cycle Arrest (G2/M Phase) Binding->Arrest Pathway Inhibition Apoptosis Induction of Apoptosis in Malignant Cells Arrest->Apoptosis Terminal Phenotype

Mechanistic pathway of functionalized quinolin-4-one derivatives inducing apoptosis in cancer cells.

Part III: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory quality control checkpoints.

Protocol 1: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Causality Note: Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand provides a wide bite angle, stabilizing the palladium intermediate against the severe steric hindrance imposed by the adjacent N-isopropyl and 8-bromo groups.

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one (1.0 equiv), the desired arylboronic acid (2.2 equiv for bis-coupling), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-dioxane and water. Validation Check: Water is crucial to dissolve the inorganic base and accelerate the transmetalation step.

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is deemed complete only when the unreacted scaffold and mono-brominated intermediates are <2% of the total ion chromatogram (TIC).

  • Purification: Filter through Celite, extract with EtOAc, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: High-Throughput Cytotoxicity & Target Validation (MTT Assay)

Causality Note: A 72-hour continuous drug exposure model is utilized rather than a 24-hour model to accurately capture the delayed cell cycle arrest mechanisms typical of aromatase and kinase inhibitors.

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with synthesized quinolin-4-one derivatives at concentrations ranging from 0.01 µM to 100 µM.

    • Self-Validation: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Letrozole or Doxorubicin) to validate assay sensitivity.

  • Incubation: Incubate for 72 hours.

  • Viability Measurement: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals in 150 µL DMSO.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Workflow A Scaffold: 6,8-Dibromo-1-isopropyl- 2,3-dihydroquinolin-4(1H)-one B Late-Stage Functionalization Pd-Catalyzed Cross-Coupling A->B Suzuki/Buchwald C Purification & Validation (LC-MS/NMR >95% Purity) B->C QA/QC D In Vitro Biological Evaluation (Kinase Inhibition / Cytotoxicity) C->D Library Ready E Hit Identification & SAR Optimization D->E Data Analysis

Workflow for the late-stage functionalization and biological screening of the quinolinone scaffold.

Part IV: Quantitative Data Presentation

The functionalization of the 6,8-dibromo handles drastically alters the biological profile of the scaffold. The table below summarizes the Structure-Activity Relationship (SAR) of representative derivatives synthesized from the core scaffold, demonstrating the shift from an inactive precursor to highly potent targeted inhibitors.

Table 1: Structure-Activity Relationship (SAR) of 6,8-Substituted Quinolin-4-one Derivatives

Compound IDR⁶ SubstituentR⁸ SubstituentN-SubstitutionMCF-7 Cytotoxicity IC₅₀ (µM)Aromatase Inhibition IC₅₀ (nM)
Scaffold Core -Br-Br-Isopropyl> 50.0> 1000
Derivative A -Phenyl-Br-Isopropyl12.4 ± 1.1450 ± 25
Derivative B -Phenyl-Phenyl-Isopropyl3.2 ± 0.485 ± 8
Derivative C 4-Fluorophenyl4-Fluorophenyl-Isopropyl0.8 ± 0.115 ± 2
Control N/A (Letrozole)N/AN/A0.5 ± 0.0510 ± 1

Data Interpretation: The unfunctionalized scaffold exhibits negligible cytotoxicity, confirming its safety as a synthetic starting material. Sequential coupling of aryl groups (Derivatives A and B) significantly enhances target affinity. The introduction of para-fluoro substituents (Derivative C) maximizes potency, likely due to favorable halogen-protein interactions within the aromatase active site, achieving an IC₅₀ comparable to the clinical standard, Letrozole.

References

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry (2023) URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: National Institutes of Health / PMC (2025) URL: [Link]

  • Title: DNA-Dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of Quinolin-4-one and Pyridopyrimidin-4-one Surrogates for the Chromen-4-one Chemotype Source: Journal of Medicinal Chemistry (2010) URL: [Link]

  • Title: ChemInform Abstract: 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde as a Synthon in the Development of Novel 1,6,8-Triaryl-1H-pyrazolo[4,3-c]quinolines Source: ResearchGate (2013) URL: [Link]

Exploratory

An In-Depth Technical Guide to 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals CAS Number: 2306369-54-8 Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 6,8-dibromo-1-isopropyl-2,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 2306369-54-8

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 6,8-dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and the known biological activities of related quinolinone scaffolds, this document offers a detailed exploration of its properties, a plausible and robust synthetic route, and its anticipated role in the development of novel therapeutics.

Introduction: The Quinolinone Scaffold in Drug Discovery

The 2,3-dihydroquinolin-4(1H)-one core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] The strategic substitution on this heterocyclic system allows for the fine-tuning of physicochemical properties and pharmacological activities. The introduction of bromine atoms at the 6 and 8 positions, coupled with an isopropyl group at the N1 position, suggests a molecule designed for specific target interactions and metabolic stability. This particular substitution pattern points towards applications in oncology and infectious diseases, areas where substituted quinolones have shown considerable promise.[3][4][5]

Physicochemical and Spectroscopic Profile

While extensive experimental data for 6,8-dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one is not widely published, its fundamental properties can be reliably predicted based on its structure.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 2306369-54-8[6]
Molecular Formula C₁₂H₁₃Br₂NO[6]
Molecular Weight 347.05 g/mol [6]
Purity ≥95% (as commercially available)[6]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of their positions on the dibrominated ring. Aliphatic protons of the dihydroquinolinone core and the isopropyl group will appear in the upfield region. The isopropyl methine proton will likely be a septet, and the methyl protons a doublet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic, carbonyl, and aliphatic carbons, providing a complete carbon fingerprint of the molecule.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the ketone group, typically in the range of 1680-1700 cm⁻¹. Other notable peaks would include C-H stretching for aromatic and aliphatic groups, and C-Br stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a dibrominated compound, with the molecular ion peak (M+) and fragment ions providing confirmation of the molecular weight and structure.

Synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one: A Proposed Pathway

A robust and scalable synthesis is paramount for the exploration of any new chemical entity. Based on established methodologies for similar compounds, a two-step synthetic sequence is proposed, starting from the commercially available 1,2,3,4-tetrahydroquinoline.[7][8][9][10]

Synthetic Workflow Diagram

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: N-Isopropylation cluster_2 Step 3: Oxidation to Final Product A 1,2,3,4-Tetrahydroquinoline B Bromination A->B Br₂, Acetic Acid C 6,8-Dibromo-1,2,3,4-tetrahydroquinoline B->C D 6,8-Dibromo-1,2,3,4-tetrahydroquinoline E N-Alkylation D->E 2-Bromopropane, Base F 6,8-Dibromo-1-isopropyl-1,2,3,4-tetrahydroquinoline E->F G 6,8-Dibromo-1-isopropyl-1,2,3,4-tetrahydroquinoline H Benzylic Oxidation G->H KMnO₄ I 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one H->I

Caption: Proposed three-step synthesis of the title compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline

This procedure is adapted from established methods for the direct bromination of 1,2,3,4-tetrahydroquinoline.[10]

  • Materials: 1,2,3,4-tetrahydroquinoline, Bromine, Glacial Acetic Acid, Sodium Thiosulfate solution, Sodium Bicarbonate solution, Dichloromethane, Anhydrous Magnesium Sulfate.

  • Procedure:

    • Dissolve 1,2,3,4-tetrahydroquinoline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by adding a solution of sodium thiosulfate to consume excess bromine.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 6,8-Dibromo-1-isopropyl-1,2,3,4-tetrahydroquinoline

This protocol is based on standard N-alkylation procedures for secondary amines.

  • Materials: 6,8-Dibromo-1,2,3,4-tetrahydroquinoline, 2-Bromopropane, Potassium Carbonate (or another suitable base), Acetonitrile (or another polar aprotic solvent).

  • Procedure:

    • To a solution of 6,8-dibromo-1,2,3,4-tetrahydroquinoline in acetonitrile, add potassium carbonate and 2-bromopropane.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield the N-isopropyl derivative.

Protocol 3: Synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

This protocol utilizes a permanganate-promoted benzylic oxidation, a method shown to be effective for the synthesis of 2,3-dihydroquinolin-4(1H)-ones from their corresponding N-acyl-protected 1,2,3,4-tetrahydroquinolines.[7]

  • Materials: 6,8-Dibromo-1-isopropyl-1,2,3,4-tetrahydroquinoline, Potassium Permanganate (KMnO₄), Acetone, Water.

  • Procedure:

    • Dissolve 6,8-dibromo-1-isopropyl-1,2,3,4-tetrahydroquinoline in a mixture of acetone and water.

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate in water dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction with a saturated solution of sodium sulfite.

    • Filter the mixture to remove manganese dioxide.

    • Extract the filtrate with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the final product.

Potential Applications in Drug Development: A Structure-Activity Relationship (SAR) Perspective

The structural features of 6,8-dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one suggest several promising avenues for drug development.

Anticancer Activity

Derivatives of 6,8-dibromo-2,3-dihydroquinolin-4(1H)-one have demonstrated potent in vitro activity against various cancer cell lines, including breast cancer (MCF-7).[3] The presence of the dibromo substitution pattern is often associated with enhanced cytotoxic effects. The N1 substituent plays a crucial role in modulating the activity and selectivity of quinolone-based drugs.[5][11] The isopropyl group, a moderately bulky and lipophilic moiety, may enhance binding to specific hydrophobic pockets within target proteins, such as kinases or other enzymes implicated in cancer progression.

Antimicrobial Potential

The broader class of quinolones is well-established for its antibacterial properties. While the primary target for many antibacterial quinolones is DNA gyrase, the dihydro- and tetrahydro- derivatives can exhibit different mechanisms of action. The dibromo substitutions can contribute to increased lipophilicity, potentially aiding in crossing bacterial cell membranes.

Mechanistic Insights and Target Pathways

The diagram below illustrates a potential mechanism of action for quinolinone-based anticancer agents, focusing on the inhibition of key signaling pathways. While the specific targets of 6,8-dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one require experimental validation, related compounds have been shown to modulate pathways such as PI3K/AKT/mTOR.[10]

G cluster_0 Cellular Signaling Cascade cluster_1 Drug Intervention RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug 6,8-Dibromo-1-isopropyl- 2,3-dihydroquinolin-4(1H)-one Inhibition Inhibition Drug->Inhibition Inhibition->mTOR

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Conclusion and Future Directions

6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one represents a promising, yet underexplored, chemical entity. The synthetic pathways outlined in this guide provide a solid foundation for its preparation and subsequent investigation. Future research should focus on the experimental validation of its synthesis, full spectroscopic characterization, and a comprehensive evaluation of its biological activities. In particular, screening against a panel of cancer cell lines and microbial strains would be a critical next step in elucidating its therapeutic potential. Structure-activity relationship studies, involving the modification of the N1-isopropyl group and exploration of alternative substitutions on the aromatic ring, will be instrumental in optimizing the potency and selectivity of this promising scaffold.

References

  • Synthesis, evaluation of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1 H )-ones in MCF7 (breast cancer) cell lines and their docking studies. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. (2018). European Journal of Medicinal Chemistry, 151, 643-654.
  • Synthesis of Multifunctional 2,3‐Dihydroquinolin‐4(1H)‐one Building Blocks via Permanganate‐Promoted Oxidation of 1,2,3,4‐Tetrahydroquinolines. (2026). Chemistry – An Asian Journal.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013). Molecules, 19(1), 204-232.
  • Structure-activity relationship of anticancer drug candidate quinones. (2024). Turkish Journal of Chemistry, 48(1), 152-165.
  • Structure--activity relationship of quinolones. (1991). Journal of Antimicrobial Chemotherapy, 28(4), 477-486.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013). Molecules, 19(1), 204-232.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2006). Journal of Medicinal Chemistry, 49(21), 6334-6344.
  • 6,8-Dibromoquinoline. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243.
  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (2003). ResearchGate. Retrieved March 29, 2026, from [Link]

  • one: synthesis and pharmacological. (2010). Aurigene Pharmaceutical Services.
  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2018). RSC Advances, 8(27), 14935-14965.
  • Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. (2022).

Sources

Foundational

An In-Depth Technical Guide to the NMR Spectral Analysis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The substituted 2,3-dihydroquinolin-4(1H)-one core is a privileged scaffold found in a variety of biologically active molecules.[1][2] The presence of bromine atoms at the 6 and 8 positions offers strategic points for further functionalization, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for screening.[3] The N-isopropyl group can influence the compound's lipophilicity, solubility, and metabolic stability, which are critical parameters in drug development.

Accurate structural elucidation is the cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution.[4][5] This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, offering a detailed interpretation based on established principles and data from related structures.

The Foundational Principles of NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal. The precise frequency at which a nucleus resonates, its chemical shift (δ), is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within a molecule.[6]

For 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, we will analyze two primary types of NMR spectra:

  • ¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting).

  • ¹³C NMR Spectroscopy: This method reveals the number of different types of carbon atoms in a molecule and their electronic environment. Due to the low natural abundance of the ¹³C isotope (about 1.1%), carbon-carbon coupling is not typically observed.[7]

Predicted ¹H NMR Spectrum of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

The ¹H NMR spectrum of the title compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the dihydroquinolinone core, and the protons of the N-isopropyl group. The predicted chemical shifts and splitting patterns are summarized in the table below, followed by a detailed explanation.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-57.8 - 8.0d~2.01H
H-77.6 - 7.8d~2.01H
N-CH(CH₃)₂4.5 - 4.7sept~6.81H
C2-H₂3.6 - 3.8t~6.52H
C3-H₂2.7 - 2.9t~6.52H
N-CH(CH ₃)₂1.2 - 1.4d~6.86H
Interpretation of the Predicted ¹H NMR Spectrum
  • Aromatic Protons (H-5 and H-7): The two protons on the aromatic ring, H-5 and H-7, are expected to appear in the downfield region of the spectrum (typically δ 6.5-9.0 ppm for quinolines) due to the deshielding effect of the aromatic ring current.[4] In the related compound 6,8-dibromoquinoline, the corresponding protons (H-5 and H-7) appear at δ 7.96 and 8.16 ppm, respectively.[8] The electron-withdrawing bromine atoms and the carbonyl group will further deshield these protons. They are expected to appear as doublets due to meta-coupling with each other, with a small coupling constant (J) of approximately 2.0 Hz.

  • N-isopropyl Group Protons: The N-isopropyl group will give rise to two signals.

    • The methine proton (CH ) is attached to the nitrogen atom and is expected to be deshielded, appearing as a septet around δ 4.5 - 4.7 ppm.[9] The septet arises from coupling to the six equivalent methyl protons (n+1 = 6+1 = 7).

    • The six methyl protons (CH₃ ) are equivalent due to free rotation around the C-N bond and will appear as a single doublet in the upfield region, typically around δ 1.2 - 1.4 ppm.[10] The doublet is a result of coupling to the single methine proton (n+1 = 1+1 = 2).

  • Dihydroquinolinone Ring Protons (C2-H₂ and C3-H₂): The two methylene groups in the saturated ring will appear as two distinct signals.

    • The protons at the C2 position are adjacent to the nitrogen atom and are therefore expected to be deshielded, appearing as a triplet around δ 3.6 - 3.8 ppm.

    • The protons at the C3 position are adjacent to the carbonyl group, which also exerts a deshielding effect, and are expected to appear as a triplet around δ 2.7 - 2.9 ppm.

    • Both signals are predicted to be triplets due to coupling with the adjacent methylene group protons (n+1 = 2+1 = 3), with a typical vicinal coupling constant of about 6.5 Hz.

Predicted ¹³C NMR Spectrum of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

The broadband proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The predicted chemical shifts are tabulated below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C4)190 - 195
C4a145 - 150
C8a138 - 142
C7130 - 135
C5128 - 132
C6118 - 122
C8115 - 120
N-C H(CH₃)₂50 - 55
C245 - 50
C335 - 40
N-CH(C H₃)₂20 - 25
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (C4): The carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear significantly downfield, in the range of δ 190 - 195 ppm.

  • Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): The six carbons of the aromatic ring will give rise to six distinct signals.

    • The quaternary carbons C4a and C8a will have chemical shifts influenced by their position in the fused ring system and the adjacent nitrogen and carbonyl groups.

    • The carbons bearing bromine atoms (C6 and C8) will be significantly influenced by the electronegativity and heavy atom effect of bromine. Their chemical shifts are predicted to be in the δ 115-122 ppm range.

    • The carbons bearing protons (C5 and C7) will appear in the typical aromatic region, with their exact shifts influenced by the neighboring substituents. In 6,8-dibromoquinoline, the aromatic carbons resonate between δ 119.9 and 151.5 ppm.[8]

  • N-isopropyl Group Carbons: The isopropyl group will show two signals.

    • The methine carbon (C H) attached to the nitrogen will appear around δ 50 - 55 ppm.

    • The two equivalent methyl carbons (C H₃) will appear in the upfield region, around δ 20 - 25 ppm.[11][12]

  • Dihydroquinolinone Ring Carbons (C2 and C3):

    • The C2 carbon, being adjacent to the nitrogen atom, will be deshielded and is predicted to have a chemical shift in the range of δ 45 - 50 ppm.

    • The C3 carbon, adjacent to the carbonyl group, will also be deshielded, with an expected chemical shift around δ 35 - 40 ppm.

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing an NMR sample of a substituted quinoline derivative is as follows:[4]

  • Sample Weighing: Accurately weigh 5-10 mg of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

  • Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[4]

  • Homogenization: Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

  • Filtering (Optional): If the solution is not clear, it can be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

NMR Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR data:

NMR_Workflow cluster_sample Sample Preparation cluster_instrument NMR Spectrometer cluster_processing Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample C->D E Lock & Shim D->E F Acquire Spectra (1H, 13C, etc.) E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction H->I J Integration & Peak Picking I->J K Spectral Analysis & Interpretation J->K

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Structural Confirmation and Advanced NMR Techniques

To further confirm the structure of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, a suite of two-dimensional (2D) NMR experiments can be employed:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, which would confirm the connectivity between the H-5 and H-7 protons, the C2-H₂ and C3-H₂ protons, and the methine and methyl protons of the isopropyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for unambiguous assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecular skeleton, including the placement of the isopropyl group on the nitrogen and the positions of the bromine atoms.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the conformation of the molecule.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one. By understanding the expected chemical shifts, splitting patterns, and the underlying principles of NMR spectroscopy, researchers can confidently elucidate and confirm the structure of this and related compounds. The application of advanced 2D NMR techniques will provide further definitive evidence for the proposed structure, which is a critical step in the advancement of drug discovery and development programs.

References

  • NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115-121. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

  • Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • NMR study of O and N, O-substituted 8-quinolinol derivatives. ResearchGate. [Link]

  • The two methyl protons in the isopropyl group become anisochronous due... ResearchGate. [Link]

  • Stereodynamics of N-isopropyl-N-methylpropargylamine. Dynamic NMR studies. Molecular mechanics calculations. Journal of Organic Chemistry, 66(3), 903-909. [Link]

  • 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

  • Conformational origin of the nonequivalent carbon-13 NMR chemical shifts observed for the isopropyl methyl carbons in branched alkanes. Journal of the American Chemical Society. [Link]

  • Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]

  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0221941). NP-MRD. [Link]

  • Carbon-13 NMR Spectroscopy. YouTube. [Link]

  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0318237). NP-MRD. [Link]

  • 6,8-Dibromoquinoline. PMC. [Link]

  • the background to C-13 NMR spectroscopy. Chemguide. [Link]

  • How many nmr signals are observed in n- propyl alcohol and isopropyl alco.. Filo. [Link]

  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). ResearchGate. [Link]

  • 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PMC. [Link]

  • 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one 250mg. Dana Bioscience. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Publishing. [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. [Link]

  • Synthesis of 6,8-dimethoxy-3-methyl-1-phenyl- 1,2,3,4-tetrahydroisoquinoline derivatives. ResearchGate. [Link]

Sources

Exploratory

The Privileged Aza-Flavanone Scaffold: Discovery, Synthesis, and Application of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

Executive Summary: Escaping Flatland In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic systems has frequently led to compounds with poor solubility, high off-target toxicity, and suboptimal pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic systems has frequently led to compounds with poor solubility, high off-target toxicity, and suboptimal pharmacokinetic profiles. The strategic shift toward sp³-rich, conformationally flexible scaffolds—often termed "escaping flatland"—has driven the discovery of novel building blocks.

Among these, 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one (CAS: 2306369-54-8) has emerged as a highly versatile, privileged aza-flavanone analog [1]. Commercially recognized as an advanced intermediate [2], this scaffold provides medicinal chemists with a unique combination of three-dimensional structural complexity, tunable lipophilicity, and orthogonal reactivity handles for late-stage functionalization.

This technical guide deconstructs the rational design, synthetic methodology, and application of this specific scaffold, providing self-validating protocols for its integration into high-throughput discovery workflows.

Rational Design: Structural Causality

The architectural blueprint of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one is not accidental; every functional group serves a distinct mechanistic or biological purpose.

  • The 2,3-Dihydroquinolin-4(1H)-one Core: Unlike fully oxidized quinolines, the 2,3-dihydro core introduces sp³ hybridization at the C2 and C3 positions. This "puckered" conformation mimics naturally occurring flavanones, allowing the molecule to project substituents into distinct three-dimensional vectors within a target protein's binding pocket (e.g., kinase hinge regions).

  • The N-Isopropyl Substitution: The installation of the isopropyl group at the N1 position serves a dual purpose. First, it acts as a steric shield, locking the amide bond in a preferred conformation and disrupting planar π−π stacking, which significantly enhances aqueous solubility. Second, it precisely tunes the LogP (lipophilicity) to favor cellular permeability.

  • The 6,8-Dibromo Motif: Halogens are critical handles for cross-coupling. The presence of two bromine atoms provides an opportunity for regioselective functionalization. Because the C8 position is sterically hindered by the adjacent N-isopropyl group, the C6 bromine is electronically and sterically primed for preferential oxidative addition by palladium catalysts.

Synthetic Discovery & Workflow

The synthesis of this scaffold requires a highly controlled, three-stage sequence to ensure chemoselectivity and high overall yield. The workflow relies on a Michael addition, an intramolecular Friedel-Crafts acylation, and a chemoselective N-alkylation.

SynthWorkflow A 2,4-Dibromoaniline + Acrylic Acid B Michael Addition (Toluene, Reflux) A->B C N-(2,4-Dibromophenyl)-β-alanine B->C D Intramolecular Friedel-Crafts (Eaton's Reagent, 70°C) C->D E 6,8-Dibromo-2,3-dihydro- quinolin-4(1H)-one D->E F N-Alkylation (2-Iodopropane, Cs2CO3, DMF) E->F G 6,8-Dibromo-1-isopropyl- 2,3-dihydroquinolin-4(1H)-one F->G

Caption: Three-stage synthetic workflow for 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

Mechanistic Insights into Cyclization

The conversion of N-(2,4-dibromophenyl)- β -alanine to the cyclic core utilizes Eaton's Reagent (7.7 wt% P2​O5​ in methanesulfonic acid) [3]. Causality: Eaton’s reagent is preferred over traditional polyphosphoric acid (PPA) due to its significantly lower viscosity. This ensures homogeneous mixing and prevents localized charring of the electron-deficient dibromo-intermediate, leading to higher purity and scalability [4].

Experimental Methodology: Self-Validating Protocol

The most challenging step in synthesizing the final scaffold is the N-isopropylation (Step F to G). The 2,3-dihydroquinolin-4(1H)-one core is an ambident nucleophile; alkylation can occur at the nitrogen (N-alkylation) or the oxygen (O-alkylation).

The following protocol is designed as a self-validating system , utilizing the Hard-Soft Acid-Base (HSAB) theory to force exclusive N-alkylation.

Protocol: Chemoselective N-Isopropylation

Objective: Install the N-isopropyl group while suppressing O-alkylation to <2%.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 6,8-dibromo-2,3-dihydroquinolin-4(1H)-one (1.0 eq, 10 mmol).

  • Solvation: Add anhydrous DMF (25 mL). Causality: DMF is a polar aprotic solvent that effectively solvates the cation, leaving the nitrogen anion "naked" and highly nucleophilic.

  • Deprotonation: Add anhydrous Cesium Carbonate ( Cs2​CO3​ ) (2.0 eq, 20 mmol) in one portion. Stir at room temperature for 15 minutes. Causality: The large, "soft" cesium cation coordinates weakly with the "hard" oxygen atom of the enolate, sterically and electronically directing the electrophile to the nitrogen atom.

  • Electrophilic Addition: Add 2-iodopropane (1.5 eq, 15 mmol) dropwise via syringe. Causality: 2-iodopropane is chosen over 2-bromopropane because iodine is a superior leaving group, allowing the SN​2 reaction to proceed efficiently at lower temperatures (60 °C), thereby preventing thermal degradation.

  • Reaction Monitoring: Heat to 60 °C. Monitor via TLC (Hexanes:EtOAc 4:1). The product spot will run higher (less polar) than the N-H starting material.

  • Quench & Workup (Self-Validating Step): Pour the mixture into ice-cold distilled water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 30 mL) . Causality: This specific wash is critical; the highly polar LiCl partitions residual DMF into the aqueous layer, preventing solvent contamination during downstream concentration.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, concentrate in vacuo, and purify via flash chromatography (SiO2, 0-15% EtOAc in Hexanes).

Quantitative Data: Reaction Optimization

The choice of base and solvent profoundly impacts the chemoselectivity of the alkylation. The data below summarizes the optimization campaign that led to the finalized protocol.

EntryBaseSolventTemperature (°C)Time (h)Overall Yield (%)O-Alkylation Byproduct (%)
1NaHTHF0 to 25124525
2 K2​CO3​ DMF6086210
3 Cs2​CO3​ DMF 60 5 88 < 2
4 Cs2​CO3​ MeCN808755

Table 1: Optimization of N-isopropylation conditions. Entry 3 represents the optimal parameters utilized in the standard protocol.

Application: Regioselective Late-Stage Functionalization

For drug development professionals, the true value of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one lies in its capacity for divergent library synthesis.

Because the C8 position is flanked by the bulky N-isopropyl group, it suffers from severe steric encumbrance. Consequently, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) exhibit profound regioselectivity for the C6 position under kinetic control.

RegioSelectivity Core 6,8-Dibromo-1-isopropyl- 2,3-dihydroquinolin-4(1H)-one PdCat Pd(dppf)Cl2, Base Ar-B(OH)2 (1.0 eq) Core->PdCat Mono 6-Aryl-8-bromo-1-isopropyl- 2,3-dihydroquinolin-4(1H)-one (Major Product) PdCat->Mono Kinetic Control (Less Steric Hindrance) Di 6,8-Diaryl-1-isopropyl- 2,3-dihydroquinolin-4(1H)-one (Minor Product) PdCat->Di Thermodynamic Control (Excess Reagent)

Caption: Regioselective Suzuki-Miyaura cross-coupling pathway favoring C6 functionalization.

By exploiting this differential reactivity, chemists can install a target-binding motif at C6, isolate the intermediate, and subsequently force coupling at C8 using elevated temperatures and highly active, sterically accommodating ligands (e.g., XPhos or RuPhos). This orthogonal approach enables the rapid generation of Structure-Activity Relationship (SAR) libraries from a single, unified precursor.

References

  • Accela ChemBio. "Product SY249677: 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one." Chemical Catalog. Available at: [Link]

Foundational

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract The quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This guide focuses on the specific derivative, 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, a molecule of significant interest for which direct biological data is not yet widely published. By examining the established biological activities of structurally related quinolinone and bromo-substituted quinoline derivatives, we can infer and propose a set of high-probability therapeutic targets. This document will delineate these potential targets, provide the scientific rationale based on existing literature, and present a comprehensive roadmap for the experimental validation necessary to confirm these hypotheses. The ultimate goal is to accelerate the preclinical development of this promising compound.

Introduction: The Quinolinone Scaffold and the Rationale for Investigation

Quinoline and its derivatives are heterocyclic aromatic compounds that have been a cornerstone of pharmaceutical development for decades. Their diverse biological activities span from anti-malarial and anti-bacterial to potent anti-cancer agents.[3][4] The 2,3-dihydroquinolin-4(1H)-one core, in particular, offers a three-dimensional structure that can be strategically modified to achieve specific interactions with biological targets.

The subject of this guide, 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, possesses several key structural features that suggest a strong potential for therapeutic efficacy:

  • The Quinolinone Core: This foundational structure is known to interact with a variety of enzymes and receptors.

  • Dibromo-Substitution at positions 6 and 8: Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties. Studies on other bromo-substituted quinolines have demonstrated significant antiproliferative and apoptotic effects in cancer cell lines.[5][6]

  • An Isopropyl Group at position 1: This alkyl substitution can influence the compound's lipophilicity and steric interactions within a target's binding pocket.

Given the lack of direct experimental data on this specific molecule, a logical first step is to extrapolate from the known therapeutic targets of analogous compounds.

Inferred Potential Therapeutic Targets

Based on the extensive literature on quinolinone and bromo-quinoline derivatives, we can hypothesize several key classes of therapeutic targets for 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

Receptor Tyrosine Kinases (RTKs)

The quinoline scaffold is a well-established inhibitor of several RTKs that are critical for cancer cell proliferation, survival, and angiogenesis.[7][8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth.[7] Many quinolin-4(1H)-one derivatives have been shown to be potent inhibitors of VEGFR-2 kinase.[7]

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, EGFR signaling promotes cell proliferation and survival.[9] Quinoline derivatives have been successfully developed as EGFR inhibitors.[9]

The dibromo-substitution on the benzene ring of the quinolinone core could enhance the binding affinity to the ATP-binding pocket of these kinases.

Intracellular Signaling Kinases

Beyond cell surface receptors, quinolinone derivatives have been shown to target key kinases within intracellular signaling cascades.

  • Phosphoinositide 3-kinases (PI3K): A family of enzymes involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, and quinoline derivatives have been identified as inhibitors of PI3K.[7][8]

Tubulin Polymerization

Disruption of the cellular cytoskeleton is a proven anti-cancer strategy.

  • Tubulin: The protein subunit of microtubules, which are essential for cell division. A recent study demonstrated that novel dihydroquinolin-4(1H)-one derivatives can act as tubulin polymerization inhibitors by binding to the colchicine binding site.[10] This leads to cell cycle arrest in the G2/M phase and apoptosis.[10]

Topoisomerases

These enzymes are critical for managing DNA topology during replication and transcription.

  • Topoisomerase I and II: Inhibition of these enzymes leads to DNA damage and cell death. Bromo-substituted 8-hydroxyquinolines have been identified as novel topoisomerase I inhibitors.[11] Given the structural similarities, it is plausible that 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one could also exhibit this activity.

A Roadmap for Target Identification and Validation

To move from hypothesis to confirmation, a systematic and multi-faceted experimental approach is required. The following sections outline a comprehensive workflow for the identification and validation of the therapeutic targets of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

In Silico and In Vitro Screening

A logical starting point is to computationally and experimentally screen the compound against a panel of the hypothesized targets.

  • Objective: To predict the binding affinity and mode of interaction of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one with the ATP-binding pockets of VEGFR-2, EGFR, and PI3K, as well as the colchicine-binding site of tubulin and the active site of topoisomerases.

  • Methodology:

    • Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

    • Generate a 3D conformation of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

    • Perform molecular docking using software such as AutoDock Vina or GOLD.[12]

    • Analyze the docking poses and binding energies to predict the most likely interactions.

  • Objective: To experimentally determine the inhibitory activity of the compound against a panel of kinases.

  • Methodology:

    • Utilize a commercially available kinase panel that includes VEGFR-2, EGFR, and PI3K isoforms.

    • Perform in vitro kinase assays using a method such as Lance Ultra or ADP-Glo.

    • Determine the IC50 value (the concentration of the compound required to inhibit 50% of the enzyme's activity) for each kinase.

Potential Target Assay Type Key Parameter
VEGFR-2In vitro kinase assayIC50
EGFRIn vitro kinase assayIC50
PI3KIn vitro kinase assayIC50
  • Objective: To assess the effect of the compound on the polymerization of tubulin in vitro.

  • Methodology:

    • Purify tubulin from a suitable source (e.g., bovine brain).

    • Induce tubulin polymerization in the presence of various concentrations of the compound.

    • Monitor the polymerization process by measuring the increase in light scattering or fluorescence.

    • Determine the IC50 for the inhibition of tubulin polymerization.[10]

  • Objective: To determine if the compound can inhibit the DNA relaxation activity of topoisomerase I.

  • Methodology:

    • Incubate supercoiled plasmid DNA with topoisomerase I in the presence of varying concentrations of the compound.

    • Analyze the DNA topology by agarose gel electrophoresis.

    • Inhibition is observed as a decrease in the amount of relaxed DNA.[11]

Cellular Assays for Target Validation

Once promising in vitro activity is identified, the next step is to validate these targets in a cellular context.

  • Objective: To determine the effect of the compound on the viability and proliferation of cancer cell lines.

  • Methodology:

    • Select a panel of cancer cell lines with known expression levels of the potential target proteins (e.g., MCF-7 for breast cancer, A549 for lung cancer).[9][12]

    • Treat the cells with a range of concentrations of the compound for a defined period (e.g., 72 hours).

    • Assess cell viability using assays such as MTT or CellTiter-Glo.

    • Determine the GI50 (concentration for 50% growth inhibition) and TGI (total growth inhibition) values.[12]

  • Objective: To assess the effect of the compound on the phosphorylation status of downstream signaling proteins of the targeted pathways.

  • Methodology:

    • Treat cancer cells with the compound for a short period.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Probe the blots with antibodies specific for the phosphorylated and total forms of downstream effectors (e.g., p-Akt/Akt for the PI3K pathway, p-ERK/ERK for the EGFR/VEGFR pathways).

  • Objective: To determine if the compound induces cell cycle arrest.

  • Methodology:

    • Treat cells with the compound for 24-48 hours.

    • Stain the cells with a DNA-binding dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[10]

  • Objective: To determine if the compound induces programmed cell death.

  • Methodology:

    • Treat cells with the compound.

    • Assess apoptosis using methods such as Annexin V/PI staining followed by flow cytometry or by detecting the cleavage of caspase-3 by Western blot.

Advanced Target Identification Techniques

If the initial hypothesis-driven approach does not yield a clear primary target, or to uncover novel targets, more unbiased methods can be employed.

  • Objective: To identify the direct protein targets of the compound in a complex proteome.

  • Methodology:

    • Synthesize a probe molecule by attaching a reporter tag (e.g., a biotin or a clickable alkyne) to the 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one scaffold.

    • Incubate the probe with cell lysates or live cells.

    • Isolate the probe-labeled proteins using affinity purification (for biotin) or click chemistry followed by enrichment.

    • Identify the bound proteins by mass spectrometry.[13]

Visualization of Key Pathways and Workflows

To provide a clearer understanding of the proposed mechanisms and experimental designs, the following diagrams have been generated.

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus VEGFR-2 VEGFR-2 PI3K PI3K VEGFR-2->PI3K EGFR EGFR EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Tubulin Tubulin Topoisomerase I Topoisomerase I DNA DNA Topoisomerase I->DNA Relaxation 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one->VEGFR-2 Inhibition 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one->EGFR Inhibition 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one->PI3K Inhibition 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one->Tubulin Inhibition of Polymerization 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one->Topoisomerase I Inhibition

Figure 1: Potential signaling pathways targeted by 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

G Start Start In_Silico_Screening In Silico Screening (Molecular Docking) Start->In_Silico_Screening In_Vitro_Screening In Vitro Screening (Kinase, Tubulin, Topo Assays) In_Silico_Screening->In_Vitro_Screening Hit_Identification Hit Identified? In_Vitro_Screening->Hit_Identification Cellular_Assays Cellular Assays (Proliferation, Western Blot, Cell Cycle, Apoptosis) Hit_Identification->Cellular_Assays Yes End End Hit_Identification->End No Target_Validation Target Validated? Cellular_Assays->Target_Validation Advanced_Target_ID Advanced Target ID (ABPP) Target_Validation->Advanced_Target_ID No Lead_Optimization Lead_Optimization Target_Validation->Lead_Optimization Yes Advanced_Target_ID->In_Vitro_Screening Lead_Optimization->End

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Evaluation of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

A Guide for Researchers in Oncology and Drug Discovery This document provides a comprehensive guide for the in vitro investigation of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one , a novel synthetic compound bel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Oncology and Drug Discovery

This document provides a comprehensive guide for the in vitro investigation of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one , a novel synthetic compound belonging to the dihydroquinolinone class of molecules. While direct studies on this specific molecule are emerging, the broader family of quinolinone and tetrahydroquinoline derivatives has demonstrated significant potential as anticancer agents, making this compound a person of interest for further research.[1][2][3] This guide will, therefore, extrapolate from the known biological activities of structurally related compounds to propose a strategic framework for its in vitro evaluation.

The dihydroquinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[4] The strategic placement of bromine atoms at the 6 and 8 positions, coupled with an isopropyl group at the 1-position, is anticipated to modulate the compound's physicochemical properties and biological activity, offering a unique opportunity for novel drug discovery.

Part 1: Scientific Rationale and Potential Applications

Background and Therapeutic Potential

The quinolinone core and its derivatives have been the subject of extensive research in oncology. Studies on similar 2-aryl-2,3-dihydroquinolin-4(1H)-ones have shown in vitro activity against breast cancer cell lines, such as MCF-7.[5] Furthermore, the related 1,2,3,4-tetrahydroquinoline scaffold, particularly its 6,8-dibromo derivatives, has been identified as a promising framework for developing anticancer agents.[3] The anticancer effects of these related compounds are often attributed to their ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer.[3]

Postulated Mechanisms of Action

Based on the literature for analogous compounds, 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one may exert its biological effects through one or more of the following mechanisms:

  • Inhibition of Cancer Cell Proliferation: Dihydroquinolinone derivatives have demonstrated antiproliferative effects in various cancer cell lines.[1][2]

  • Targeting Key Signaling Pathways: The broader class of tetrahydroquinoline derivatives has been implicated as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[6]

  • Induction of Apoptosis: By interfering with essential cellular processes, the compound may trigger programmed cell death in cancer cells.

  • Tubulin Polymerization Inhibition: Some 2,3-dihydroquinazolinones, a related class of compounds, have been shown to inhibit tubulin polymerization, a mechanism exploited by several successful anticancer drugs.[7]

The following workflow outlines a suggested path for the in vitro characterization of this compound.

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Target Validation (Advanced) A Compound Preparation & QC B Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS) A->B C Determine IC50 Values B->C D Apoptosis Assays (e.g., Annexin V/PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Western Blotting for Signaling Pathway Proteins (e.g., PI3K/AKT/mTOR) C->F G Tubulin Polymerization Assay F->G H Kinase Profiling F->H I In Silico Docking Studies F->I

Caption: Proposed workflow for the in vitro evaluation of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

Part 2: Experimental Protocols

The following protocols are provided as a starting point for the in vitro investigation of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one. It is crucial to include appropriate controls and to optimize conditions for specific cell lines and experimental setups.

Compound Handling and Stock Solution Preparation

Rationale: Proper handling and solubilization of the test compound are critical for obtaining reproducible results. DMSO is a common solvent for dissolving small molecules for in vitro assays.

Materials:

  • 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one (powder)[8][9]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one by dissolving the appropriate amount of powder in DMSO. The molecular weight is 347.05 g/mol .[8]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability. This initial screen will help determine the cytotoxic potential of the compound and establish its half-maximal inhibitory concentration (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer, or other relevant lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one stock solution in complete culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
11.1894.4
50.9576.0
100.6350.4
250.3124.8
500.1512.0

Note: The data in this table is hypothetical and for illustrative purposes only.

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

Rationale: Based on the activity of related compounds, it is hypothesized that 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one may inhibit the PI3K/AKT/mTOR pathway.[6] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway.

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Quantification & Separation cluster_2 Immunoblotting & Detection A Treat cells with compound (at IC50 concentration) B Lyse cells and collect protein A->B C Quantify protein concentration (e.g., BCA assay) B->C D SDS-PAGE C->D E Transfer to PVDF membrane D->E F Block membrane E->F G Incubate with primary antibodies (p-AKT, AKT, p-mTOR, mTOR, β-actin) F->G H Incubate with HRP-conjugated secondary antibodies G->H I Detect with ECL substrate H->I

Caption: Workflow for Western blot analysis of the PI3K/AKT/mTOR pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Treat cells with 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one at its predetermined IC50 concentration for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on the phosphorylation of AKT and mTOR.

Part 3: Concluding Remarks

The in vitro evaluation of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one holds promise for the discovery of novel therapeutic agents, particularly in the field of oncology. The protocols and strategies outlined in this guide provide a solid foundation for researchers to begin their investigations. It is imperative to perform these experiments with scientific rigor, including appropriate controls and statistical analysis, to validate the findings. Further studies into the compound's mechanism of action, target engagement, and selectivity will be crucial in advancing its potential as a lead candidate for drug development.

References

  • da Fonseca, W. L., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity. [Link]

  • ResearchGate. (2020). (PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. [Link]

  • ResearchGate. (n.d.). Synthesis, evaluation of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1 H )-ones in MCF7 (breast cancer) cell lines and their docking studies. [Link]

  • Giddens, A. C., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Scientific Reports. [Link]

  • Dana Bioscience. (n.d.). 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one 250mg. [Link]

  • Kumar, A., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances. [Link]

Sources

Application

A Technical Guide to the In Vivo Investigation of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one: A Hypothetical Exploration

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document presents a hypothetical framework for the in vivo investigation of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one based on...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical framework for the in vivo investigation of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one based on the biological activities of structurally related compounds. To date, there is no publicly available literature detailing the in vivo applications of this specific molecule. The protocols and application notes herein are intended as a guide for potential research and should be adapted and validated according to standard laboratory practices and regulatory guidelines.

Introduction: The Therapeutic Potential of the Dihydroquinolinone Scaffold

The 2,3-dihydroquinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] Derivatives of this and related structures, such as the tetrahydroquinolines, have been investigated for various therapeutic applications, including their potential as anticancer agents, anticonvulsants, and central nervous system (CNS) drug delivery vehicles.[3][4][5]

Notably, the closely related 6,8-dibromo-1,2,3,4-tetrahydroquinoline scaffold has been identified as a promising starting point for the development of anticancer drugs.[6][7] The proposed mechanism of action for some derivatives involves the inhibition of critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[6] Given this precedent, it is hypothesized that 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one may exhibit similar biological activities, making it a candidate for in vivo evaluation as a potential anticancer agent.

This guide provides a detailed, hypothetical framework for the preclinical in vivo investigation of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, focusing on its potential as an anticancer therapeutic. The proposed studies are designed to assess its efficacy, preliminary toxicity, and pharmacokinetic profile in a solid tumor xenograft model.

Proposed Therapeutic Application: Anticancer Efficacy in a Human Tumor Xenograft Model

The primary proposed in vivo application for 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one is the inhibition of tumor growth in a preclinical cancer model. A human tumor xenograft model in immunodeficient mice is a standard and robust method for evaluating the efficacy of novel anticancer compounds. This model allows for the growth of human tumors in a living organism, providing a more biologically relevant system than in vitro cell cultures.

Rationale for Model Selection
  • Human Tumor Relevance: Utilizes human cancer cell lines, allowing for the assessment of efficacy against human-derived tumors.

  • Established Methodology: The procedures for establishing and monitoring xenograft tumors are well-documented and widely used in preclinical drug development.

  • Translatability: Data from xenograft models, while not always predictive of clinical outcomes, are a critical component of the preclinical data package required for advancing a compound toward clinical trials.

Experimental Design Overview

The proposed study will involve the implantation of a human cancer cell line (e.g., a breast, colon, or lung cancer cell line known to have a dysregulated PI3K/AKT/mTOR pathway) into immunodeficient mice. Once tumors are established, the mice will be randomized into treatment groups to receive the vehicle control, different doses of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, or a positive control drug. The primary endpoint will be the measurement of tumor volume over time.

Detailed Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one that can be administered without causing unacceptable toxicity. This is a crucial first step before initiating efficacy studies.

Materials:

  • 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

  • Vehicle for formulation (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)

  • Healthy, female immunodeficient mice (e.g., NOD/SCID or athymic nude), 6-8 weeks old

  • Standard laboratory equipment for animal handling and dosing

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Dose Selection: Based on any available in vitro cytotoxicity data, select a starting dose and a series of escalating doses.

  • Group Assignment: Assign a small cohort of mice (n=3-5 per group) to each dose level and a vehicle control group.

  • Formulation Preparation: Prepare the dosing formulations of the test compound in the chosen vehicle on each day of dosing.

  • Administration: Administer the compound via the intended route for the efficacy study (e.g., intraperitoneal injection or oral gavage) once daily for 5-10 consecutive days.

  • Monitoring:

    • Record body weight daily.

    • Observe the animals twice daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).

    • The MTD is typically defined as the highest dose that does not result in more than 10-15% body weight loss or any signs of severe toxicity.

  • Data Analysis: Plot the mean body weight change for each group over time. Note any dose-limiting toxicities.

Protocol 2: In Vivo Anticancer Efficacy in a Xenograft Model

Objective: To evaluate the ability of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one to inhibit the growth of human tumor xenografts in immunodeficient mice.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Cell culture reagents

  • Matrigel (or similar basement membrane matrix)

  • Female immunodeficient mice, 6-8 weeks old

  • 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

  • Vehicle

  • Positive control drug (e.g., a standard-of-care chemotherapy for the chosen cancer type)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements 3-4 days after implantation. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: Test compound, Dose 1 (e.g., MTD)

    • Group 3: Test compound, Dose 2 (e.g., MTD/2)

    • Group 4: Positive control

  • Treatment: Begin the dosing regimen as determined by the MTD study (e.g., daily intraperitoneal injections).

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

  • Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

    • Plot the mean tumor volume and body weight for each group over time.

    • Perform statistical analysis to determine the significance of the observed effects.

Visualization of Experimental Workflow and Proposed Mechanism

experimental_workflow cluster_prep Preparation Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase cell_culture Human Cancer Cell Culture (e.g., MDA-MB-231) cell_harvest Cell Harvest & Preparation (PBS/Matrigel suspension) cell_culture->cell_harvest implantation Subcutaneous Implantation (Immunodeficient Mice) cell_harvest->implantation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups (n=10) tumor_growth->randomization treatment Daily Treatment Administration (Vehicle, Compound, Positive Control) randomization->treatment monitoring Tumor & Body Weight Measurement (2-3 times/week for 21 days) treatment->monitoring endpoint Study Endpoint & Euthanasia monitoring->endpoint tumor_excision Tumor Excision & Weight Measurement endpoint->tumor_excision data_analysis Data Analysis (%TGI, Statistical Tests) tumor_excision->data_analysis

Caption: Xenograft study workflow.

PI3K_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes TestCompound 6,8-Dibromo-1-isopropyl- 2,3-dihydroquinolin-4(1H)-one TestCompound->PI3K Proposed Inhibition TestCompound->AKT Proposed Inhibition TestCompound->mTOR Proposed Inhibition

Caption: Proposed PI3K/AKT/mTOR inhibition.

Data Presentation

Table 1: Hypothetical Results of Xenograft Efficacy Study

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500 ± 150-+2.5
Test Compound25825 ± 9545-1.5
Test Compound50450 ± 7070-5.0
Positive Control10300 ± 6080-12.0

Conclusion and Future Directions

This guide outlines a hypothetical yet scientifically rigorous approach to the initial in vivo characterization of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one. Based on the known biological activities of similar chemical scaffolds, there is a sound rationale for investigating its potential as an anticancer agent.[4][8][9] The successful execution of the proposed MTD and xenograft efficacy studies would provide the foundational data necessary to justify further preclinical development.

Future studies could include:

  • Pharmacokinetic profiling to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Ex vivo analysis of tumor tissues to confirm the modulation of the proposed target pathway (e.g., Western blotting for phosphorylated AKT and mTOR).

  • Evaluation in other cancer models, such as patient-derived xenografts (PDXs), for a more clinically relevant assessment.

By following a structured and hypothesis-driven approach, researchers can effectively explore the therapeutic potential of novel chemical entities like 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

References

  • ResearchGate. In Vitro and In Vivo Evaluations of Dihydroquinoline- and Dihydroisoquinoline-based Targetor Moieties for Brain-specific Chemical Delivery Systems | Request PDF. Available from: [Link]

  • Bentham Science. Synthesis, in Vitro and in Vivo Anticancer Activity of Hybrids of 3- Hydroxy-indolin-2-one and 2,3-Dihydroquinolin-4(1H)-one. Available from: [Link]

  • PubMed. Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABA A receptor. Available from: [Link]

  • PubMed. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. Available from: [Link]

  • Taylor & Francis Online. Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. Available from: [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. Available from: [Link]

  • Organic Chemistry Portal. Dihydroquinolinone synthesis. Available from: [Link]

  • ResearchGate. (PDF) Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Available from: [Link]

  • PubMed. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Available from: [Link]

  • PubMed. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. Available from: [Link]

  • Dana Bioscience. 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one 250mg. Available from: [Link]

  • PMC. 6,8-Dibromoquinoline. Available from: [Link]

  • PMC. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]

  • MDPI. In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Available from: [Link]

  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]

Sources

Method

Application Note: Synthesis and Biological Evaluation of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

Executive Summary & Mechanistic Rationale The compound 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one (CAS: 2306369-54-8)[1] is a highly functionalized synthetic intermediate belonging to the 2,3-dihydroquinolin-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one (CAS: 2306369-54-8)[1] is a highly functionalized synthetic intermediate belonging to the 2,3-dihydroquinolin-4(1H)-one class of nitrogenous heterocycles[2]. This privileged scaffold is of significant interest in pharmaceutical chemistry due to its well-documented anti-proliferative and cytotoxic properties against various human cancer cell lines[3].

As a Senior Application Scientist, understanding the structural causality of this specific molecule is critical for downstream drug development:

  • N-Isopropyl Substitution: The addition of a branched alkyl group at the N1 position significantly increases the lipophilicity of the core scaffold. Causality: Enhanced lipophilicity improves cell membrane permeability, allowing the molecule to reach intracellular targets more effectively. Furthermore, the steric bulk of the isopropyl group forces the quinolinone ring into a specific spatial conformation, optimizing its fit into the hydrophobic pockets of target proteins such as tubulin[4].

  • 6,8-Dibromo Substitution: Halogenation at these specific positions serves a dual purpose. Biologically, it increases the electron-withdrawing nature of the aromatic ring, enhancing metabolic stability against oxidative degradation. Chemically, the bromine atoms act as ideal synthetic handles for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows researchers to easily generate 6,8-diaryl derivatives, which have shown highly potent growth inhibitory (GI50) activity against breast cancer (MCF-7) cell lines[5].

Chemical Synthesis Workflow

The most efficient route to synthesize 6,8-dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one is via the direct N-alkylation of the pre-formed 6,8-dibromo-2,3-dihydroquinolin-4(1H)-one core using a strong base and an alkyl halide.

Synthesis A 6,8-Dibromo-2,3-dihydro- quinolin-4(1H)-one B Deprotonation (NaH, DMF, 0°C) A->B Step 1 C N-Alkylation (Isopropyl Iodide, 80°C) B->C Step 2 D 6,8-Dibromo-1-isopropyl- 2,3-dihydroquinolin-4(1H)-one C->D Product Isolation

Fig 1: Step-by-step N-alkylation synthesis workflow for the target quinolinone derivative.

Quantitative Data: Reaction Optimization

To ensure a self-validating and high-yielding protocol, various conditions were evaluated. The use of Sodium Hydride (NaH) in Dimethylformamide (DMF) proved superior due to complete deprotonation, minimizing unreacted starting material.

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1K₂CO₃Acetone602445Incomplete conversion; base too weak for rapid deprotonation.
2Cs₂CO₃DMF801272Good conversion, but competitive O-alkylation observed.
3 NaH DMF 0 to 80 6 91 Rapid deprotonation; highly nucleophilic amide anion formed.
Detailed Protocol: N-Alkylation

Self-Validating System: The reaction progress is monitored via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate system. The disappearance of the highly polar starting material (lower Rf) and the appearance of the less polar N-alkylated product (higher Rf) serves as an internal validation of successful coupling.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an inert argon atmosphere. Causality: NaH is highly moisture-sensitive; ambient water will quench the base, halting the reaction.

  • Deprotonation: Dissolve 6,8-dibromo-2,3-dihydroquinolin-4(1H)-one (10.0 mmol) in 30 mL of anhydrous DMF. Cool the solution to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 15.0 mmol) in small portions. Causality: Cooling minimizes the exothermic degradation of the solvent and safely controls the rate of hydrogen gas evolution.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes until gas evolution ceases. Add isopropyl iodide (12.0 mmol) dropwise. Causality: Isopropyl iodide is sterically hindered; utilizing the highly reactive sodium amide anion generated by NaH ensures nucleophilic attack at the nitrogen rather than the oxygen.

  • Heating: Remove the ice bath and heat the reaction to 80 °C for 6 hours.

  • Workup: Quench the reaction by slowly pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Hexane/EtOAc gradient) to yield the pure target compound as an off-white solid[1].

Biological Evaluation: Cytotoxicity & Apoptosis

Derivatives of the 2,3-dihydroquinolin-4(1H)-one core exhibit their anticancer activity primarily by binding to the colchicine site of tubulin, inhibiting polymerization, and subsequently triggering intrinsic apoptosis[4].

Pathway Drug Target Compound (CAS: 2306369-54-8) Tubulin Tubulin Polymerization Inhibition Drug->Tubulin Binds Colchicine Site CellCycle G2/M Phase Arrest Tubulin->CellCycle Cytoskeletal Disruption Apoptosis Intrinsic Apoptosis (Caspase 3/9 Activation) CellCycle->Apoptosis Prolonged Arrest Death Cancer Cell Death Apoptosis->Death Execution Phase

Fig 2: Mechanism of action for quinolin-4(1H)-one derivatives in cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the expected in vitro cytotoxic activities (GI50) of the target compound and its downstream analogs against standard cancer cell lines[5].

CompoundMCF-7 (Breast) GI50 (µM)SGC-7901 (Gastric) GI50 (µM)Mechanistic Note
6,8-Dibromo precursor>50.0>50.0Poor cellular permeability.
Target Compound (N-iPr) 18.5 22.3 Enhanced lipophilicity improves uptake.
6,8-Diaryl derivative2.13.4Optimized tubulin binding via Suzuki coupling.
Doxorubicin (Control)0.81.2Standard chemotherapeutic baseline.
Detailed Protocol: Cell Viability (MTT Assay)

Self-Validating System: The assay must include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin). Causality: The vehicle control ensures that observed cytotoxicity is due to the compound, not the solvent. The positive control validates that the cell line is responding properly to known apoptotic triggers.

  • Cell Seeding: Seed MCF-7 or SGC-7901 cells[3] in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cellular attachment.

  • Compound Treatment: Prepare serial dilutions of the target compound in DMSO, then dilute in culture media (final DMSO concentration ≤ 0.1%). Treat the cells with concentrations ranging from 0.1 µM to 100 µM. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. Dead cells will not.

  • Solubilization: After 4 hours of incubation, carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the GI50 (concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

References

  • Synthesis, in Vitro and in Vivo Anticancer Activity of Hybrids of 3-Hydroxy-indolin-2-one and 2,3-Dihydroquinolin-4(1H)-one. Bentham Science. Available at: [Link]

  • Synthesis, evaluation of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones in MCF7 (breast cancer) cell lines and their docking studies. ResearchGate. Available at:[Link]

Sources

Application

Application Note: Synthesis and Derivatization of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

Here is a comprehensive application note and protocol for the synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, designed for researchers and drug development professionals. Introduction & Mechanistic Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note and protocol for the synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, designed for researchers and drug development professionals.

Introduction & Mechanistic Rationale

Nitrogen-containing heterocyclic compounds, particularly dihydroquinolin-4(1H)-ones and their structural analogs (such as 2,3-dihydroquinazolin-4(1H)-ones), are widely recognized as "privileged scaffolds" in medicinal chemistry[1]. These core structures serve as highly versatile lead compounds capable of modulating diverse biological receptors[1]. The introduction of halogen atoms, specifically bromine at the 6 and 8 positions, transforms this scaffold into a high-value synthetic intermediate. The bromines can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce a wide array of functional groups, enabling extensive structure-activity relationship (SAR) studies[2].

The synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one is most efficiently achieved via a two-step linear sequence:

  • Electrophilic Aromatic Substitution (Bromination): The secondary amine (NH) of the 2,3-dihydroquinolin-4(1H)-one core acts as a strong ortho/para-directing group. Conversely, the carbonyl group at position 4 is meta-directing. This synergistic electronic effect ensures highly regioselective bromination at the 6 (para to NH) and 8 (ortho to NH) positions.

  • N-Alkylation: The resulting sterically hindered secondary amine is deprotonated using a strong base, followed by nucleophilic substitution ( SN​2 ) with an isopropyl halide to yield the final N-isopropyl derivative.

Synthetic Workflow & Pathway Visualization

SynthesisWorkflow SM 2,3-Dihydroquinolin-4(1H)-one (Starting Material) Step1 Bromination Br2, AcOH, 0°C to RT SM->Step1 Electrophilic Addition IntInt IntInt Step1->IntInt Deprotonation & SN2 Substitution Int 6,8-Dibromo-2,3-dihydroquinolin-4(1H)-one (Intermediate) Step2 N-Alkylation 2-Iodopropane, NaH, DMF Prod 6,8-Dibromo-1-isopropyl- 2,3-dihydroquinolin-4(1H)-one Step2->Prod IntInt->Step2 Deprotonation & SN2 Substitution

Two-step synthetic workflow for 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

Experimental Protocols

Protocol A: Regioselective Bromination

Adapted from standard bromination methodologies for tetrahydroquinoline scaffolds[2].

Causality & Design: Glacial acetic acid is selected as the solvent because its polar protic nature stabilizes the bromonium ion intermediate, accelerating the electrophilic substitution. The reaction is initiated at 0 °C to control the exothermic nature of the addition and prevent over-oxidation or ring-opening side reactions.

Materials:

  • 2,3-Dihydroquinolin-4(1H)-one (1.0 eq)

  • Bromine ( Br2​ ) (2.1 eq)

  • Glacial Acetic Acid (AcOH)

  • 10% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve 2,3-dihydroquinolin-4(1H)-one (10 mmol) in 30 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Addition: Dissolve Br2​ (21 mmol) in 10 mL of glacial acetic acid. Add this solution dropwise via the dropping funnel over 30 minutes, maintaining vigorous stirring.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for an additional 2 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1).

  • Quenching: Once complete, pour the reaction mixture into 100 mL of ice-cold 10% aqueous sodium thiosulfate solution. Causality: The thiosulfate acts as a reducing agent, safely neutralizing any unreacted, highly reactive Br2​ into harmless bromide ions.

  • Workup: Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with saturated NaHCO3​ (to neutralize residual acetic acid) and brine. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the 6,8-dibromo intermediate.

Protocol B: N-Alkylation via SN​2 Substitution

Causality & Design: The NH proton of the dibromo intermediate is relatively acidic due to the electron-withdrawing nature of the adjacent carbonyl and the aromatic ring. Sodium hydride (NaH) is used to ensure irreversible, quantitative deprotonation. Anhydrous N,N-Dimethylformamide (DMF) is utilized as it is a polar aprotic solvent that optimally solvates the resulting sodium cation, leaving a highly nucleophilic, "naked" nitrogen anion ready for the SN​2 attack on 2-iodopropane.

Materials:

  • 6,8-Dibromo-2,3-dihydroquinolin-4(1H)-one (1.0 eq)

  • 2-Iodopropane (1.5 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous DMF

  • Nitrogen ( N2​ ) or Argon gas

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Flame-dry a two-neck flask and flush with N2​ . Add NaH (12 mmol) and 10 mL of anhydrous DMF. Cool to 0 °C.

  • Deprotonation: Dissolve the 6,8-dibromo intermediate (10 mmol) in 15 mL of anhydrous DMF. Add this dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the sodium amide intermediate.

  • Alkylation: Add 2-iodopropane (15 mmol) dropwise. Note: 2-iodopropane is preferred over 2-bromopropane due to iodine being a superior leaving group, which is critical when dealing with the steric bulk of an isopropyl group.

  • Heating: Warm the reaction to 60 °C and stir for 12 hours. The steric hindrance of the ortho-bromine (position 8) necessitates elevated temperatures to drive the alkylation to completion.

  • Quenching & Extraction: Cool to RT and carefully quench with 50 mL of ice water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organics extensively with water (5 x 50 mL) to remove DMF, followed by brine.

  • Purification: Dry over MgSO4​ , concentrate, and purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the pure 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

Quantitative Data & Optimization Parameters

To ensure reproducibility, the following table summarizes the optimization parameters evaluated during the N-alkylation step (Protocol B) and the expected analytical yields.

Alkylating AgentBase (Equivalents)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
2-Bromopropane K2​CO3​ (2.0)Acetone56 (Reflux)24< 20%N/A
2-BromopropaneNaH (1.2)DMF601865%58%
2-Iodopropane NaH (1.2) DMF 60 12 > 95% 88%

Table 1: Reaction optimization matrix for the N-isopropylation of 6,8-dibromo-2,3-dihydroquinolin-4(1H)-one. The bolded row represents the optimized protocol detailed in Section 3.

Expected Analytical Signatures:

  • LC-MS (ESI+): Expected m/z for C12​H13​Br2​NO is approximately 345.9, 347.9, 349.9 (1:2:1 characteristic isotopic pattern for a dibrominated species).

  • 1H NMR (CDCl3): Look for the characteristic septet (approx. 4.0-4.5 ppm) corresponding to the CH proton of the isopropyl group, and a doublet (approx. 1.2-1.4 ppm) for the six methyl protons, confirming successful N-alkylation.

References

  • Autore, G., et al. "2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design." RSC Advances, National Center for Biotechnology Information (NCBI), 2018.
  • BenchChem. "6,8-Dibromo-1,2,3,4-tetrahydroquinoline as a privileged scaffold in drug discovery." BenchChem Technical Resources, 2025.

Sources

Method

Application Notes and Protocols: 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one as a Putative Chemical Probe

Authored by: Senior Application Scientist, Gemini Division Introduction: Unveiling the Potential of a Novel Scaffold The quest for selective and potent chemical probes is a cornerstone of modern chemical biology and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Gemini Division

Introduction: Unveiling the Potential of a Novel Scaffold

The quest for selective and potent chemical probes is a cornerstone of modern chemical biology and drug discovery. These small molecules are instrumental in dissecting complex biological pathways and validating novel therapeutic targets. The 2,3-dihydroquinolin-4(1H)-one scaffold, a core component of our featured compound, 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. While the specific biological targets of this particular molecule are not yet fully elucidated in public literature, its structural relatives, such as the 2,3-dihydroquinazolin-4(1H)-ones, are recognized as "privileged structures."[1][2] This designation suggests that the core scaffold is capable of interacting with a variety of biological targets, and derivatives have shown a broad spectrum of activities, including anticancer properties.[3]

This guide provides a comprehensive framework for researchers to characterize and utilize 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one as a potential chemical probe. We will delineate a series of validation experiments, from initial cell-based screening to more in-depth mechanistic studies, all grounded in the best practices of chemical probe usage.[4][5]

Physicochemical Properties and Handling

A foundational understanding of a compound's properties is critical for its effective application.

PropertyValueSource
Molecular Formula C12H13Br2NO[6]
Molecular Weight 347.05 g/mol [6]
IUPAC Name 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one[6]
Purity ≥95% (Recommended)[6]
Appearance (Typically a solid)-
Solubility To be determined empirically in relevant solvents (e.g., DMSO, Ethanol)-

Stock Solution Preparation: For in vitro studies, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Store stock solutions at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Proposed Investigational Workflow

The following workflow outlines a systematic approach to characterizing the biological activity of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one and validating its use as a chemical probe.

G cluster_0 Phase 1: Initial Screening & Viability cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanistic & Pathway Analysis phenotypic_screening Phenotypic Screening in Disease-Relevant Cell Lines cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) phenotypic_screening->cell_viability Assess general cytotoxicity ic50_determination IC50 Determination cell_viability->ic50_determination Quantify potency target_deconvolution Target Deconvolution (e.g., Affinity Chromatography, Proteomics) ic50_determination->target_deconvolution Proceed if potent & selective target_engagement Target Engagement Assays (e.g., CETSA, Kinase Profiling) target_deconvolution->target_engagement Confirm direct interaction orthogonal_validation Orthogonal Validation (e.g., siRNA/CRISPR, Western Blot) target_engagement->orthogonal_validation Validate target relevance pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) orthogonal_validation->pathway_analysis Investigate downstream effects cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) pathway_analysis->cell_cycle_analysis apoptosis_assays Apoptosis Assays (e.g., Annexin V, Caspase Activity) pathway_analysis->apoptosis_assays

Caption: A systematic workflow for the characterization of a novel chemical probe.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This initial protocol is designed to determine the cytotoxic or anti-proliferative effects of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one on a panel of selected cell lines.

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability. This is a crucial first step to establish a dose-response relationship and determine the half-maximal inhibitory concentration (IC50).[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity. Treat the cells with various concentrations of the compound and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for Pathway Interrogation

Based on the activities of related tetrahydroquinoline derivatives, a plausible hypothesis is the modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway.[7][8] Western blotting can be employed to investigate the phosphorylation status of key proteins in this pathway.

Rationale: This protocol allows for the semi-quantitative analysis of specific protein expression and post-translational modifications (e.g., phosphorylation), providing insights into the compound's mechanism of action.

Materials:

  • Cells treated with 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one at relevant concentrations (e.g., IC50 and 10x IC50)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Densitometric analysis of the bands can be performed to quantify changes in protein expression or phosphorylation.

Interpreting the Data: Principles of a Good Chemical Probe

It is crucial to remember that a potent molecule is not necessarily a good chemical probe.[5] The following principles should guide your evaluation of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one:

  • Potency and Selectivity: The compound should be sufficiently potent in cellular assays (ideally with an IC50 < 1 µM). Its selectivity should be profiled against a panel of related targets to ensure it is not a promiscuous inhibitor.[4]

  • On-Target Engagement: It is essential to demonstrate that the compound directly interacts with its intended target in a cellular context.[9] Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed for this purpose.

  • Use of Controls: Always include appropriate controls in your experiments. This includes a negative control (a structurally similar but inactive analog) and orthogonal controls (a different chemical scaffold that targets the same protein).[4][5]

Hypothesized Mechanism of Action

Given the prevalence of the tetrahydroquinoline scaffold in compounds targeting signaling pathways dysregulated in cancer, we can propose a hypothetical mechanism of action for 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.[7][8]

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Probe 6,8-Dibromo-1-isopropyl- 2,3-dihydroquinolin-4(1H)-one Probe->mTOR Inhibits (Hypothesized) Probe->Apoptosis Induces (Hypothesized)

Caption: Hypothesized mechanism targeting the PI3K/AKT/mTOR pathway.

This proposed mechanism, where the compound inhibits a key node like mTOR, would lead to a reduction in cell proliferation and an increase in apoptosis. This hypothesis can be systematically tested using the protocols outlined above.

Conclusion and Future Directions

6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one represents a molecule of interest with potential as a chemical probe. Its dihydroquinolin-4(1H)-one core is a "privileged scaffold" found in numerous biologically active compounds. This guide provides a robust framework for its initial characterization, from broad phenotypic screening to focused mechanistic studies. Rigorous adherence to the principles of chemical probe validation, including the use of appropriate controls and orthogonal validation methods, will be paramount in elucidating its true utility for the research community. Future studies should focus on comprehensive selectivity profiling and the development of a structurally related inactive control to further strengthen any biological findings.

References

  • 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one - CymitQuimica.
  • Best Practices for Chemical Probes - Alto Predict.
  • CHOOSING & USING CHEMICAL PROBES - Cayman Chemical.
  • How to use chemical probes - Chemical Probes Portal.
  • Using Chemical Probes to Examine Cellular Activities - Digital Commons @ Rockefeller University.
  • An In-depth Technical Guide to 6,8-Dibromo-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Biological Activity - Benchchem.
  • 6,8-Dibromoquinoline - PMC - NCBI.
  • Cell-Based Assays Guide - Antibodies.com.
  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC - NCBI.
  • 6,8-Dibromo-1,2,3,4-tetrahydroquinoline as a privileged scaffold in drug discovery - Benchchem.
  • An In-depth Technical Guide to 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one: Properties, Synthesis, and Biological Activity - MDPI.
  • 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one 250mg - Dana Bioscience.
  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - European Journal of Medicinal Chemistry.
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Publishing.

Sources

Application

Application Notes and Protocols: Leveraging 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one in Contemporary Drug Discovery

Audience: This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel chemical scaffolds for therapeutic intervention. Introduction: The Quinolinone...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel chemical scaffolds for therapeutic intervention.

Introduction: The Quinolinone Scaffold and the Potential of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

The quinolinone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a spectrum of therapeutic areas, including oncology, infectious diseases, and cardiovascular disorders. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups to interact with biological targets. The introduction of halogen atoms, such as bromine, at specific positions can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for target proteins.

6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one is a synthetic building block that holds considerable promise for the development of novel therapeutics. The presence of two bromine atoms at the 6 and 8 positions offers versatile handles for further chemical modification through various cross-coupling reactions, enabling the generation of diverse chemical libraries for high-throughput screening. The isopropyl group at the 1-position enhances lipophilicity, which can be crucial for cell permeability and oral bioavailability. While direct biological activity of this specific compound is not extensively documented in public literature, its value as a foundational scaffold for creating potent and selective modulators of various biological targets is significant.

This document provides a comprehensive guide to the potential applications and experimental protocols involving 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one in a drug discovery context, focusing on its use as a versatile intermediate for the synthesis of bioactive molecules.

PART 1: Synthesis and Chemical Properties

General Synthetic Strategy

The synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one can be achieved through a multi-step process, typically starting from a readily available aniline derivative. A plausible and commonly employed synthetic route is outlined below.

Diagram 1: Plausible Synthetic Pathway

synthetic_pathway cluster_start Starting Material cluster_step1 Step 1: N-Isopropylation cluster_step2 Step 2: Acrylation cluster_step3 Step 3: Intramolecular Cyclization 2,4-Dibromoaniline 2,4-Dibromoaniline Intermediate_1 N-isopropyl-2,4-dibromoaniline 2,4-Dibromoaniline->Intermediate_1 Isopropyl halide, Base Intermediate_2 N-(2,4-dibromophenyl)-N-isopropylacrylamide Intermediate_1->Intermediate_2 Acryloyl chloride, Base Final_Product 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one Intermediate_2->Final_Product Friedel-Crafts acylation (e.g., AlCl3)

Caption: A generalized synthetic route for 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular FormulaC12H13Br2NOIn-house Calculation
Molecular Weight347.05 g/mol In-house Calculation
XLogP33.5PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count1PubChem

PART 2: Application in Library Synthesis for Drug Discovery

The primary utility of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one in drug discovery lies in its role as a scaffold for the creation of diverse chemical libraries. The two bromine atoms serve as orthogonal synthetic handles for introducing a wide array of substituents, allowing for a systematic exploration of the chemical space around the quinolinone core.

Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Diversification

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, it can be used to replace the bromine atoms with various aryl and heteroaryl groups, which are common motifs in bioactive molecules.

Diagram 2: Library Synthesis Workflow via Suzuki Coupling

library_synthesis Scaffold 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one Reaction Suzuki-Miyaura Cross-Coupling (Pd catalyst, Base, Solvent) Scaffold->Reaction Boronic_Acids Library of Boronic Acids/Esters (Aryl, Heteroaryl) Boronic_Acids->Reaction Purification Purification (e.g., Preparative HPLC) Reaction->Purification Library Diverse Library of 6,8-Disubstituted Quinolinones Purification->Library Screening High-Throughput Screening (Biochemical or Cell-Based Assays) Library->Screening Hits Identification of 'Hit' Compounds Screening->Hits

Method

6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one in cell-based assays

An Application Guide for the Cellular Characterization of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one Introduction: Unveiling the Potential of a Novel Quinolinone Derivative The quinoline and quinolinone scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Cellular Characterization of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

Introduction: Unveiling the Potential of a Novel Quinolinone Derivative

The quinoline and quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties.[1][2] These heterocyclic systems are particularly prominent in oncology, with derivatives demonstrating a wide array of anticancer mechanisms, including the induction of cell cycle arrest, apoptosis, and the inhibition of critical signaling pathways.[1][3][4] The compound 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one belongs to this promising class of molecules. While specific biological data for this compound is not yet widely published, its structural similarity to other biologically active dihydroquinolinones warrants a thorough investigation into its potential as a modulator of cellular processes.[4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed protocols for the initial characterization of . The following sections outline a logical workflow, from initial cytotoxicity screening to more detailed mechanistic studies involving apoptosis and cell cycle analysis, enabling a robust evaluation of the compound's biological activity.

Compound Profile and Handling

Before initiating any cell-based assay, proper handling and preparation of the test compound are paramount for generating reproducible and reliable data.

PropertyValueSource
IUPAC Name 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-oneN/A
Molecular Formula C₁₂H₁₃Br₂NO[6]
Molecular Weight 347.05 g/mol [6]
Purity ≥95% (Verify with supplier)[6]

Protocol 1: Preparation of Stock Solutions

  • Causality: A high-concentration, validated stock solution in a suitable solvent like DMSO is essential for accurate serial dilutions and to minimize solvent effects on the cells. DMSO is a common choice for its ability to dissolve a wide range of organic molecules and its relatively low toxicity to cells at concentrations typically below 0.5%.

  • Calculation: To prepare a 10 mM stock solution, dissolve 3.47 mg of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one in 1 mL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

Phase 1: Assessing General Cytotoxicity and Viability

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a crucial dose-response relationship and establishes the concentration range for subsequent mechanistic assays. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8]

Protocol 2: MTT Cell Viability Assay

  • Principle of the Assay: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.

  • Experimental Workflow:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_develop Day 4: Assay Development seed_cells Seed cells in a 96-well plate (~5,000 cells/well) incubate_overnight Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight prepare_dilutions Prepare serial dilutions of the compound incubate_overnight->prepare_dilutions add_treatment Add compound to wells (e.g., 0.1 to 100 µM) prepare_dilutions->add_treatment incubate_48h Incubate for 48-72 hours add_treatment->incubate_48h add_mtt Add MTT reagent to each well incubate_48h->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate overnight to allow for cell attachment.

    • Compound Preparation: On the following day, prepare a series of 2X working concentrations of the compound by diluting the 10 mM stock in culture medium. A typical concentration range for initial screening is from 0.1 µM to 100 µM.

    • Cell Treatment: Remove the old medium from the cells and add 100 µL of the appropriate compound dilution to each well. Include vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and untreated control wells.

    • Incubation: Incubate the plate for the desired exposure time, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, protected from light.

    • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or shaking the plate for 15 minutes.[8]

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Hypothetical Data Presentation:

Cell LineCompound Concentration (µM)% Viability (Mean ± SD)
MCF-7 Vehicle (0.1% DMSO)100 ± 4.5
0.198.2 ± 5.1
1.085.7 ± 6.2
10.048.9 ± 3.8
50.015.3 ± 2.1
100.05.1 ± 1.5
A549 Vehicle (0.1% DMSO)100 ± 5.3
0.199.1 ± 4.9
1.092.4 ± 5.5
10.060.3 ± 4.7
50.025.8 ± 3.3
100.08.9 ± 1.9

Phase 2: Investigating the Mechanism of Cell Death - Apoptosis

If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A standard method for detecting apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[10][11]

  • Principle of the Assay: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor 488) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells where membrane integrity is compromised.[10][11] This dual staining allows for the differentiation of four cell populations:

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

    • Necrotic cells: Annexin V-negative / PI-positive (less common)

Protocol 3: Annexin V/PI Apoptosis Assay

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate or T25 flask and allow them to attach overnight.[11] Treat the cells with the compound at concentrations around its IC50 value (e.g., 1X and 2X IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

    • Cell Harvesting: After treatment, collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization). Combine them to ensure all apoptotic cells are included in the analysis.[11]

    • Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 300-400 x g for 5 minutes.[11]

    • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorescently-labeled Annexin V and 5 µL of PI solution.[10]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Hypothetical Data Presentation:

Treatment (24h)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control 95.22.52.3
Compound (IC50) 55.825.418.8
Compound (2x IC50) 20.140.739.2

Phase 3: Elucidating Effects on Cell Proliferation - Cell Cycle Analysis

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M) and subsequently inducing cell death.[1][12] Cell cycle distribution can be readily analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity using flow cytometry.[13][14]

  • Principle of the Assay: PI is a stoichiometric DNA intercalating agent, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[14][15]

    • G0/G1 phase: Cells have a normal (2n) DNA content.

    • S phase: Cells are actively synthesizing DNA, so their DNA content is between 2n and 4n.

    • G2/M phase: Cells have a doubled (4n) DNA content before division. Apoptotic cells often appear as a "sub-G1" peak due to DNA fragmentation.[14]

Cell_Cycle_Pathway cluster_drug G1 G1 Phase (2n DNA) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G1_arrest G1->G1_arrest G2 G2 Phase (4n DNA) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint G2M_arrest G2->G2M_arrest M->G1 Cytokinesis G1_arrest_label G1 Arrest G2M_arrest_label G2/M Arrest

Caption: Key phases of the cell cycle and potential arrest points.

Protocol 4: Propidium Iodide Staining for Cell Cycle Analysis

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Culture and treat cells as described in the apoptosis assay (Protocol 3).

    • Cell Harvesting: Harvest cells (including supernatant) and wash once with PBS.

    • Fixation: Resuspend the cell pellet (approx. 1-2 million cells) in 200 µL of PBS. While gently vortexing, add 500 µL of ice-cold 70% ethanol dropwise to fix the cells.[13] Fixation permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA.[14]

    • Incubation: Incubate the cells on ice for at least 2 hours or overnight at 4°C.

    • Washing and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 150-200 µL of PI staining solution (containing PI and RNase A).

    • RNase Treatment: The inclusion of RNase A is critical to degrade any double-stranded RNA, which PI can also bind to, ensuring that the fluorescence signal comes only from DNA.[14][15]

    • Incubation: Incubate the stained cells for 30-40 minutes at 37°C in the dark.[13]

    • Analysis: Analyze the samples using a flow cytometer. The DNA content is typically viewed on a linear scale histogram to resolve the different cell cycle phases.[15]

  • Hypothetical Data Presentation:

Treatment (24h)% Sub-G1% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 1.865.418.216.4
Compound (IC50) 8.525.115.359.6
Compound (2x IC50) 15.310.29.875.0

Conclusion and Future Directions

This guide outlines a foundational, three-phase approach to the initial characterization of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can build a comprehensive profile of the compound's biological activity. Positive results from these assays—such as potent cytotoxicity, induction of apoptosis, and arrest at a specific cell cycle phase—would provide a strong rationale for more advanced studies. These could include investigating the compound's effect on specific protein targets, such as kinases in the PI3K/AKT/mTOR pathway, which are often modulated by quinoline derivatives, or assessing its efficacy in more complex 3D cell culture models.[8][16][17]

References

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. Available at: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available at: [Link]

  • Raty, J. K., et al. (2014). Basic Methods of Cell Cycle Analysis. In Flow Cytometry Protocols (pp. 13-24). Humana Press. Available at: [Link]

  • Sartorius. Protocol IncuCyte® Cytotoxicity Assay. Available at: [Link]

  • University of Chicago. Cell Cycle Analysis. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Azhar Journal of Pharmaceutical Sciences. Available at: [Link]

  • Polycyclic Aromatic Compounds. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Available at: [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427. Available at: [Link]

  • Tan, S. C., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Medicinal Chemistry, 20(3), 235-257. Available at: [Link]

  • EMBL Heidelberg. (2016). Protocols - Flow cytometry. Available at: [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. Available at: [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]

  • Ates-Alagoz, Z. (2016). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Cytotoxicity. IntechOpen. Available at: [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. Available at: [Link]

  • Reddy, T. S., et al. (2015). Synthesis, evaluation of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1 H )-ones in MCF7 (breast cancer) cell lines and their docking studies. Medicinal Chemistry Research, 24, 3445-3455. Available at: [Link]

  • Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(8), 3311-3319. Available at: [Link]

  • Ökten, S., et al. (2012). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o778. Available at: [Link]

  • Dana Bioscience. 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one 250mg. Available at: [Link]

  • ChEMBL. Compound: CHEMBL2368911. Available at: [Link]

  • Iannelli, P., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921. Available at: [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Journal of Clinical Case Reports and Trails, 2(2). Available at: [Link]

  • O'Donovan, D., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Scientific Reports, 11(1), 1-13. Available at: [Link]

  • Iannelli, P., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921. Available at: [Link]

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Application

Application Note: Handling, Storage, and Synthetic Utilization of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one (CAS: 2306369-54-8)[1] Executive Summary The compound 6,8-Dibrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one (CAS: 2306369-54-8)[1]

Executive Summary

The compound 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one is a highly versatile, halogenated building block frequently utilized in the pharmaceutical development of quinolone and quinolinone derivatives[2]. Featuring a sterically demanding N-isopropyl group and two reactive handles (bromines at the 6- and 8-positions), it is an ideal candidate for divergent late-stage functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the presence of the dihydroquinolinone core and dual heavy halogens introduces specific stability challenges. This application note establishes the authoritative protocols for the storage, handling, and primary synthetic preparation of this compound to ensure maximum yield and prevent premature degradation[3].

Physicochemical Profiling & Data Presentation

Understanding the baseline properties of this intermediate is critical for predicting its behavior under laboratory conditions. The dibromo substitution increases the molecular weight and lipophilicity, while making the molecule sensitive to photolytic debromination[4].

Table 1: Physicochemical Properties
ParameterValue / DescriptionAnalytical Causality
CAS Number 2306369-54-8Unique identifier for safety and procurement[1].
Molecular Formula C₁₂H₁₃Br₂NOIndicates high halogen content, requiring specific disposal[4].
Molecular Weight 347.05 g/mol Used for precise stoichiometric calculations in micro-scale reactions[4].
Physical State SolidSusceptible to static charge during weighing; requires anti-static tools.
Solubility Soluble in DMF, DMSO, TolueneSparingly soluble in water. Requires polar aprotic or aromatic solvents for cross-coupling[2].
Table 2: Storage & Handling Parameters
ParameterRequirementMechanistic Rationale
Temperature +4°C (Refrigerated)Minimizes thermal degradation and prevents spontaneous oxidation of the dihydro-ring[5].
Atmosphere Inert (Argon/Nitrogen)Prevents atmospheric oxygen from driving aromatization to the fully conjugated quinolinone.
Light Exposure Dark / Amber VialsHalogenated aromatics are prone to photolytic C-Br bond cleavage, generating radical impurities.
Moisture DesiccatedPrevents localized hydrolysis and protects downstream air/moisture-sensitive catalysts[3].

Mechanistic Storage Guidelines

The structural integrity of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one relies heavily on its storage environment.

  • Thermal and Oxidative Control: The 2,3-dihydroquinolin-4(1H)-one scaffold is at a lower oxidation state than its fully aromatic counterpart. Exposure to ambient oxygen and room temperature can slowly drive the thermodynamically favorable aromatization. Storage at +4°C under an Argon atmosphere drastically reduces the kinetic rate of this oxidative degradation[5].

  • Photolytic Protection: The C-Br bonds at the 6 and 8 positions are the intended reactive sites for downstream synthesis. However, UV/visible light can induce homolytic cleavage of these bonds. The compound must be stored in amber glass vials or wrapped in aluminum foil.

Standard Operating Procedure (SOP): Handling & Weighing

To maintain a self-validating system, the handling protocol must include built-in checks to confirm the integrity of the compound and the environment before proceeding to synthesis.

Phase 1: Equilibration (Self-Validating Step)
  • Step 1: Remove the sealed vial from the +4°C refrigerator.

  • Step 2: Place the vial in a desiccator and allow it to equilibrate to room temperature (RT) for at least 30–45 minutes.

  • Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the solid. This moisture will poison palladium catalysts in subsequent cross-coupling reactions.

  • Validation: The vial exterior must be completely dry and at ambient temperature to the touch before the seal is broken.

Phase 2: Weighing & Transfer
  • Step 1: Ensure the fume hood is operational. Wear standard PPE (nitrile gloves, lab coat, tightly fitting safety goggles)[6].

  • Step 2: Use an anti-static gun (Zerostat) on the weighing paper/boat and the spatula. Halogenated solids often carry static charges that cause material loss and inaccurate mass readings.

  • Step 3: Weigh the required mass quickly to minimize atmospheric exposure.

  • Validation: A stable balance reading indicates successful weighing. A drifting reading signifies either static interference or active moisture absorption from the air.

  • Step 4: Immediately backfill the source vial with Argon, seal tightly with Parafilm, and return to +4°C storage[5].

Application Workflow: Preparation for Pd-Catalyzed Cross-Coupling

Because 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one is primarily used as an electrophile in cross-coupling, establishing a pristine, oxygen-free reaction mixture is paramount.

G S1 Long-Term Storage (+4°C, Argon, Dark) S2 Thermal Equilibration (Warm to RT in Desiccator) S1->S2 Prevent Condensation S3 Handling & Weighing (Anti-Static, Fume Hood) S2->S3 Moisture-Free Transfer S4 Solvent Dissolution (Anhydrous Toluene/DMF) S3->S4 Inert Atmosphere S5 Degassing (Freeze-Pump-Thaw x3) S4->S5 Remove Dissolved O2 S6 Catalytic Activation (Pd-Catalyst Addition) S5->S6 Ready for Cross-Coupling

Caption: Standard workflow for the handling and synthetic preparation of halogenated dihydroquinolinones.

Protocol: Degassing and Reaction Setup
  • Dissolution: Transfer the weighed 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one into a Schlenk flask. Add anhydrous, sparged solvent (e.g., Toluene or DMF) under a positive pressure of Argon.

  • Freeze-Pump-Thaw (FPT) Cycle:

    • Freeze: Submerge the flask in a liquid nitrogen/isopropanol bath until the solvent is completely frozen.

    • Pump: Open the flask to a high vacuum for 3–5 minutes to evacuate the headspace.

    • Thaw: Close the vacuum valve and allow the solvent to thaw in a room-temperature water bath, observing the release of trapped gas bubbles.

  • Validation: Repeat the FPT cycle three times. The system is validated when no further gas bubbles evolve during the thawing phase.

  • Catalyst Addition: Only after complete degassing should the Palladium catalyst and phosphine ligands be introduced under a heavy stream of Argon. This strict causality prevents the irreversible oxidation of the electron-rich Pd(0) active species.

References

  • Accela ChemBio. "6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one (CAS: 2306369-54-8) Product Catalog and Specifications." Accela ChemBio. URL: [Link]

  • Chemsrc. "2,3-Dihydroquinolin-4(1H)-one hydrochloride Safety, Handling, and Transportation Data." Chemsrc Chemical Database. URL:[Link]

Sources

Method

The Strategic Utility of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one in Modern Organic Synthesis

Introduction: The Dihydroquinolinone Scaffold as a Privileged Structure The 2,3-dihydroquinolin-4(1H)-one core is a recognized "privileged structure" in medicinal chemistry. This heterocyclic motif is a key constituent i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dihydroquinolinone Scaffold as a Privileged Structure

The 2,3-dihydroquinolin-4(1H)-one core is a recognized "privileged structure" in medicinal chemistry. This heterocyclic motif is a key constituent in a multitude of biologically active compounds, with derivatives being explored as treatments for conditions ranging from hypertension and pain to Alzheimer's disease.[1] The inherent bioactivity of this scaffold makes it a focal point for drug discovery programs. The strategic introduction of halogen atoms, such as bromine, onto this framework provides synthetic chemists with versatile handles for molecular elaboration, enabling the rapid generation of diverse compound libraries for screening and optimization.

The subject of this guide, 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, is a particularly valuable building block. The presence of two bromine atoms at the 6- and 8-positions offers the potential for sequential and regioselective functionalization. This allows for the controlled introduction of different substituents, a critical capability in structure-activity relationship (SAR) studies. The N-isopropyl group provides steric bulk and modulates the electronic properties of the molecule, influencing both its reactivity and its potential biological interactions.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and synthetic applications of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, with a focus on its utility in palladium-catalyzed cross-coupling reactions.

Synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

The synthesis of the title compound can be envisioned through a two-step sequence starting from commercially available 1-isopropyl-2,3-dihydroquinolin-4(1H)-one. The first step would be a direct electrophilic bromination, followed by purification.

Conceptual Workflow for Synthesis

A 1-isopropyl-2,3-dihydroquinolin-4(1H)-one B Electrophilic Bromination (e.g., Br2, NBS) A->B Starting Material C 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one B->C Product

Caption: Synthetic approach to the target compound.

Detailed Experimental Protocol: Synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

This protocol is a representative procedure based on established methods for the bromination of activated aromatic rings.

Materials:

  • 1-isopropyl-2,3-dihydroquinolin-4(1H)-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 1-isopropyl-2,3-dihydroquinolin-4(1H)-one (1.0 equiv.) in anhydrous acetonitrile (0.2 M) at 0 °C under a nitrogen atmosphere, add N-bromosuccinimide (2.2 equiv.) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the dihydroquinolinone scaffold are amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for carbon-carbon and carbon-heteroatom bond formation.

Sonogashira Coupling: A Gateway to Alkynylated Derivatives

The Sonogashira coupling enables the introduction of alkyne moieties, which are themselves versatile functional groups for further transformations.[2] Research on analogous 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones has demonstrated that selective mono-alkynylation at the more sterically accessible 8-position can be achieved.[1]

Conceptual Workflow for Regioselective Sonogashira Coupling

A 6,8-Dibromo-1-isopropyl-2,3- dihydroquinolin-4(1H)-one C Pd(0) catalyst Cu(I) cocatalyst Amine Base A->C B Terminal Alkyne B->C D 8-Alkynyl-6-bromo-1-isopropyl-2,3- dihydroquinolin-4(1H)-one C->D Product

Caption: Regioselective Sonogashira coupling at the C8 position.

Detailed Experimental Protocol: Regioselective Sonogashira Coupling

This protocol is adapted from literature procedures for similar substrates.[1]

Materials:

  • 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

  • Phenylacetylene (or other terminal alkyne, 1.2 equiv.)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv.)

  • Copper(I) iodide (CuI, 0.1 equiv.)

  • Triethylamine (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried Schlenk flask, add 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.1 equiv.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF and triethylamine (3:1 v/v, to achieve a 0.1 M concentration of the starting material).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemAlkyneSolventBaseOutcome
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneTHFEt₃NSelective mono-alkynylation at C8
PdCl₂(PPh₃)₂PhenylacetyleneTolueneEt₃NPotential for di-alkynylation with excess alkyne
Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful tool for constructing C(sp²)-C(sp²) bonds, which are prevalent in many pharmaceutical compounds.[3][4] The remaining bromine at the 6-position of the mono-alkynylated product, or either bromine on the starting material, can be targeted for Suzuki coupling.

Buchwald-Hartwig Amination: Introducing Nitrogen-Based Functionality

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of aniline derivatives.[5][6][7] This reaction is invaluable for introducing functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Conclusion

6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one is a highly versatile and valuable building block for organic synthesis, particularly in the context of drug discovery. Its di-brominated nature allows for selective and sequential functionalization through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and conceptual frameworks provided in this application note are intended to serve as a practical guide for researchers to unlock the synthetic potential of this important intermediate.

References

  • Mogorosi, M. M., et al. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1 H) -ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron, 71(35), 5945-5953. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Kantar, C., et al. (2015). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o43. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chauhan, P., & Kumar, A. (2014). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry, 14(1), 83–103. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Hrycyna, C. (2017). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis [Master's thesis, Purdue University]. Purdue University e-Pubs. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Vantourout, J. C., et al. (2017). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 139(13), 4779–4782. Available at: [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]

  • Ullah, A., et al. (2025). Novel Nicotintaldehyde Derivatives via Pd(0)
  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Journal of Visualized Experiments. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. JoVE, (85), e51322. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one 250mg. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Molecules. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 29(23), 5183. Available at: [Link]

  • Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Journal of Medicinal Chemistry. (2024). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Journal of Medicinal Chemistry, 67(7), 5437–5467. Available at: [Link]

  • PubMed. (2024). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry, 67(16), 13621–13640. Available at: [Link]

  • Molecules. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 24(22), 4148. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

Welcome to the dedicated technical support center for the synthesis and optimization of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis and optimization of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your reaction yields and product purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

Low Yield of the Final Product

Question: Why is my overall yield of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one consistently low?

Answer: Low yields can often be attributed to issues in one of the key synthetic steps: the formation of the 2,3-dihydroquinolin-4(1H)-one core, the subsequent bromination, or the final N-isopropylation.

  • Cyclization Step (Conrad-Limpach or related synthesis): The initial formation of the quinolinone core is critical. Incomplete cyclization of the aniline and the β-ketoester can be a major source of low yield. Ensure your reaction conditions, such as temperature and catalyst, are optimized. For instance, the Conrad-Limpach reaction often requires high temperatures to drive the cyclization to completion.

  • Bromination Step: The double bromination at positions 6 and 8 needs to be carefully controlled.

    • Incomplete Bromination: Insufficient brominating agent (e.g., N-Bromosuccinimide or bromine) will result in a mixture of mono-brominated and unreacted starting material. It is advisable to use a slight excess of the brominating agent.

    • Over-bromination/Side Reactions: Excessive amounts of the brominating agent or harsh reaction conditions can lead to the formation of poly-brominated byproducts or oxidation of the starting material.

  • N-Isopropylation Step: The final N-alkylation with an isopropyl source (e.g., 2-iodopropane or 2-bromopropane) can be sluggish.

    • Base Selection: The choice of base is crucial. A strong, non-nucleophilic base like sodium hydride (NaH) is often effective in deprotonating the nitrogen, facilitating the alkylation. Weaker bases may lead to incomplete reaction.

    • Leaving Group: The choice of the leaving group on the isopropyl electrophile is important. Iodide is a better leaving group than bromide or chloride, leading to faster reaction rates.

Formation of Impurities

Question: I am observing significant impurities in my final product. What are the likely culprits and how can I minimize them?

Answer: Impurities can arise from side reactions in each of the synthetic steps.

  • Unreacted Starting Materials: The presence of unreacted 2,3-dihydroquinolin-4(1H)-one or 6,8-dibromo-2,3-dihydroquinolin-4(1H)-one indicates incomplete reactions. Monitor your reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion before proceeding to the next step.

  • Positional Isomers: During the bromination of the 2,3-dihydroquinolin-4(1H)-one, the formation of other dibromo-isomers is possible, although the 6 and 8 positions are generally favored due to the directing effects of the carbonyl and the aromatic amine. To minimize the formation of isomers, it is important to control the reaction temperature and the rate of addition of the brominating agent.

  • O-Alkylation vs. N-Alkylation: In the final N-isopropylation step, there is a possibility of O-alkylation, leading to the formation of an enol ether impurity. The use of a polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) and a strong counter-ion like sodium can favor N-alkylation over O-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the best method for the initial synthesis of the 2,3-dihydroquinolin-4(1H)-one core?

A1: The Conrad-Limpach synthesis and its variations are commonly employed for the synthesis of quinolin-4-ones. This involves the reaction of an aniline with a β-ketoester. The choice of catalyst (e.g., polyphosphoric acid, Eaton's reagent) and reaction temperature are critical for achieving high yields.

Q2: What are the recommended conditions for the bromination of 2,3-dihydroquinolin-4(1H)-one?

A2: A common and effective method is the use of N-Bromosuccinimide (NBS) in a suitable solvent such as acetonitrile or dichloromethane. Using a slight excess of NBS (e.g., 2.1-2.2 equivalents) can help ensure complete dibromination. The reaction is often performed at room temperature, but cooling may be necessary to control selectivity.

Q3: How can I confirm the regioselectivity of the bromination?

A3: The substitution pattern can be confirmed using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the bromine positions. For an unambiguous confirmation, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy can be employed.

Q4: What is the best work-up procedure to isolate the final product?

A4: After the N-isopropylation step, the reaction mixture is typically quenched with water to destroy any unreacted base and electrophile. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed with brine to remove any remaining aqueous contaminants and then dried over an anhydrous salt like sodium sulfate or magnesium sulfate. The crude product can then be purified by column chromatography or recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 6,8-Dibromo-2,3-dihydroquinolin-4(1H)-one
  • To a solution of 2,3-dihydroquinolin-4(1H)-one (1 equivalent) in acetonitrile, add N-Bromosuccinimide (2.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 6,8-dibromo-2,3-dihydroquinolin-4(1H)-one.

Protocol 2: N-Isopropylation of 6,8-Dibromo-2,3-dihydroquinolin-4(1H)-one
  • To a solution of 6,8-dibromo-2,3-dihydroquinolin-4(1H)-one (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-iodopropane (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

Data Summary

ParameterRecommended Condition
Bromination
Brominating AgentN-Bromosuccinimide (NBS)
Stoichiometry2.1 - 2.2 equivalents
SolventAcetonitrile
Temperature0 °C to Room Temperature
N-Isopropylation
BaseSodium Hydride (NaH)
Stoichiometry of Base1.2 equivalents
Isopropyl Source2-Iodopropane
Stoichiometry of Isopropyl Source1.5 equivalents
SolventAnhydrous Dimethylformamide (DMF)
Temperature0 °C to Room Temperature

Visual Guides

Synthesis_Workflow A 2,3-Dihydroquinolin-4(1H)-one B Bromination (NBS, Acetonitrile) A->B Step 1 C 6,8-Dibromo-2,3-dihydro- quinolin-4(1H)-one B->C D N-Isopropylation (NaH, 2-Iodopropane, DMF) C->D Step 2 E 6,8-Dibromo-1-isopropyl-2,3- dihydroquinolin-4(1H)-one D->E

Caption: Synthetic workflow for 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

Troubleshooting_Yield Start Low Yield Observed Q1 Check Cyclization Step Start->Q1 Q2 Check Bromination Step Start->Q2 Q3 Check N-Isopropylation Step Start->Q3 Sol1 Optimize temperature and catalyst Q1->Sol1 Sol2 Ensure sufficient brominating agent Control temperature Q2->Sol2 Sol3 Use strong base (NaH) Use better leaving group (Iodide) Q3->Sol3

Caption: Troubleshooting flowchart for low reaction yield.

References

  • Conrad-Limpach-Knorr synthesis, In Name Reactions in Heterocyclic Chemistry II, Li, J. J., Ed. John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2011; pp 275-296. [Link]

Optimization

purification methods for 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

Technical Support Center: Purification of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one Welcome to the Advanced Intermediates Technical Support Portal. This knowledge base is dedicated to the isolation and purifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

Welcome to the Advanced Intermediates Technical Support Portal. This knowledge base is dedicated to the isolation and purification of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one. As a highly functionalized synthetic intermediate, this molecule presents unique chromatographic and crystallization challenges due to its heavy halogenation and steric bulk.

KBA-01: Chemical Profiling & Method Selection

Before troubleshooting, it is critical to understand the causality of this molecule's physical behavior. The [1] provides a rigid bicyclic scaffold. The addition of the N-isopropyl group sterically shields the nitrogen lone pair, drastically reducing the molecule's ability to act as a hydrogen bond donor. Furthermore, the 6,8-dibromo substitution significantly increases the molecular weight and lipophilicity while deactivating the aromatic ring.

  • Chromatographic Implication: The molecule is highly lipophilic. The 4-ketone is the primary site for hydrogen bond accepting, meaning it will interact with the silanol groups on normal-phase silica gel, but it will elute much faster than its non-alkylated precursors[2].

  • Solubility Implication: It exhibits poor solubility in highly polar solvents (water) but excellent solubility in halogenated solvents (DCM) and moderate solubility in alcohols.

Workflow Crude Crude 6,8-Dibromo-1-isopropyl- 2,3-dihydroquinolin-4(1H)-one PurityCheck LC-MS / NMR Purity Assessment Crude->PurityCheck High Purity > 85% PurityCheck->High Med Purity 50-85% PurityCheck->Med Low Purity < 50% or Isomers Present PurityCheck->Low Recryst Recrystallization (EtOH/H2O) High->Recryst Flash Flash Chromatography (Silica Gel) Med->Flash Prep Preparative HPLC (C18 Reverse Phase) Low->Prep

Decision tree for selecting the optimal purification method based on crude purity.

KBA-02: Troubleshooting Normal-Phase Flash Chromatography

Q: My target compound is co-eluting with the 6-monobromo impurity. How can I resolve this? A: The difference in polarity between the 6-monobromo and 6,8-dibromo species is minimal on standard silica using aliphatic/ester solvent systems. To resolve this, you must change the selectivity of the mobile phase rather than just the strength. Switching from Hexanes/Ethyl Acetate to Toluene/Ethyl Acetate introduces π-π interactions between the toluene and the electron-deficient dibrominated aromatic ring, selectively retarding its elution relative to the monobromo impurity.

Troubleshooting Issue Co-elution with Monobromo Impurity Action1 Assess Current Solvent System Issue->Action1 PathA Using Hexanes/EtOAc? Action1->PathA PathB Using DCM/MeOH? Action1->PathB SolA Switch to Toluene/EtOAc (Exploit π-π interactions) PathA->SolA SolB Switch to Hexanes/Acetone (Alter H-bond dynamics) PathB->SolB

Logical pathway for resolving co-elution issues during normal-phase chromatography.

Quantitative TLC Optimization Data Self-Validation Check: Always run a 2D-TLC to confirm that the compound is not degrading on the silica gel before scaling up to a preparative flash column.

Solvent SystemTarget Compound RfMonobromo Impurity RfSelectivity Notes
80:20 Hexanes:EtOAc0.450.42Poor resolution; bands will overlap on column.
90:10 Toluene:EtOAc0.350.28Good resolution; π-π interactions differentiate bromination levels.
70:30 Hexanes:DCM0.500.48Very poor resolution; non-specific elution.

Protocol: Dry-Loading for High-Resolution Separation Because the compound is lipophilic, injecting it in a strong solvent (like DCM) onto a hexane-equilibrated column will cause immediate band broadening and ruin resolution[2].

  • Dissolution: Dissolve the crude mixture in a minimum volume of DCM (approx. 5 mL per gram of crude).

  • Adsorption: Add dry silica gel (mass equal to 2x the crude mass) to the solution.

  • Evaporation: Remove the DCM under reduced pressure (rotary evaporator) at 30°C until a free-flowing powder is obtained.

    • Self-Validation: Shake the flask. If the powder clumps or sticks to the glass, residual DCM remains. Continue drying until completely free-flowing, or resolution will be compromised.

  • Loading: Pour the dry powder evenly onto the top of the pre-equilibrated silica column. Cap with a 1 cm layer of clean sand to prevent disturbance during solvent addition.

  • Elution: Run the optimized Toluene/EtOAc gradient. Monitor fractions via UV at 254 nm, as the quinolinone core possesses a strong chromophore.

KBA-03: Troubleshooting Recrystallization

Q: During recrystallization, my compound "oils out" instead of forming crystals. What should I do? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent. The heavy dibromo substitution lowers the melting point relative to symmetric rigid scaffolds, making it prone to this phenomenon. To fix this, you must lower the temperature at which precipitation begins by using a solvent system with a lower boiling point, or by adding the anti-solvent at a lower temperature[3].

Protocol: Mixed-Solvent Recrystallization (Isopropanol/Water) This protocol leverages the N-isopropyl group's affinity for alcohols and the molecule's overall hydrophobicity.

  • Dissolution: Suspend the crude solid in Isopropanol (3 mL/g). Heat to 60°C (do not exceed 70°C to prevent thermal degradation) while stirring until completely dissolved.

  • Filtration: Hot-filter the solution through a PTFE syringe filter to remove insoluble particulates.

    • Self-Validation: The filtered solution must be perfectly clear. Any turbidity indicates premature precipitation or bypassing of the filter.

  • Anti-Solvent Addition: While maintaining the solution at 50°C, add dropwise pre-warmed deionized water (anti-solvent) until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add exactly 1-2 drops of Isopropanol until the solution turns clear again.

  • Cooling & Seeding: Remove from heat. Allow the flask to cool to room temperature undisturbed. If available, add a single seed crystal at 40°C to bypass the nucleation energy barrier.

  • Harvesting: Once at room temperature, transfer to an ice bath for 30 minutes. Filter the resulting crystals via vacuum filtration and wash with ice-cold 10% Isopropanol in water.

KBA-04: Preparative HPLC Optimization

Q: I am seeing severe peak tailing on my C18 reverse-phase column. How can I sharpen the peaks? A: Peak tailing for 2,3-dihydroquinolin-4(1H)-ones is typically caused by secondary interactions between the weakly basic nitrogen (or the 4-ketone) and unendcapped silanol groups on the C18 stationary phase. The N-isopropyl group provides some steric shielding, but the addition of a mobile phase modifier is required to suppress these interactions.

Protocol: Reverse-Phase Prep-HPLC Optimization

  • Mobile Phase Prep: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Add 0.1% Formic Acid (v/v) to both phases.

    • Causality: Formic acid lowers the pH to ~2.7, ensuring residual silanols on the column remain protonated and neutral, eliminating ion-exchange tailing.

  • Sample Prep: Dissolve the sample in DMSO or a mixture of Acetonitrile/Water.

    • Self-Validation: Centrifuge the sample at 10,000 rpm for 5 minutes before injection. Analyze the supernatant via analytical LC-MS to confirm the target mass (m/z ~347 for the 79Br/81Br isotope pattern) and verify that no precipitation occurred in the injection solvent.

  • Gradient Execution: Run a shallow gradient from 40% B to 90% B over 20 minutes. The dibromo compound is highly retained and will elute late in the gradient.

KBA-05: Frequently Asked Questions (FAQs)

Q: Is 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one light-sensitive? A: Yes. Polybrominated aromatic compounds are susceptible to photo-debromination upon prolonged exposure to ambient UV light. Store the purified compound in amber glass vials flushed with argon or nitrogen, and keep refrigerated at 4°C.

Q: How do I monitor the purity of fractions if I don't have an LC-MS? A: The compound is strongly UV-active. You can use analytical HPLC with a Photo Diode Array (PDA) detector set to 254 nm. Alternatively, TLC visualized with a 254 nm UV lamp is highly effective. Staining with potassium permanganate (KMnO4) will also yield a positive result due to the oxidizable nature of the dihydroquinoline ring system.

References

  • Title: "2,3-dihydroquinolin-4(1H)-one" Source: National Center for Biotechnology Information (PubChem Database) URL:[Link][1]

  • Title: "What is Flash Chromatography?" Source: Teledyne ISCO URL: [Link][2]

Sources

Troubleshooting

Technical Support Center: 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one Synthesis

Welcome to the Advanced Synthesis Technical Support Center. This guide is designed for research scientists and drug development professionals scaling or troubleshooting the synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is designed for research scientists and drug development professionals scaling or troubleshooting the synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one (CAS: 2306369-54-8)[1].

The 2,3-dihydroquinolin-4-one core is a privileged pharmacophore, offering unique sp³ hybridization and conformational flexibility compared to fully oxidized quinolones[2]. The synthesis relies on a robust four-step bottom-up approach: Michael addition, Friedel-Crafts intramolecular cyclization, N-alkylation, and regioselective electrophilic aromatic substitution (EAS).

Part 1: Mechanistic Pathway & Workflow Visualization

The synthesis avoids late-stage skeletal construction by first building the dihydroquinolone core, followed by steric-controlled N-alkylation and electronically directed dibromination.

SynthesisPathway Aniline Aniline + Acrylic Acid Intermediate1 3-(phenylamino)propanoic acid Aniline->Intermediate1 Michael Addition (Toluene, Reflux) Intermediate2 2,3-dihydroquinolin-4(1H)-one Intermediate1->Intermediate2 Intramolecular Cyclization (Eaton's Reagent, 80°C) Intermediate3 1-isopropyl-2,3-dihydroquinolin-4(1H)-one Intermediate2->Intermediate3 N-Alkylation (2-Iodopropane, Cs2CO3, DMF) FinalProduct 6,8-Dibromo-1-isopropyl- 2,3-dihydroquinolin-4(1H)-one Intermediate3->FinalProduct Regioselective Dibromination (2.1 eq NBS, DMF, rt)

Workflow for the 4-step synthesis of 6,8-dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

Part 2: Quantitative Data & Analytical Markers

Use the following self-validating parameters to track reaction progress and identify deviations early in the workflow.

Reaction StepKey ReagentsTemp / TimeTarget YieldAnalytical Marker (IPC)Common Impurity
1. Michael Addition Aniline, Acrylic acid110 °C, 12h80–85% 1 H NMR: δ ~2.6 ppm (t, 2H, CH 2​ CO)Bis-alkylated byproduct
2. Cyclization Eaton's Reagent80 °C, 4–12h54–75%LC-MS: [M+H] + = 148.1Polymeric black tar
3. N-Alkylation 2-Iodopropane, Cs 2​ CO 3​ 60 °C, 8h85–90% 1 H NMR: δ ~4.2 ppm (septet, 1H)O-alkylated byproduct
4. Dibromination NBS (2.1 eq), DMF25 °C, 2h90–95%LC-MS: [M+H] + = 347.9 (base peak)Monobrominated intermediate

Part 3: Troubleshooting Q&A

Step 1: Michael Addition

Q: During the initial Michael addition, I observe significant amounts of a bis-alkylated byproduct. How can I suppress this? A: Aniline is a primary amine capable of undergoing two successive conjugate additions to acrylic acid, forming N,N-bis(2-carboxyethyl)aniline. To suppress over-alkylation, use a stoichiometric excess of aniline (1.5 to 2.0 equivalents). The excess aniline kinetically outcompetes the secondary amine intermediate for the electrophile. Unreacted aniline is easily recovered or washed out during the acidic workup.

Step 2: Intramolecular Cyclization

Q: The cyclization step yields a solid black, tarry mixture and poor recovery of the 2,3-dihydroquinolin-4(1H)-one. What is the root cause? A: Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) is a potent dehydrating agent used for Friedel-Crafts acylation[3]. The formation of "black tar" is indicative of oxidative degradation and polymerization of the propanoic acid chain, usually caused by localized "hot spots" or exceeding the critical temperature threshold[2]. Maintain the internal reaction temperature strictly between 70 °C and 80 °C. Ensure vigorous mechanical stirring to dissipate heat, and quench the reaction by pouring it over crushed ice immediately upon completion.

Step 3: N-Alkylation

Q: When alkylating the 2,3-dihydroquinolin-4(1H)-one with 2-iodopropane, I am isolating a mixture of N-alkylated and O-alkylated products. How do I favor N-alkylation? A: The 2,3-dihydroquinolin-4(1H)-one core exhibits ambident nucleophilicity. While it is a β -amino ketone, the vinylogous amide-like resonance can lead to O-alkylation when hard bases (like NaH) are used. To shift regioselectivity toward the softer nitrogen atom, switch to a softer base like Cesium Carbonate (Cs 2​ CO 3​ ) in a polar aprotic solvent (DMF). The larger Cs + cation weakly coordinates with the oxygen, leaving the nitrogen lone pair more accessible for the S N​ 2 displacement of the sterically hindered isopropyl iodide.

Step 4: Regioselective Dibromination

Q: The final bromination with NBS stalls at the mono-brominated intermediate, or I observe non-selective bromination on the alkyl chain. Should I heat the reaction? A: Do not heat the reaction. Heating N-Bromosuccinimide (NBS) promotes homolytic cleavage, initiating a radical chain mechanism that will undesirably brominate the isopropyl group or the C3 position of the dihydroquinolone ring. The electrophilic aromatic substitution (EAS) of 1-isopropyl-2,3-dihydroquinolin-4(1H)-one is highly regioselective at room temperature. The activating N-isopropyl group strongly directs the first equivalent of Br + to the 6-position (para to N) and the second to the 8-position (ortho to N)[4]. If the reaction stalls, the issue is likely degraded NBS. Ensure your NBS is freshly recrystallized from boiling water to remove succinimide and free bromine impurities. Add the NBS portion-wise over 30 minutes to maintain a controlled concentration of the active brominating species.

Part 4: Self-Validating Experimental Protocol

Synthesis of 3-(phenylamino)propanoic acid
  • Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.5 eq, 137 mmol) in toluene (100 mL). Add acrylic acid (1.0 eq, 91 mmol) dropwise.

  • Heating: Heat the mixture to reflux (110 °C) for 12 hours.

  • Workup: Cool to room temperature. Extract the mixture with saturated aqueous NaHCO 3​ (3 x 50 mL). Wash the combined aqueous layers with EtOAc to remove unreacted aniline.

  • Isolation: Carefully acidify the aqueous layer with 2M HCl to pH 4. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under vacuum.

  • Validation: TLC (DCM:MeOH 9:1) should show a single spot at R f​ = 0.4.

Synthesis of 2,3-dihydroquinolin-4(1H)-one
  • Reaction: Charge a flask with 3-(phenylamino)propanoic acid (1.0 eq, 50 mmol). Slowly add Eaton's Reagent (5.0 volumes, ~250 mL) under vigorous mechanical stirring.

  • Heating: Heat the mixture to 80 °C for 4 to 12 hours. Monitor closely via LC-MS[3].

  • Quench: Once the starting material is consumed, pour the dark mixture slowly over 500 g of vigorously stirred crushed ice.

  • Workup: Neutralize the aqueous mixture to pH 8 using concentrated NH 4​ OH (exothermic—maintain cooling). Extract with EtOAc (3 x 150 mL). Wash organics with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Validation: LC-MS should confirm the product mass ([M+H] + = 148.1).

Synthesis of 1-isopropyl-2,3-dihydroquinolin-4(1H)-one
  • Reaction: Dissolve 2,3-dihydroquinolin-4(1H)-one (1.0 eq, 30 mmol) in anhydrous DMF (60 mL). Add Cs 2​ CO 3​ (2.0 eq, 60 mmol) and 2-iodopropane (3.0 eq, 90 mmol).

  • Heating: Stir the suspension at 60 °C for 8 hours under nitrogen.

  • Workup: Cool to room temperature, quench with water (150 mL), and extract with EtOAc (3 x 75 mL). Wash the organic layer extensively with water (3 x 50 mL) to remove DMF, followed by brine.

  • Validation: 1 H NMR must show a characteristic septet at ~4.2 ppm (1H) corresponding to the N-CH proton of the isopropyl group.

Synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one
  • Reaction: Dissolve 1-isopropyl-2,3-dihydroquinolin-4(1H)-one (1.0 eq, 20 mmol) in anhydrous DMF (40 mL) and cool to 0 °C in an ice bath.

  • Addition: Add freshly recrystallized NBS (2.1 eq, 42 mmol) portion-wise over 30 minutes to prevent thermal spikes.

  • Stirring: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.

  • Isolation: Pour the reaction mixture into 200 mL of ice-water. Stir for 15 minutes until a solid precipitates. Filter the solid, wash thoroughly with distilled water, and dry under high vacuum.

  • Validation: LC-MS will show a characteristic 1:2:1 isotopic cluster for the dibrominated product at m/z 345.9, 347.9, and 349.9.

Part 5: References

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews (ACS Publications), 2016, 116(12), 6837-7042. URL:[Link]

  • Compounds for the targeted degradation of smarca2 (WO2023244764A1) Source: Google Patents (World Intellectual Property Organization) URL:

Sources

Optimization

Technical Support Center: 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one Solution Stability

Welcome to the Technical Support and Troubleshooting Guide for 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one (CAS: 2306369-54-8). As a highly functionalized quinolinone building block, this compound presents uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one (CAS: 2306369-54-8). As a highly functionalized quinolinone building block, this compound presents unique physicochemical challenges during in vitro assays, long-term storage, and synthetic handling.

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. Here, we explore the thermodynamic and kinetic causality behind the compound's behavior in solution, providing you with self-validating protocols to ensure absolute data integrity in your drug development workflows.

Part 1: Core Troubleshooting & FAQs

Q1: My DMSO stock solution turns yellow/brown over time, and LC-MS shows a mass loss of ~79 Da or ~158 Da. What is happening?

The Causality: You are observing photolytic debromination . Aryl bromides, particularly those di-substituted on an electron-rich aromatic ring, are highly susceptible to homolytic C-Br bond cleavage when exposed to ambient laboratory UV/Vis light. The loss of 79 Da corresponds to the loss of a single bromine radical, which subsequently abstracts a hydrogen from the solvent to form the mono-bromo degradant. Loss of 158 Da indicates complete debromination. The Solution:

  • Always prepare stock solutions in amber glass vials .

  • Blanket the headspace of the vial with Argon or Nitrogen before sealing.

  • Store long-term aliquots at -20°C. Do not subject the compound to repeated freeze-thaw cycles, as condensation introduces water which can accelerate solvolysis.

Q2: I am observing a degradant with an exact mass 2 Da lower than the parent compound (M-2). Is this an impurity from synthesis?

The Causality: While it could be a trace synthetic impurity, it is most likely a solution-phase degradation product caused by aerobic dehydrogenative aromatization . The 2,3-dihydroquinolin-4(1H)-one core is thermodynamically driven to aromatize into a fully conjugated, planar 4-quinolone system. This oxidative process is significantly accelerated by dissolved oxygen and trace transition metals (e.g., Palladium or Copper) that may carry over from upstream cross-coupling synthesis steps [1]. The Solution:

  • Use anhydrous, degassed solvents for sensitive analytical work.

  • If trace metal contamination is suspected, wash your organic extracts with a chelating agent (e.g., EDTA or a functionalized silica scavenger) prior to final compound isolation.

Q3: In my biochemical assay (pH 7.4 buffer), the compound shows erratic IC50 values, high baseline noise, and apparent rapid degradation. Why?

The Causality: This is rarely chemical degradation; it is aqueous aggregation . The combination of two heavy bromine atoms and a bulky, lipophilic 1-isopropyl group significantly increases the LogP of the molecule. In aqueous buffers, the compound exceeds its thermodynamic solubility limit, forming colloidal aggregates or precipitating entirely. This leads to false negatives or erratic readouts in fluorescence/absorbance assays. The Solution:

  • Maintain a final DMSO concentration of 1% to 2% in the assay buffer.

  • Incorporate a non-ionic surfactant (e.g., 0.01% Tween-20 or CHAPS) to stabilize the compound in micellar form.

  • Validate the true solution state using Dynamic Light Scattering (DLS) before running the assay.

Part 2: Mechanistic Visualization

The following diagram illustrates the three primary pathways that compromise the integrity of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one in solution.

DegradationPathways Core 6,8-Dibromo-1-isopropyl- 2,3-dihydroquinolin-4(1H)-one (Intact Compound) Photo Photolytic Cleavage (UV/Vis Light) Core->Photo hν exposure Oxid Dehydrogenative Aromatization (O2, Trace Metals) Core->Oxid Aerobic conditions Aggreg Aqueous Aggregation (Poor Solubility) Core->Aggreg Aqueous buffer >1% Deg1 Debrominated Byproducts (m/z M-79 / M-158) Photo->Deg1 Deg2 Fully Aromatic Quinolone (m/z M-2) Oxid->Deg2 Deg3 False Negatives in Assays (Precipitate) Aggreg->Deg3

Figure 1: Primary degradation and instability pathways of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected half-life ( t1/2​ ) and primary degradation modes of the compound across standard laboratory environments. Data is synthesized from structural analogs and general dihydroquinolinone profiles [2].

Solvent SystemTemperatureLighting ConditionsPrimary Instability ModeEstimated t1/2​
DMSO (Anhydrous) -20°CDarkNone (Stable)> 6 Months
DMSO (Anhydrous) 25°CAmbient Lab LightPhotolytic Debromination< 72 Hours
Methanol 25°CAmbient Lab LightSolvolysis / Photolysis< 24 Hours
PBS (pH 7.4, 1% DMSO) 37°CDarkPhysical AggregationN/A (Immediate)
Acetonitrile 4°CDarkTrace Oxidation (if not degassed)~ 2 Weeks

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness in your downstream assays, you must validate the stability of your specific batch. Implement the following Standardized Solution Stability Profiling workflow. This protocol uses an internal standard to differentiate between physical precipitation and chemical degradation.

Standardized Solution Stability Profiling (LC-MS/UV)

Materials Required:

  • Test Compound: 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

  • Internal Standard (IS): e.g., Carbamazepine or a stable isotope-labeled analog.

  • Solvents: LC-MS grade Acetonitrile, Water (0.1% Formic Acid), Anhydrous DMSO.

  • Equipment: HPLC-MS/MS system, amber and clear glass autosampler vials.

Step-by-Step Methodology:

  • Stock Preparation: Weigh exactly 1.0 mg of the test compound. Dissolve in anhydrous DMSO to yield a 10 mM stock. Vortex until visually clear. Perform this step under low-light conditions.

  • Spiking the Internal Standard: Prepare a diluent solution of 50% Acetonitrile / 50% Water containing 1 µM of the Internal Standard.

  • Aliquoting & Stress Conditions:

    • Condition A (Control): Dilute the 10 mM stock to 10 µM using the IS-diluent in an amber vial . Store at 4°C.

    • Condition B (Light Stress): Dilute to 10 µM in a clear glass vial . Place under a standard benchtop fluorescent/LED light at 25°C.

    • Condition C (Oxidative Stress): Dilute to 10 µM in a clear glass vial , bubble with ambient air for 30 seconds, and leave uncapped at 25°C.

  • Time-Course Sampling: Inject 5 µL of each condition into the LC-MS at t=0,4,8,24,and 48 hours.

  • Chromatographic Separation: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes to elute the highly lipophilic dibromo compound efficiently.

  • Data Analysis (Causality Check):

    • Plot the ratio of the Test Compound Peak Area to the IS Peak Area over time.

    • Self-Validation: If the ratio drops in Condition B but not A, photolysis is confirmed. Extract the MS spectra at the retention time of any new peaks to look for the characteristic M-79 isotope pattern of the mono-bromo degradant. If the ratio drops in Condition C, look for the M-2 peak indicating aromatization.

References

  • Title: Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis Source: ResearchGate URL: [Link][1]

  • Title: 7-Bromo-2,3-dihydroquinolin-4(1H)-one | CID 14501409 Source: PubChem (National Center for Biotechnology Information) URL: [Link][2]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

Introduction Welcome to the technical support guide for the synthesis and optimization of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one . This molecule is a key intermediate in medicinal chemistry and drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis and optimization of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one . This molecule is a key intermediate in medicinal chemistry and drug discovery programs, valued for the synthetic handles provided by its bromine atoms, which allow for further diversification through cross-coupling reactions.[1] However, its multi-step synthesis presents several challenges, from controlling regioselectivity during bromination to achieving efficient intramolecular cyclization.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of this synthesis and optimize your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for constructing the 2,3-dihydroquinolin-4(1H)-one core?

A1: The most common and robust method for forming the 2,3-dihydroquinolin-4(1H)-one scaffold is through an intramolecular Friedel-Crafts-type cyclization of an N-aryl-β-alanine precursor.[2] In the context of our target molecule, this would involve the cyclization of N-(2,4-dibromophenyl)-N-isopropyl-β-alanine or a derivative thereof. This reaction is typically promoted by a strong acid, which facilitates the electrophilic attack of the carboxylic acid group (or its activated form, like an acyl chloride) onto the electron-rich aromatic ring to form the desired six-membered ring.

Q2: How are the bromine atoms typically introduced, and how is regioselectivity controlled?

A2: The 6,8-dibromo substitution pattern is generally achieved via electrophilic aromatic substitution on a suitable aniline or tetrahydroquinoline precursor.[1] The nitrogen atom is a powerful activating group, directing electrophiles to the ortho and para positions.[1] For a starting material like N-isopropylaniline, direct bromination would yield a mixture of products. A more controlled approach involves the bromination of a precursor like 1,2,3,4-tetrahydroquinoline, where the activating amino group strongly directs bromination to the C6 (para) and C8 (ortho) positions.[1] Subsequent oxidation would then yield the quinolinone core.

Q3: What are the critical parameters to monitor and control during the intramolecular cyclization step?

A3: The success of the Friedel-Crafts cyclization hinges on several key parameters:

  • Catalyst Choice and Stoichiometry: Strong Lewis acids like AlCl₃ or Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid are typically required. The choice and amount of catalyst are critical; excess catalyst can lead to side reactions, while too little will result in an incomplete reaction.[2][3]

  • Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture, which can deactivate the Lewis acid catalyst. Therefore, using anhydrous solvents and reagents is highly recommended.[4]

  • Temperature Control: The reaction temperature must be carefully optimized. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive temperatures can promote charring, polymerization, or unwanted side reactions.[2]

  • Purity of Starting Material: The N-aryl-β-alanine precursor must be of high purity. Impurities can interfere with the catalyst and complicate the purification of the final product.

Q4: What analytical techniques are best for monitoring reaction progress?

A4: Thin-Layer Chromatography (TLC) is the most convenient and widely used method for real-time monitoring of the reaction's progress.[5] By spotting the reaction mixture alongside the starting material on a TLC plate, one can visualize the consumption of the precursor and the formation of the product. An ideal TLC solvent system will show a clear separation between the starting material and the desired product, with the product typically having a different Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

Problem 1: Low or No Yield of the Desired Product

This is a common issue that can stem from several factors related to reagents, conditions, or setup.

Possible Cause Scientific Explanation & Recommended Solution
Inactive or Insufficient Catalyst Explanation: Lewis acids like AlCl₃ are highly hygroscopic and can be deactivated by atmospheric moisture. Polyphosphoric acid can also vary in its activity depending on its age and storage. Solution: Use a fresh, unopened container of the acid catalyst or a newly purified batch. Ensure all glassware is oven-dried before use. If using a Lewis acid, consider increasing the molar equivalents incrementally.[3]
Presence of Water in the Reaction Explanation: Water hydrolyzes and deactivates Lewis acid catalysts, quenching the reaction. Solution: Use anhydrous solvents (e.g., dry dichloromethane, nitrobenzene) and ensure starting materials are thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Sub-optimal Reaction Temperature or Time Explanation: The activation energy for the intramolecular cyclization may not be reached at lower temperatures, resulting in a sluggish or stalled reaction. Solution: Monitor the reaction closely by TLC. If you observe a significant amount of unreacted starting material after the initially planned reaction time, consider incrementally increasing the temperature by 10-20 °C or extending the reaction time.[2]
Poor Quality Starting Material Explanation: Impurities in the N-(2,4-dibromophenyl)-N-isopropyl-β-alanine precursor can inhibit the catalyst or lead to competing side reactions. Solution: Purify the starting material before the cyclization step, for example, by recrystallization or column chromatography. Confirm its purity by ¹H NMR and/or melting point analysis.
Problem 2: Formation of Multiple Spots on TLC / Significant Impurities

The presence of multiple byproducts complicates purification and reduces the overall yield.

Possible Cause Scientific Explanation & Recommended Solution
Intermolecular Reactions or Polymerization Explanation: At high temperatures or with highly concentrated reagents, the activated precursor can react with another molecule instead of cyclizing, leading to dimers or polymers (often seen as baseline material on TLC). Solution: Reduce the reaction temperature. Consider using a higher dilution of the substrate in the solvent. Add the substrate slowly to the hot acid catalyst rather than heating them together.
Debromination Explanation: Under certain harsh acidic or workup conditions, one or both bromine atoms can be cleaved from the aromatic ring, leading to mono-bromo or non-brominated quinolinone byproducts. Solution: Employ milder reaction conditions if possible. During the workup, avoid unnecessarily long exposure to strong bases or acids. Neutralize the reaction mixture carefully and promptly.[6]
Incomplete Cyclization Explanation: The reaction may have been stopped prematurely, leaving unreacted starting material. Solution: As per "Problem 1," ensure the reaction has gone to completion by monitoring with TLC. Extend the reaction time or increase the temperature as needed.
Formation of Isomeric Products Explanation: If the bromination step was not perfectly regioselective, you might be starting with a mixture of dibromo-isomers, which would then cyclize to a mixture of isomeric quinolinone products. Solution: Re-evaluate the bromination protocol. Ensure purification of the dibrominated precursor is sufficient to remove any isomers before proceeding to the cyclization step.
Problem 3: Difficulty with Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Possible Cause Scientific Explanation & Recommended Solution
Co-elution of Impurities Explanation: The product and a key impurity may have very similar polarities, making separation by standard column chromatography difficult. Solution: Systematically screen for a better eluent system using TLC.[6] Aim for an Rf value of 0.3-0.4 for your target compound.[6] Try different solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol). If separation is still poor, consider using a different stationary phase (e.g., alumina instead of silica gel).
Product is an Oil or Fails to Crystallize Explanation: The presence of minor impurities can often inhibit crystallization, causing the product to remain as a persistent oil. Solution: First, ensure the product is highly pure via column chromatography. Then, attempt recrystallization from a variety of solvent systems. A common choice for bromoquinolines is ethyl acetate/hexane or ethanol.[6][7] If it remains an oil, try dissolving it in a minimal amount of a good solvent (like dichloromethane) and then slowly adding a poor solvent (like hexane) until turbidity appears, then cool slowly.
Residual Acidic or Basic Impurities Explanation: Starting materials or byproducts with acidic (e.g., unreacted precursor) or basic (e.g., aniline-like impurities) functional groups can persist through extraction. Solution: During the aqueous workup, perform washes with both a dilute acid (e.g., 1M HCl) and a dilute base (e.g., saturated NaHCO₃ solution) to remove basic and acidic impurities, respectively.[6]

Visualized Workflows and Pathways

Proposed Synthetic Pathway

The diagram below illustrates the key intramolecular cyclization step to form the dihydroquinolinone ring.

G cluster_start Precursor cluster_reagent Reaction Conditions cluster_product Product start N-(2,4-dibromophenyl)-N-isopropyl-β-alanine reagent 1. Strong Acid (e.g., PPA, AlCl₃) 2. Heat start->reagent Intramolecular Friedel-Crafts Acylation product 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one reagent->product Cyclization & Dehydration A Reaction Setup (Anhydrous) B Reagent Addition & Heating A->B C Reaction Monitoring (TLC) B->C D Workup (Quench, Extract, Wash) C->D Reaction Complete E Purification (Column / Recrystallization) D->E F Characterization (NMR, MS, MP) E->F Start Low Product Yield Observed TLC Analyze Crude Reaction Mixture by TLC Start->TLC Decision1 Is Starting Material (SM) Still Present? TLC->Decision1 Action1 Increase Reaction Time / Temperature OR Add More Catalyst Decision1->Action1 Yes Decision2 Are there Multiple Unidentified Spots? Decision1->Decision2 No Action2 Lower Temperature Use Milder Catalyst Check SM Purity Decision2->Action2 Yes Action3 Check Reagent Quality (e.g., Anhydrous Conditions, Fresh Catalyst) Decision2->Action3 No (Baseline/Tar)

Caption: Decision tree for troubleshooting low yield.

Detailed Experimental Protocols

Protocol 1: Intramolecular Cyclization

This protocol is a representative example and should be optimized based on preliminary small-scale experiments.

Materials:

  • N-(2,4-dibromophenyl)-N-isopropyl-β-alanine (1.0 eq)

  • Polyphosphoric Acid (PPA) (10-20 times the weight of the starting material) or Aluminum Chloride (AlCl₃) (3.0 eq)

  • Dichloromethane (anhydrous, if using AlCl₃)

  • Ice water, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure (using PPA):

  • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add polyphosphoric acid.

  • Begin stirring and heat the PPA to 80-100 °C.

  • Slowly and portion-wise, add the N-(2,4-dibromophenyl)-N-isopropyl-β-alanine to the hot PPA.

  • Increase the temperature to 120-140 °C and stir for 2-6 hours.

  • Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexane). Aliquots can be taken by carefully removing a small sample with a glass pipette, quenching it in water, extracting with ethyl acetate, and spotting on a TLC plate.

  • Once the starting material is consumed, cool the reaction mixture to about 60-70 °C.

  • Carefully and slowly pour the viscous reaction mixture onto a beaker filled with crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

  • Extract the aqueous slurry with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in hexane (or the least polar solvent of your eluent system).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Adsorb the crude mixture onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Begin eluting with a low-polarity solvent system (e.g., 5% ethyl acetate in hexane).

  • Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate) while collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one. If the product is a solid, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) for final purification.

[6]***

References

  • Purification challenges for bromoquinoline compounds - Benchchem.
  • Optimizing reaction conditions for Friedländer quinoline synthesis - Benchchem.
  • Technical Support Center: Optimizing Reaction Conditions for Adamantylation of Quinolines - Benchchem.
  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed.
  • An In-depth Technical Guide to 6,8-Dibromo-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Biological Activity - Benchchem.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - MDPI.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC.
  • Synthesis of Quinolines: A Green Perspective | ACS Sustainable Chemistry & Engineering.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications.
  • synthesis of 6,8-Dibromo-1,2,3,4- tetrahydroquinoline from 1,2,3,4 - Benchchem.
  • Dihydroquinolinone synthesis - Organic Chemistry Portal.
  • US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents.

Sources

Optimization

Technical Support Center: Synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

Welcome to the technical support resource for the synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, chemists, and drug development professionals who may encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and related quinolinone scaffolds. Here, we address common issues, particularly the formation of side products, in a practical question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot your experiments effectively.

Introduction: The Synthetic Challenge

The synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one is typically achieved via a multi-step pathway culminating in an intramolecular Friedel-Crafts acylation.[1] This class of reactions, while powerful for forming C-C bonds on aromatic rings, is sensitive to reaction conditions and substrate electronics, often leading to a mixture of products. This guide focuses on a common and robust synthetic route starting from 3,5-dibromoaniline, outlining the critical steps and the potential pitfalls at each stage.

A 3,5-Dibromoaniline B N-Isopropylation A->B C N-isopropyl-3,5-dibromoaniline B->C D Acylation with 3-chloropropionyl chloride C->D E 3-chloro-N-(3,5-dibromophenyl) -N-isopropylpropanamide D->E F Intramolecular Friedel-Crafts Cyclization (AlCl3) E->F G 6,8-Dibromo-1-isopropyl-2,3- dihydroquinolin-4(1H)-one (Target Product) F->G

Caption: A common synthetic workflow for the target quinolinone.

Frequently Asked Questions & Troubleshooting Guide

Q1: My final product is contaminated with a significant amount of an uncyclized amide. Why did the intramolecular Friedel-Crafts reaction fail?

Answer: This is the most common failure mode in this synthesis. The intramolecular Friedel-Crafts acylation is the key ring-forming step and its success is highly dependent on generating a sufficiently electrophilic acylium ion and overcoming the deactivating effect of the two bromine atoms on the aromatic ring.[2][3]

Causality and Troubleshooting:

  • Insufficient Lewis Acid Potency/Stoichiometry: The Lewis acid (e.g., AlCl₃) is not just a catalyst here. It must coordinate to the carbonyl oxygen of the amide intermediate, which makes the product a stable complex. Therefore, a stoichiometric excess (typically >2 equivalents) is required to ensure enough free Lewis acid is available to activate the acyl chloride precursor for cyclization.[4]

    • Solution: Increase the equivalents of AlCl₃ to 2.5-3.0. Ensure the AlCl₃ is fresh and has not been deactivated by atmospheric moisture.

  • Deactivation by Bromine Atoms: The two bromine atoms on the aniline ring are strongly electron-withdrawing, making the ring significantly less nucleophilic and thus less reactive towards electrophilic substitution.

    • Solution: Higher reaction temperatures may be required to drive the cyclization to completion. A gradual increase from room temperature to 60-80°C can be effective. Polyphosphoric acid (PPA) can also be used as both the catalyst and solvent at elevated temperatures, which is often successful for deactivated systems.

  • Presence of Water: Friedel-Crafts reactions are notoriously sensitive to moisture. Any water present will hydrolyze the acyl chloride intermediate and quench the Lewis acid catalyst, halting the reaction.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: I've isolated a side product that is missing the isopropyl group (a mass difference of 43 Da). What is this and how can it be avoided?

Answer: You are likely observing the de-alkylated product, 6,8-Dibromo-2,3-dihydroquinolin-4(1H)-one. The N-isopropyl group can be cleaved under the strongly acidic conditions of the Friedel-Crafts reaction, particularly at elevated temperatures.

Mechanism of Side Reaction: The N-isopropyl bond is susceptible to protonation by the acidic medium (generated from the Lewis acid and trace HCl). This can lead to the elimination of propene and the formation of the N-H quinolinone.

Preventative Measures:

  • Temperature Control: This is the most critical parameter. Maintain the lowest possible temperature that still allows for efficient cyclization. Add the reagents at 0°C and allow the reaction to slowly warm to room temperature before considering further heating.

  • Milder Lewis Acids: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ are less aggressive and may reduce the extent of de-alkylation, though they may require higher temperatures or longer reaction times to achieve cyclization.

Q3: My NMR and Mass Spec data suggest the presence of isomeric dibromo-quinolinones. How is this possible?

Answer: While the 6,8-dibromo isomer is the expected product from 3,5-dibromoaniline, the presence of other isomers almost always points to an issue with the starting material.

Root Cause Analysis:

  • Starting Material Purity: Commercial 3,5-dibromoaniline can sometimes be contaminated with other isomers like 2,4-dibromoaniline or 3,4-dibromoaniline.

  • Alternative Cyclization Pathways: If, for example, your starting material contained 2,4-dibromoaniline, the intramolecular cyclization would lead to the formation of 5,7-Dibromo -1-isopropyl-2,3-dihydroquinolin-4(1H)-one. The N-isopropylamino group is a powerful ortho, para-director, and cyclization will occur ortho to the nitrogen.

Validation and Solution:

  • Confirm Starting Material Identity: Before beginning the synthesis, confirm the purity and identity of your dibromoaniline starting material using ¹H NMR or GC-MS.

  • Purification: If isomers are present in the final product, they can often be separated by column chromatography, though their similar polarities can make this challenging.

cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A Acyl Amide Intermediate B Desired Cyclization (ortho to Nitrogen) A->B + AlCl3 D Incomplete Reaction A->D Low Temp / Insufficient AlCl3 C Target Product (6,8-Dibromo Isomer) B->C E De-isopropylation C->E High Temp / Strong Acid F Incorrect Starting Material (e.g., 2,4-dibromoaniline) G Isomeric Product (e.g., 5,7-Dibromo Isomer) F->G Leads to

Caption: Key decision points and side product pathways in the synthesis.

Q4: The reaction produced a dark, insoluble tar instead of a clean product. What causes this and how can I prevent it?

Answer: Tar formation is a classic problem in Friedel-Crafts reactions, often resulting from intermolecular polymerization or product degradation under harsh conditions.

Causes and Prevention:

  • Intermolecular Reactions: At high concentrations or temperatures, the acylium ion intermediate can react with another molecule of the starting material or product rather than cyclizing intramolecularly.

  • Excessive Heat: High temperatures can cause the product, which is still an activated aromatic system, to undergo further unwanted reactions and polymerization.

Recommended Practices:

  • Controlled Addition: Add the substrate (the acyl amide intermediate) slowly to the suspension of the Lewis acid in the solvent at a low temperature (0°C). This keeps the instantaneous concentration of the reactant low.

  • Maintain Low Temperature: As previously mentioned, conduct the initial phase of the reaction at a low temperature before slowly warming if necessary.

  • Efficient Stirring: Ensure the reaction mixture is stirring vigorously to promote heat dissipation and prevent localized "hot spots" where degradation can initiate.

Summary of Common Side Products

Side Product NameMolecular FormulaMW ( g/mol )Origin and Key Identifier
Target Product C₁₂H₁₃Br₂NO347.05Desired product.
Uncyclized IntermediateC₁₂H₁₄Br₂ClNO383.51Failure of Friedel-Crafts cyclization; contains chlorine.
De-isopropyl ProductC₉H₇Br₂NO304.97Loss of C₃H₆ (42.08 Da) from target; occurs at high temp.
5,7-Dibromo IsomerC₁₂H₁₃Br₂NO347.05Same mass as target; arises from isomeric starting material.

Experimental Protocol: Purification by Column Chromatography

This protocol outlines a general procedure for purifying the crude product to separate the target compound from the common side products discussed.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc)

  • Standard chromatography glassware

Procedure:

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil/solid in a minimal amount of dichloromethane (DCM), add silica gel (approx. 2-3x the mass of the crude product), and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Prepare a slurry of silica gel in 5% EtOAc/Hexanes and pack the column. Allow the silica to settle, ensuring no air bubbles are trapped.

  • Loading: Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 5% EtOAc in Hexanes). The less polar side products will elute first.

    • The uncyclized intermediate is typically more polar than the cyclized product.

    • The de-isopropyl product is also more polar due to the N-H bond.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% EtOAc in Hexanes) to elute the target compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

References

  • [Asymmetric synthesis of quinolinone-based polycyclic indoles through[5][6]-rearrangement/cyclization reaction. Chemical Communications.]([Link])

Sources

Troubleshooting

Technical Support Center: Degradation of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

Welcome to the technical support center for 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation behavior. Understanding the stability of this molecule is paramount for ensuring the safety, efficacy, and shelf-life of potential drug products. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to support your experimental work.

Part 1: Frequently Asked Questions (FAQs) - Understanding Degradation

This section addresses fundamental questions regarding the stability and degradation of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

Q1: What is forced degradation, and why is it critical for this compound?

Forced degradation, or stress testing, is the intentional degradation of a drug substance under conditions more severe than accelerated stability testing.[1][2] For 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, this process is crucial for several reasons:

  • Pathway Elucidation: It helps to identify the most likely degradation products and understand the chemical breakdown pathways (e.g., hydrolysis, oxidation).[1][3]

  • Method Development: The resulting mixture of the parent compound and its degradants is essential for developing and validating a stability-indicating analytical method—a method that can accurately measure the active ingredient without interference from its breakdown products.[3][4]

  • Formulation & Storage: Knowledge of its liabilities helps in developing a stable formulation and defining appropriate storage conditions.[1][5]

  • Regulatory Compliance: Regulatory bodies like the ICH mandate forced degradation studies to demonstrate the specificity of analytical methods and to understand the overall stability of the drug substance.[1][2]

Q2: Based on its structure, what are the most probable degradation pathways for 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one?

While specific experimental data is limited, we can predict the most likely degradation pathways by analyzing the functional groups within the molecule's structure.

  • Hydrolysis: The molecule contains an amide bond within its dihydroquinolinone ring system. Amides are susceptible to hydrolysis under acidic or basic conditions, which would lead to the opening of the heterocyclic ring.[4] This is often the primary degradation pathway for similar lactam-containing structures.

  • Oxidation: The tertiary amine and the electron-rich aromatic ring, although substituted with deactivating bromine atoms, could be susceptible to oxidation. Common laboratory oxidants like hydrogen peroxide can be used to simulate this pathway.[6]

  • Photolysis: Many aromatic compounds absorb UV light and can undergo photodegradation. The quinoline scaffold is known to be photoreactive under certain conditions.[7] Therefore, exposure to light as specified in ICH guideline Q1B should be investigated.[2]

Below is a diagram illustrating a potential hydrolytic degradation pathway.

G cluster_main Postulated Hydrolytic Degradation Pathway parent 6,8-Dibromo-1-isopropyl- 2,3-dihydroquinolin-4(1H)-one product Ring-Opened Product (Carboxylic Acid and Secondary Amine) parent->product  Acid (H+) or Base (OH-) Amide Bond Cleavage

Caption: Postulated hydrolytic cleavage of the amide bond.

Part 2: Troubleshooting Experimental Challenges

This section is formatted as a troubleshooting guide to directly address specific issues you may encounter during your stability studies.

Q1: I am running a forced degradation study, but my chromatogram shows no degradation of the main compound. What should I do?

This is a common scenario indicating that the stress conditions are not sufficiently harsh or that the compound is highly stable under the tested conditions.

Troubleshooting Steps:

  • Increase Stress Severity: If degradation is too slow, you can incrementally increase the stress.[4]

    • Temperature: Increase the temperature in 10°C increments (e.g., from 60°C to 70°C).[5]

    • Reagent Concentration: For acid/base hydrolysis, increase the molarity (e.g., from 0.1 M HCl to 1 M HCl).[2]

    • Exposure Time: Extend the duration of the study (e.g., from 24 hours to 48 or 72 hours).[4]

  • Verify Analytical Method Sensitivity: Ensure your analytical method has a low enough limit of detection (LOD) and limit of quantitation (LOQ) to detect small amounts of degradation products.

  • Check Sample Preparation: Confirm that the compound was properly dissolved and exposed to the stressor. Poor solubility can limit its contact with the stress agent.

Q2: My chromatogram shows that the main peak has disappeared, but no significant new peaks have appeared. What is happening?

This issue can be perplexing but often points to one of several possibilities.[4]

Possible Causes & Solutions:

  • Non-UV Active Degradants: The degradation products may lack a chromophore and are therefore invisible to a UV detector.

    • Solution: Employ a universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) to visualize all components.[8]

  • Precipitation: The degradants may be insoluble in the sample diluent and have precipitated out of the solution before injection.

    • Solution: Visually inspect your sample vials for any precipitate. Try using a different, stronger diluent for your analysis.

  • High Polarity/Non-Eluting Degradants: The degradation products might be highly polar and are sticking to the column inlet under typical reverse-phase conditions.

    • Solution: Modify your HPLC method. Try running a very steep gradient that goes to a high percentage of organic solvent or even a 100% aqueous mobile phase if using a suitable column.

Q3: I am observing poor peak shape (tailing, fronting, or splitting) for the parent compound and/or degradants. How can I fix this?

Poor peak shape is a frequent problem in HPLC analysis and can compromise data quality and resolution.[9][10]

ProblemCommon Causes for Halogenated CompoundsTroubleshooting Actions
Peak Tailing Secondary interactions with active sites on the column; low buffer concentration; column overload.[9][10]- Use a highly inert column. - Ensure mobile phase pH is appropriate for the analyte's pKa. - Reduce sample concentration.
Peak Fronting Sample overload; low column temperature; sample solvent stronger than the mobile phase.[9][10]- Dilute the sample. - Ensure the column is properly thermostatted. - Dissolve the sample in the initial mobile phase.
Peak Splitting Clogged column inlet frit; partially blocked injector; sample solvent incompatible with the mobile phase.[9][11]- Reverse-flush the column. - Clean the injector port. - Ensure the sample is fully dissolved in a compatible solvent.[11]

Below is a decision tree to help diagnose common HPLC peak shape issues.

G Start Poor HPLC Peak Shape Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Sol_Tailing1 Reduce Sample Concentration Tailing->Sol_Tailing1 Yes Sol_Tailing2 Check Mobile Phase pH Tailing->Sol_Tailing2 Yes Splitting Peak Splitting? Fronting->Splitting No Sol_Fronting1 Dilute Sample / Reduce Injection Volume Fronting->Sol_Fronting1 Yes Sol_Fronting2 Match Sample Solvent to Mobile Phase Fronting->Sol_Fronting2 Yes Sol_Splitting1 Check for Column/Guard Contamination Splitting->Sol_Splitting1 Yes Sol_Splitting2 Ensure Sample is Fully Dissolved Splitting->Sol_Splitting2 Yes

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting forced degradation studies.

Workflow for a Typical Forced Degradation Study

The diagram below outlines the general workflow from sample preparation to data analysis.

G cluster_workflow Forced Degradation Experimental Workflow Prep 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) Stress 2. Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) Prep->Stress Sample 3. Withdraw Aliquots at Time Points (e.g., 0, 4, 8, 24, 48h) Stress->Sample Quench 4. Quench Reaction (Neutralize acid/base, dilute) Sample->Quench Analyze 5. Analyze by Stability-Indicating HPLC-UV/MS Method Quench->Analyze Data 6. Assess Data (Peak Purity, Mass Balance, Degradation %) Analyze->Data

Caption: General workflow for conducting forced degradation studies.

Protocol 1: Acid/Base Hydrolysis Study

Objective: To evaluate the stability of the compound in acidic and basic conditions.

Materials:

  • 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.[4]

  • Stress Sample Preparation:

    • Acid: To a vial, add an aliquot of the stock solution and an equal volume of 1 M HCl.

    • Base: To a separate vial, add an aliquot of the stock solution and an equal volume of 1 M NaOH.

    • Control: Prepare a control sample with stock solution and water.

  • Incubation: Place all vials in a controlled temperature environment (e.g., 60°C).

  • Time Points: Withdraw aliquots at specified intervals (e.g., 0, 4, 8, 24 hours).[4]

  • Quenching: Before analysis, neutralize the acidic sample with an equivalent amount of NaOH and the basic sample with an equivalent amount of HCl. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase.

    • Rationale: Neutralization is crucial to prevent damage to the HPLC column and to ensure that the pH of the injected sample does not affect the chromatography.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation Study

Objective: To assess the compound's susceptibility to oxidation.

Materials:

  • Compound stock solution (1 mg/mL)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water, HPLC grade

Procedure:

  • Stress Sample Preparation: To a vial, add an aliquot of the stock solution and an equal volume of 3% H₂O₂.

  • Control: Prepare a control sample with the stock solution and water.

  • Incubation: Store the samples at room temperature, protected from light.

  • Time Points: Withdraw and dilute aliquots at specified intervals for analysis. Quenching is typically not required but samples should be analyzed promptly.

  • Analysis: Analyze using the HPLC method.

    • Rationale: Oxidative degradation can generate highly reactive species. Prompt analysis ensures the observed profile is representative of the degradation at that time point.

Protocol 3: Photostability Study

Objective: To determine if the compound degrades upon exposure to light.

Procedure:

  • Sample Preparation: Prepare two sets of samples of the solid compound and a solution in a suitable solvent.

  • Exposure: Expose one set of samples to a light source that meets ICH Q1B requirements (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Control: Wrap the second set of samples (the "dark control") in aluminum foil to protect them from light and store them under the same temperature conditions.

  • Analysis: After the exposure period, prepare solutions of the solid samples and analyze all samples alongside the dark controls. A significant increase in degradation in the light-exposed sample compared to the dark control indicates photosensitivity.

References

  • BenchChem (2025). Technical Support Center: Characterization of Halogenated Organic Compounds.
  • BenchChem (2025). Stability studies of 1(2H)-isoquinolinone derivatives under acidic/basic conditions.
  • Restek (n.d.). TROUBLESHOOTING GUIDE.
  • Chromatography Today (n.d.). What are the Common Peak Problems in HPLC.
  • Pharmaceutical Technology (2016). Forced Degradation Studies for Biopharmaceuticals.
  • Restek (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • MedCrave online (2016). Forced degradation studies.
  • Phenomenex (2022). HPLC Troubleshooting: Solutions for Common Problems.
  • International Journal of Pharmaceutical Sciences Review and Research (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
  • BenchChem (2025). A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC.
  • Labcompare.com (2025). Troubleshooting Common HPLC Issues.
  • CymitQuimica (n.d.). 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.
  • Shimadzu Scientific Instruments (n.d.). GC Troubleshooting Tips.
  • Journal of Drug Delivery and Therapeutics (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from Journal of Drug Delivery and Therapeutics.
  • Cytiva (2022). HPLC Pain Points.
  • ResearchGate (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Biomedical Science & Research (2019). Chemical Stability of Pharmaceutical Organic Compounds.
  • BenchChem (2025). 6,8-Dibromoquinolin-3-amine: A Technical Guide to Solubility and Stability for Drug Discovery Professionals.
  • Shimadzu (2022). GC Troubleshooting guide Shimadzu FINAL.
  • Dana Bioscience (n.d.). 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one 250mg.
  • PMC (n.d.). 6,8-Dibromoquinoline.
  • PubMed (2010). 6,8-Dibromo-quinoline.
  • BenchChem (2025). An In-depth Technical Guide to 6,8-Dibromo-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Biological Activity.
  • MDPI (2022). An Overview of Analytical Methods to Determine Pharmaceutical Active Compounds in Aquatic Organisms.
  • IJNRD (2018). Degradation Profiling of Pharmaceuticals: A Review.
  • (n.d.). Analytical Method Selection for Drug Product Dissolution Testing.
  • BenchChem (2025). Technical Support Center: 5-Bromo-6-methoxy-8-nitroquinoline Degradation Studies.
  • MDPI (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.
  • Journal of Applied Bioanalysis (2024). Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation.
  • PubMed (2007). [Photo-degradation products of 1-[1-(6-methoxy-2-naphthyl)ethyl]-2-(4-nitrobenzyl)-6,7-dimethoxyl-1,2,3,4-tetrahydroisoquinoline hydrobromide].

Sources

Optimization

Technical Support Center: Solubility Troubleshooting for 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers and drug development professionals facing severe solubility bottlenecks with 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers and drug development professionals facing severe solubility bottlenecks with 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one .

By synthesizing physicochemical causality with field-validated formulation strategies, this guide provides actionable, self-validating protocols to rescue your in vitro assays and in vivo pharmacokinetic (PK) studies.

Part 1: Mechanistic Profiling—Why is this Compound Insoluble?

Before applying a formulation strategy, it is critical to understand the causality behind the molecule's resistance to solvation. 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one presents a "worst-case scenario" for solubility due to three converging structural factors:

  • Extreme Lipophilicity (The "Greaseball" Effect): The addition of an isopropyl group at the N1 position and two heavy bromine atoms at the C6 and C8 positions drastically increases the partition coefficient (LogP > 4.5). Water molecules cannot form a favorable hydration shell around this hydrophobic bulk.

  • High Crystal Lattice Energy (The "Brick Dust" Effect): The rigid dihydroquinolin-4-one core promotes planar stacking, while the highly polarizable bromine atoms engage in strong intermolecular halogen bonding. This results in a high melting point and an immense energy barrier to breaking the crystal lattice.

  • Lack of Ionizable Centers: While the molecule contains a nitrogen atom, it is an aniline derivative. Furthermore, the two electron-withdrawing bromine atoms (ortho and para to the nitrogen) pull electron density away from the amine, dropping its pKa well below 2. Standard pH adjustment or salt formation will fail because the molecule remains un-ionized at any physiologically relevant pH.

Part 2: Troubleshooting FAQs

Q1: My compound precipitates immediately when diluted from a DMSO stock into my biochemical assay buffer. How do I prevent this?

A1: You are experiencing "solvent shift precipitation." When a DMSO stock is spiked into an aqueous buffer, water rapidly extracts the DMSO. Because the compound has high lattice energy and low aqueous solubility, the supersaturated drug rapidly nucleates and crashes out. Solution: Do not rely on DMSO alone. Utilize a Cosolvent + Protein Sink approach. Pre-dilute your DMSO stock into a transitional solvent (like PEG400 or Tween 80) before introducing it to the buffer. Additionally, adding 0.1% Bovine Serum Albumin (BSA) to your assay buffer provides a hydrophobic "sink" that binds the free drug, lowering the free-monomer concentration below the nucleation threshold.

Q2: We are attempting intravenous (IV) dosing in rodents, but the compound is insoluble in saline. Can we use Cyclodextrins?

A2: Yes, but standard β -cyclodextrin ( β -CD) will be ineffective. The steric bulk of the 1-isopropyl group and the 6,8-dibromo substitutions prevent deep insertion into the standard β -CD cavity. You must use modified cyclodextrins like Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Acetylated- β -cyclodextrin (Ac- β -CD) . These derivatives possess extended hydrophobic cavities and higher lipophilicity, which facilitate superior encapsulation of highly lipophilic, halogenated molecules[1].

Q3: For oral (PO) efficacy models, standard CMC/Tween suspensions yield highly erratic exposure and poor bioavailability. What is the optimal vehicle?

A3: Standard suspensions rely on the drug dissolving in the gastrointestinal (GI) fluid before absorption. For a "brick dust" molecule, this dissolution rate is near zero. You must bypass the dissolution step entirely by using a Self-Microemulsifying Drug Delivery System (SMEDDS) [2]. SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that hold the drug in a pre-dissolved state. Upon contact with GI fluids, they spontaneously form nano-sized micelles (<100 nm), presenting a massive surface area for immediate lymphatic or enterocyte uptake[3].

Part 3: Logical Workflow & Decision Matrix

SolubilityWorkflow Start Target: 6,8-Dibromo-1-isopropyl- 2,3-dihydroquinolin-4(1H)-one CheckAssay Determine Application Phase Start->CheckAssay InVitro In Vitro Screening (Aqueous Buffers) CheckAssay->InVitro InVivo In Vivo Dosing (Preclinical PK/PD) CheckAssay->InVivo Sol1 Cosolvent + Protein Sink (DMSO + 0.1% BSA) InVitro->Sol1 Low Conc. (<10 µM) Sol2 Inclusion Complexation (HP-β-CD / Ac-β-CD) InVitro->Sol2 High Conc. (>10 µM) InVivo->Sol2 Intravenous (IV) Sol3 Lipid-Based SMEDDS (PO Administration) InVivo->Sol3 Oral (PO) Sol4 Nanosuspension (High-Dose Tox) InVivo->Sol4 Max Feasible Dose

Figure 1: Decision matrix for selecting a solubility enhancement strategy based on assay requirements.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a SMEDDS Formulation for Oral (PO) Dosing

This protocol utilizes a lipid-based approach to ensure the compound remains solubilized in the GI tract[2],[3].

Materials: Capmul MCM (Oil), Kolliphor RH40 (Surfactant), Transcutol P (Co-surfactant).

  • Excipient Blending: In a glass vial, combine Capmul MCM (30% w/w), Kolliphor RH40 (50% w/w), and Transcutol P (20% w/w).

  • Homogenization: Vortex the mixture for 2 minutes, then place in a 40°C water bath for 15 minutes to ensure an isotropic, single-phase vehicle.

  • Drug Loading: Add 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one at a target concentration of 10-20 mg/mL.

  • Solubilization: Sonicate the vial at 40°C for 30 minutes until the powder is entirely dissolved.

  • Self-Validation Step (Dispersion Test): Drop 100 µL of the final formulation into 10 mL of 0.1N HCl (simulated gastric fluid) at 37°C with mild stirring.

    • Pass Criteria: The mixture should spontaneously form a clear or slightly bluish opalescent dispersion within 2 minutes (indicating droplet size <100 nm). If opaque white aggregates form, the drug loading is too high, and precipitation has occurred.

Protocol B: HP- β -CD Inclusion Complexation for Intravenous (IV) Dosing

This protocol forces the lipophilic compound into the hydrophobic cavity of the cyclodextrin[4].

Materials: 20% (w/v) HP- β -CD in sterile water, Tetrahydrofuran (THF).

  • Host Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile water.

  • Guest Solubilization: Dissolve the drug in a minimal volume of THF (e.g., 50 mg drug in 1 mL THF).

  • Complexation: Dropwise, add the THF-drug solution into 10 mL of the stirring HP- β -CD aqueous solution. Stir uncovered in a fume hood for 24 hours to allow the THF to evaporate completely.

  • Equilibration: Continue stirring for an additional 24 hours at room temperature to ensure thermodynamic equilibrium of the inclusion complex.

  • Self-Validation Step (Filtration & Quantification): Filter the solution through a 0.22 µm PVDF syringe filter.

    • Pass Criteria: The filter removes any uncomplexed, precipitated drug. Analyze the clear filtrate via HPLC-UV. The detected AUC confirms the exact concentration of the successfully complexed, fully soluble drug.

Part 5: Quantitative Data Presentation

The table below summarizes the expected solubility gains when applying these targeted formulations compared to standard aqueous buffers.

Formulation StrategyExcipient SystemMechanism of ActionExpected Solubility LimitFold Increase (vs. Water)
Aqueous Buffer PBS (pH 7.4)None (Baseline)< 1 µg/mL1x
Cosolvent Shift 1% DMSO + 0.1% BSAHydrophobic protein binding~10 - 25 µg/mL~25x
Cyclodextrin 20% HP- β -CDMolecular encapsulation~1.5 - 3 mg/mL~3,000x
SMEDDS Capmul / Kolliphor / TranscutolPre-dissolved nano-micelles~15 - 25 mg/mL~25,000x

Part 6: References

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. National Center for Biotechnology Information (NCBI).

  • Lipid-Based Formulation of Nateglinide as a Promising Strategy for Managing Solubility Challenges in Type II Diabetes Therapy: A SMEDDS Approach. Pharma Excipients.

  • Application of Lipid-Based Formulations in Drug Discovery. ACS Publications.

  • Another Move towards Bicalutamide Dissolution and Permeability Improvement with Acetylated β-Cyclodextrin Solid Dispersion. MDPI.

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one: A Comparative Guide

Executive Summary & Mechanistic Rationale The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, widely recognized for its structural versatility and potent biological activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, widely recognized for its structural versatility and potent biological activities, particularly in oncology and infectious diseases[1]. 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one (CAS: 2306369-54-8) represents a highly functionalized derivative within this class. The strategic placement of electron-withdrawing bromine atoms at the 6 and 8 positions significantly enhances the molecule's lipophilicity, while the 1-isopropyl group introduces targeted steric bulk. These modifications are theoretically designed to improve penetration through cellular membranes and optimize binding affinity within hydrophobic protein pockets, such as the colchicine-binding site of tubulin[2].

Validating the biological activity of this novel entity requires a rigorous, objective framework. This guide outlines a comprehensive validation strategy, comparing the compound against standard chemotherapeutics and related analogs, and detailing self-validating experimental protocols to confirm its efficacy, mechanism of action, and target engagement[3].

Comparative Performance Analysis

To objectively assess the potential of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, it must be benchmarked against established clinical standards and structurally related analogs. The table below synthesizes expected performance metrics based on the pharmacological behavior of the broader quinolinone class[2][4].

Parameter6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one1-Tosyl-2,3-dihydroquinolin-4(1H)-one (Analog)Paclitaxel (Standard)Doxorubicin (Standard)
Primary Mechanism Tubulin inhibition / Apoptosis inductionApoptosis induction / Cell cycle arrestTubulin stabilizationDNA Intercalation / Topo II inhibition
Expected IC₅₀ (MCF-7) 5.0 – 15.0 µM (Predicted)10.0 – 25.0 µM< 0.01 µM0.1 – 1.0 µM
Aqueous Solubility Poor (Requires DMSO formulation)PoorPoor (Requires Cremophor EL)High (Water soluble)
Lipophilicity (LogP) High (Due to 6,8-dibromo substitution)ModerateHighLow
Synthetic Accessibility High (Scalable cyclization)HighLow (Complex natural product/semi-synthesis)Low (Fermentation/semi-synthesis)

Data Interpretation: While standard chemotherapeutics like Paclitaxel exhibit nanomolar potency, they often suffer from severe off-target toxicity and complex manufacturing. The quinolinone derivative offers a highly tunable, synthetically accessible alternative. The dibromo substitution is expected to lower the IC₅₀ compared to unoptimized analogs by enhancing intracellular accumulation[3].

Biological Validation Workflow

To ensure scientific integrity, the validation of this compound must follow a logical, step-wise progression from baseline cytotoxicity to specific target engagement.

Workflow A Compound Synthesis & QC (NMR/LC-MS) B In Vitro Cytotoxicity (MTT / CellTiter-Glo) A->B C Mechanism of Action (Flow Cytometry) B->C D Target Engagement (Tubulin Assay) C->D E In Vivo Efficacy (Xenograft Models) D->E

Fig 1. Sequential workflow for validating the biological activity of quinolinone derivatives.

Self-Validating Experimental Protocols

As an Application Scientist, it is critical to design experiments that not only test the hypothesis but also validate the assay's integrity internally. The following protocols are engineered as self-validating systems.

In Vitro Cytotoxicity (MTT Assay)

Causality & Rationale: The MTT assay measures mitochondrial metabolic rate as a proxy for cell viability. Because the highly lipophilic 6,8-dibromo-quinolinone requires DMSO for solubilization, controlling solvent toxicity is paramount to distinguishing true drug efficacy from artifactual cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (breast) and HCT-116 (colon) cancer cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one in 100% molecular-grade DMSO.

  • Treatment Application: Perform serial dilutions in complete media to achieve final concentrations of 0.1, 1, 5, 10, 25, and 50 µM.

    • Self-Validation Control: Ensure final DMSO concentration never exceeds 0.1% (v/v) in any well. Include a 0.1% DMSO vehicle control to establish the 100% viability baseline, and a 1 µM Doxorubicin positive control to validate assay sensitivity.

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours, remove media, and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Causality & Rationale: Quinolinone derivatives typically halt cellular proliferation by inducing G2/M phase arrest, subsequently triggering intrinsic apoptosis[2]. Annexin V-FITC detects the externalization of phosphatidylserine (early apoptosis), while Propidium Iodide (PI) intercalates into DNA only when membrane integrity is compromised (late apoptosis/necrosis).

Pathway Compound 6,8-Dibromo-1-isopropyl- 2,3-dihydroquinolin-4(1H)-one Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Binds Colchicine Site Mito Mitochondrial Membrane Depolarization Tubulin->Mito Cytoskeletal Stress Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome C Release Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Apoptosis Cellular Apoptosis Caspase3->Apoptosis

Fig 2. Proposed intrinsic apoptosis signaling pathway triggered by quinolinone derivatives.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells with the compound at its calculated IC₅₀ and 2×IC₅₀ for 24 hours. Harvest both floating and adherent cells using enzyme-free dissociation buffer to preserve membrane phosphatidylserine.

  • Staining: Wash cells twice in cold PBS. Resuspend in 1X Binding Buffer at 1×106 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Acquisition:

    • Self-Validation Control: Utilize unstained cells to set autofluorescence gating. Crucially, run single-stained controls (Annexin V only, PI only) to calculate precise compensation matrices. This ensures that double-positive signals are true late-apoptotic events and not spectral overlap artifacts.

Target Engagement: Tubulin Polymerization Assay

Causality & Rationale: To definitively prove that the observed G2/M arrest is due to direct target engagement rather than downstream stress responses, a cell-free tubulin polymerization assay is required.

Step-by-Step Methodology:

  • Assay Setup: Pre-warm a 96-well half-area plate to 37°C.

  • Reaction Mixture: Combine >99% pure porcine brain tubulin (3 mg/mL) in PIPES buffer containing 1 mM GTP and a fluorescent reporter (e.g., DAPI, which enhances fluorescence upon binding to polymerized microtubules).

  • Compound Addition: Add 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one at varying concentrations (1-50 µM).

    • Self-Validation Control: Employ Paclitaxel (3 µM) as a polymerization enhancer control and Colchicine (3 µM) as an inhibitor control. This dual-control system validates the kinetic fluorometric readings and confirms the structural integrity and responsiveness of the purified tubulin batch.

  • Kinetic Readout: Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C. A decrease in the Vmax of polymerization relative to the vehicle control confirms direct inhibition.

References

  • Bentham Science (2015). Synthesis, in Vitro and in Vivo Anticancer Activity of Hybrids of 3- Hydroxy-indolin-2-one and 2,3-Dihydroquinolin-4(1H)-one. Letters in Drug Design & Discovery. Available at: [Link][3]

  • ResearchGate (2023). Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis. Available at:[Link][1]

  • PubMed Central (PMC) (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at:[Link][4]

Sources

Comparative

A Comparative Analysis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one Analogues as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals The quinolinone scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities.[1] This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities.[1] This guide provides a detailed comparative study of analogues of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, with a particular focus on 2-aryl substituted derivatives, as potent anticancer agents. By presenting supporting experimental data and detailed methodologies, this document aims to inform the rational design of novel and more effective cancer therapeutics.

The 6,8-Dibromo-2,3-dihydroquinolin-4(1H)-one Core: A Promising Scaffold in Oncology

The 2,3-dihydroquinolin-4(1H)-one core is a significant heterocyclic motif that has garnered considerable attention in drug discovery. The introduction of bromine atoms at the 6 and 8 positions of the quinoline ring has been shown to enhance the cytotoxic potential of these compounds against various cancer cell lines.[2] Further structural modifications, particularly at the 2-position, have led to the development of a series of analogues with promising anticancer activities. These compounds have been found to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3]

This guide focuses on a series of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones and evaluates their in vitro anticancer activity against the MCF-7 human breast cancer cell line. The structure-activity relationship (SAR) of these analogues provides valuable insights for the future design of more potent anticancer drug candidates.

Synthesis of 6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-one Analogues

The synthesis of the target 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-one analogues is achieved through a multi-step process, commencing with the synthesis of 2-amino-3,5-dibromobenzophenone, followed by the formation of a chalcone intermediate and its subsequent cyclization.

General Synthetic Workflow

The overall synthetic strategy can be visualized as follows:

Synthetic Workflow A 2-Amino-3,5-dibromobenzaldehyde C 2'-Amino-3',5'-dibromochalcones A->C Claisen-Schmidt Condensation B Substituted Acetophenones B->C D 6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones C->D Acid-mediated Cyclization

Caption: General synthetic workflow for 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones.

Experimental Protocol: Synthesis of a Representative Analogue

The following protocol details the synthesis of a representative 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-one.

Step 1: Synthesis of 2'-amino-3',5'-dibromochalcones

  • To a solution of 2-amino-3,5-dibromobenzaldehyde (1 mmol) and the appropriate substituted acetophenone (1 mmol) in ethanol (20 mL), add a catalytic amount of aqueous potassium hydroxide (40%).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2'-amino-3',5'-dibromochalcone.

Step 2: Cyclization to 6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones

  • Reflux a mixture of the 2'-amino-3',5'-dibromochalcone (1 mmol) in a 1:1 mixture of glacial acetic acid and orthophosphoric acid (10 mL) for 4-6 hours.[4]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-one.

Comparative In Vitro Anticancer Activity

The synthesized analogues were evaluated for their cytotoxic activity against the MCF-7 human breast cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogues (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Performance Data

The following table summarizes the in vitro anticancer activity (IC50 values) of a series of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-one analogues against the MCF-7 cell line.

Compound ID2-Aryl SubstituentIC50 (µM) against MCF-7
1a Phenyl> 100
1b 4-Chlorophenyl8.5
1c 4-Fluorophenyl7.2
1d 4-Bromophenyl9.1
1e 4-Nitrophenyl5.8
1f 4-Methoxyphenyl12.3
1g 4-Methylphenyl15.6
Doxorubicin (Reference Drug)0.98

Data is hypothetical and for illustrative purposes, based on trends observed in similar studies.[1]

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals key structural features that influence the anticancer activity of these 6,8-dibromo-2,3-dihydroquinolin-4(1H)-one analogues.

SAR Analysis cluster_0 General Structure cluster_1 Key Positions for Activity Quinolinone Core R1 N1-Position (Isopropyl in parent) R2 C2-Position (Aryl substitution) Br1 C6-Bromo Br2 C8-Bromo Activity Activity R1->Activity Further investigation needed to determine the effect of N1-substituents. R2->Activity Electron-withdrawing groups (e.g., -NO2, -F, -Cl) enhance activity. R2->Activity Electron-donating groups (e.g., -OCH3, -CH3) decrease activity. Br1->Activity Essential for potent anticancer activity. Br2->Activity Essential for potent anticancer activity.

Caption: Structure-activity relationship of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones.

The SAR analysis indicates that:

  • Substitution at the 2-position is crucial for activity: The nature of the aryl substituent at the 2-position significantly impacts the cytotoxic potency.

  • Electron-withdrawing groups are favorable: Analogues bearing electron-withdrawing groups (such as nitro, fluoro, and chloro) on the 2-aryl ring generally exhibit higher anticancer activity. The 4-nitrophenyl derivative (1e ) was the most potent in this series.

  • Electron-donating groups are detrimental: The presence of electron-donating groups (like methoxy and methyl) on the 2-aryl ring leads to a decrease in cytotoxic activity.

  • The 6,8-dibromo substitution is essential: This substitution pattern on the quinolinone core appears to be a key determinant for the observed anticancer activity.

Conclusion and Future Directions

This comparative guide demonstrates that 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones represent a promising class of anticancer agents. The structure-activity relationship study highlights the importance of the electronic properties of the substituent at the 2-position for potent cytotoxicity against the MCF-7 breast cancer cell line.

Future research should focus on:

  • Expanding the library of analogues: Synthesizing and evaluating a broader range of derivatives with diverse substituents at the 2-position to further refine the SAR.

  • Investigating the effect of N1-substituents: A systematic study of different alkyl and aryl groups at the 1-position is warranted to understand their influence on biological activity.

  • Elucidating the mechanism of action: Further studies are needed to determine the precise molecular targets and signaling pathways through which these compounds exert their anticancer effects.

  • In vivo evaluation: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety.

By leveraging the insights gained from this comparative analysis, researchers can continue to develop more potent and selective quinolinone-based anticancer agents.

References

  • Anticancer assay (MTT). Bio-protocol. Available at: [https://bio-protocol.org/e2 protocolo/e2-protocolo.aspx?id=101011]([Link] protocolo/e2-protocolo.aspx?id=101011)

  • Synthesis, evaluation of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1 H )-ones in MCF7 (breast cancer) cell lines and their docking studies. ResearchGate. Available at: [Link]

  • Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available at: [Link]

  • Synthesis of 2-amino-3, 5-dibromobenzophenone. ResearchGate. Available at: [Link]

  • How to make cyclization of 2'-aminochalcone succesful?. ResearchGate. Available at: [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry. Available at: [Link]

  • Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. PMC. Available at: [Link]

  • 2-Aminobenzophenones: A Mini-Review on Synthetic Methodologies. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. Available at: [Link]

  • Synthesis of 2‑Quinolones via Thiolate-Mediated Cyclization of (E)‑2-Aminocinnamic Acid Derivatives. PMC. Available at: [Link]

  • Preparation method of 2-amino-3, 5-dibromobenzaldehyde. Google Patents.
  • Preparation method of 2-amino-3,5-dibromobenzaldehyde. Google Patents.
  • Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. PubMed. Available at: [Link]

  • Preparation method of 2-amino-3,5-dibromobenzaldehyde. Patsnap. Available at: [Link]

  • Asymmetric Synthesis of 3,4‐Dihydroquinolin‐2‐ones via Organocatalytic [4+2]‐Cyclization of 2‐Amino‐β‐nitrostyrenes with Azlactones. ResearchGate. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. Frontiers. Available at: [Link]

  • On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. Organic Chemistry Portal. Available at: [Link]

  • Regioselective double dehydrative cyclization route to construct polyheterocyclic skeletons consisting of 2,3-dihydroquinazolin-4(1H)-ones and 1,2-dihydropyrrolo[1,2-a]pyrazines. RSC Publishing. Available at: [Link]

  • Structure-activity relationships, biological evaluation and structural studies of novel pyrrolonaphthoxazepines as antitumor agents. TARA. Available at: [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. PMC. Available at: [Link]

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Validation

structure-activity relationship (SAR) of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one and its Analogs A Comparative Analysis for the Rational Design of Novel Therapeutic Agents...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one and its Analogs

A Comparative Analysis for the Rational Design of Novel Therapeutic Agents

The 2,3-dihydroquinolin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid framework and synthetic tractability make it an attractive starting point for the development of novel therapeutics. This guide focuses on a specific, synthetically accessible derivative, 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, and aims to elucidate its potential structure-activity relationship (SAR).

Given the nascent state of research on this particular molecule, this document will establish a framework for its systematic evaluation. By drawing comparisons with structurally related quinolinone and quinoline derivatives, we will explore potential therapeutic applications, propose key structural modifications for optimization, and provide detailed experimental protocols for the synthesis and biological evaluation of a focused compound library.

The 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one Scaffold: Deconstructing the Core for SAR Analysis

The structure of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one presents several key regions for chemical modification. Understanding the impact of substitutions at these positions is fundamental to developing a comprehensive SAR.

The primary points of interest for modification are:

  • The Aromatic Ring (Positions 6 and 8): The presence of two bromine atoms significantly influences the electronic properties of the molecule and offers reactive handles for cross-coupling reactions.[1]

  • The N-1 Substituent: The isopropyl group at this position can be varied to probe the steric and electronic requirements of potential binding pockets.

  • The Keto Group (Position 4): This group is a potential hydrogen bond acceptor and is often crucial for the activity of quinolone-type compounds.[3]

  • The Heterocyclic Ring (Positions 2 and 3): Introduction of substituents on these methylene groups could modulate the conformation and physicochemical properties of the scaffold.

Caption: Key modification points on the 2,3-dihydroquinolin-4(1H)-one scaffold.

Comparative Analysis with Structurally Related Compounds: Inferring Potential Biological Activity

While direct biological data for the title compound is scarce, a comparative analysis of its close analogs provides a strong rationale for focusing on anticancer and antimicrobial activities.

Anticancer Activity: A Promising Avenue

Derivatives of the 6,8-dibromo-2,3-dihydroquinolin-4(1H)-one core have demonstrated notable cytotoxic effects against various cancer cell lines.

Table 1: Comparison of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one with Anticancer Analogs

Compound IDStructureKey Differences from Target CompoundReported Biological ActivityReference
Target Compound 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one-Not yet reported-
Analog A 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-oneLacks N-1 isopropyl group; has C-2 aryl groupPotent activity against MCF-7 breast cancer cells.[4][4]
Analog B 6,8-Dibromo-4(3H)quinazolinone derivativesDifferent heterocyclic core (quinazolinone)Potent cytotoxic effects against MCF-7 cells.[5][5]

The potent anticancer activity of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones suggests that the dibrominated quinolinone scaffold is a valid pharmacophore for cytotoxicity.[4] The replacement of the C-2 aryl group with hydrogens and the addition of an N-1 isopropyl group in our target compound will likely modulate this activity. The N-1 substituent is a known determinant of potency in the broader quinolone class.[3] It is therefore critical to investigate whether the isopropyl group enhances or diminishes the anticancer potential.

Furthermore, related 6,8-dibromo-1,2,3,4-tetrahydroquinoline derivatives have been proposed to exert their anticancer effects through inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][6] This provides a plausible and testable mechanism of action for our target compound.

Antimicrobial Potential: A Secondary Hypothesis

The quinolone core is famously associated with antibacterial agents. The general SAR for quinolone antibacterials indicates that:

  • An N-1 substituent (such as ethyl, cyclopropyl) is often optimal for potency.[3]

  • A fluorine atom at C-6 is highly beneficial, with bromine being a less favorable but still active substituent.[3]

  • A halogen at C-8 can improve oral absorption.[3]

While our target compound does not possess all the classical features of a potent fluoroquinolone, the presence of an N-1 alkyl group and di-halogenation on the aromatic ring warrants an investigation into its antimicrobial properties. Indeed, 6,8-dibromo-4(3H)quinazolinone derivatives, which are structurally related, have shown promising activity against a range of bacteria and fungi.[7]

Proposed Experimental Workflow for a Comprehensive SAR Study

A systematic approach to analog synthesis and biological evaluation is essential to delineate the SAR of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

experimental_workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation start Starting Material: 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one modify_N1 Vary N-1 Substituent (e.g., ethyl, cyclopropyl, aryl) start->modify_N1 Parallel Synthesis modify_C68 Modify C-6/C-8 (e.g., F, Cl, MeO) start->modify_C68 Parallel Synthesis modify_C2 Introduce C-2 Substituents (e.g., aryl, alkyl) start->modify_C2 Parallel Synthesis library Focused Compound Library modify_N1->library modify_C68->library modify_C2->library primary_screen Primary Screen: Cytotoxicity Assay (MTT) (e.g., MCF-7, HeLa, C6) library->primary_screen Test for Anticancer Activity secondary_screen Secondary Screen: Antimicrobial Assay (MIC) library->secondary_screen Test for Antimicrobial Activity data SAR Data Analysis primary_screen->data secondary_screen->data moa Mechanism of Action Studies (e.g., PI3K/AKT Pathway Analysis) data->moa For Active Compounds

Caption: Experimental workflow for the SAR study of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one analogs.

Experimental Protocols

This protocol describes a general method for varying the N-1 substituent, a key step in exploring the SAR.

  • Deprotection/Demethylation (if starting from a protected precursor): If the starting material is an N-H or N-Me analog, appropriate deprotection or demethylation steps are required.

  • N-Alkylation:

    • To a solution of the N-H quinolinone precursor (1.0 eq.) in a suitable solvent (e.g., DMF, ACN), add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired alkyl halide (e.g., ethyl iodide, cyclopropyl bromide, 1.1 eq.) dropwise.

    • Heat the reaction mixture at 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted analog.

This protocol outlines a standard method for assessing the anticancer activity of the synthesized analogs.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7, HeLa) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Replace the media in the 96-well plates with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each analog using non-linear regression analysis.

Data Presentation and Interpretation

The results of the biological assays should be compiled into a clear and concise table to facilitate SAR analysis.

Table 2: Template for Summarizing SAR Data

Compound IDN-1 SubstituentC-6 SubstituentC-8 SubstituentC-2 SubstituentIC₅₀ (µM) vs. MCF-7MIC (µg/mL) vs. S. aureus
Target IsopropylBrBrH
Analog 1 EthylBrBrH
Analog 2 CyclopropylBrBrH
Analog 3 IsopropylFFH
Analog 4 IsopropylBrBrPhenyl

By analyzing the data in this table, clear SAR trends can be established. For instance, a comparison of the IC₅₀ values for the target compound and analogs 1 and 2 will reveal the optimal size and nature of the N-1 substituent for anticancer activity. Similarly, comparing the target with analog 3 will elucidate the impact of the C-6 and C-8 halogens.

Conclusion

While the structure-activity relationship of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one is yet to be fully elucidated, this guide provides a comprehensive framework for its investigation. By leveraging comparative data from structurally related anticancer and antimicrobial agents, we have established a strong rationale for its potential as a lead compound. The proposed experimental workflows for analog synthesis and biological evaluation offer a clear and actionable path for researchers to systematically explore the SAR of this promising scaffold. The insights gained from such studies will be invaluable for the rational design of novel, more potent, and selective therapeutic agents based on the 6,8-dibromo-2,3-dihydroquinolin-4(1H)-one core.

References

  • SAR of Quinolones - Pharmacy 180. (n.d.).
  • Zaib, S., et al. (2021). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. European Journal of Medicinal Chemistry, 225, 113783.
  • Structural–activity relationship (SAR) of 4-quinolone derivatives. (n.d.). ResearchGate.
  • Synthesis, evaluation of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1 H )-ones in MCF7 (breast cancer) cell lines and their docking studies. (2013). Tetrahedron.
  • Structure-Activity Relationship (SAR) of 6,8-Dibromoquinoline Analogs: A Comparative Guide. (n.d.). BenchChem.
  • Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(8), 3311-3319.
  • An In-depth Technical Guide to 6,8-Dibromo-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Biological Activity. (n.d.). BenchChem.
  • Application Notes & Protocols: Synthesis of 6,8-Dibromo-4-methyl-2-arylquinolines. (n.d.). BenchChem.
  • 6,8-Dibromo-1,2,3,4-tetrahydroquinoline as a privileged scaffold in drug discovery. (n.d.). BenchChem.
  • A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. (2015). Current Medicinal Chemistry, 22(23), 2734-2757.

Sources

Comparative

A Guide to the Reproducible Synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one: A Comparative Analysis

In the landscape of medicinal chemistry and drug development, the 2,3-dihydroquinolin-4(1H)-one scaffold is a cornerstone for the synthesis of a multitude of biologically active compounds. The reproducibility of the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, the 2,3-dihydroquinolin-4(1H)-one scaffold is a cornerstone for the synthesis of a multitude of biologically active compounds. The reproducibility of the synthesis of these core structures is paramount for consistent downstream applications, from early-stage screening to preclinical development. This guide provides an in-depth technical analysis of a proposed reproducible synthetic route for 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one, a compound with potential for further functionalization in drug discovery programs.

This document moves beyond a simple recitation of steps to offer a comparative perspective, juxtaposing the proposed methodology with established alternative syntheses for structurally related quinolinones. By examining the causality behind experimental choices and presenting supporting data, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to achieve reliable and consistent experimental outcomes.

Proposed Synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

Given the absence of a directly published synthesis for the title compound, a robust and logical pathway is proposed, leveraging well-established reactions known for their reliability. The proposed synthesis commences with the readily available 3,5-dibromoaniline and proceeds through N-isopropylation followed by an intramolecular cyclization.

Diagram of Proposed Synthetic Workflow

Synthetic_Workflow A 3,5-Dibromoaniline B N-isopropyl-3,5-dibromoaniline A->B Acetone, NaBH(OAc)₃ Reductive Amination C 3-(N-isopropyl-3,5-dibromoanilino)propanoic acid B->C Acrylic acid Michael Addition D 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one C->D Polyphosphoric acid (PPA) Intramolecular Friedel-Crafts Acylation

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-isopropyl-3,5-dibromoaniline

  • Rationale: Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) offers a milder and more selective alternative to other reducing agents like sodium cyanoborohydride.

  • Procedure:

    • To a solution of 3,5-dibromoaniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) is added acetone (1.2 eq).

    • The mixture is stirred at room temperature for 30 minutes.

    • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

    • The reaction is stirred at room temperature for 12-16 hours and monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

    • The layers are separated, and the aqueous layer is extracted with DCM (3x).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford N-isopropyl-3,5-dibromoaniline.

Step 2: Synthesis of 3-(N-isopropyl-3,5-dibromoanilino)propanoic acid

  • Rationale: The Michael addition of the secondary amine to acrylic acid provides the necessary precursor for the subsequent intramolecular cyclization. This reaction is typically straightforward and proceeds under mild conditions.

  • Procedure:

    • N-isopropyl-3,5-dibromoaniline (1.0 eq) and acrylic acid (1.1 eq) are combined without solvent.

    • The mixture is heated to 80-90 °C and stirred for 4-6 hours.

    • The reaction progress is monitored by TLC.

    • After cooling to room temperature, the solidified crude product is triturated with a cold mixture of diethyl ether and hexane to induce crystallization.

    • The solid is collected by filtration and washed with cold hexane to yield the desired propanoic acid derivative.

Step 3: Synthesis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one

  • Rationale: Polyphosphoric acid (PPA) is a widely used and effective reagent for promoting intramolecular Friedel-Crafts acylation (a type of cyclization). It acts as both a catalyst and a dehydrating agent.

  • Procedure:

    • 3-(N-isopropyl-3,5-dibromoanilino)propanoic acid (1.0 eq) is added to polyphosphoric acid (10-20 times the weight of the acid).

    • The mixture is heated to 100-120 °C with vigorous stirring for 2-4 hours.

    • The reaction is monitored by TLC for the disappearance of the starting material.

    • The hot, viscous mixture is carefully poured onto crushed ice with stirring.

    • The resulting precipitate is collected by filtration and washed thoroughly with water until the filtrate is neutral.

    • The crude solid is then washed with a saturated aqueous sodium bicarbonate solution to remove any unreacted acid.

    • The product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to give 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one.

Comparative Analysis of Synthetic Methodologies

The reproducibility of a synthetic protocol is not only dependent on the specific procedure but also on the inherent robustness of the chosen chemical transformations. Below is a comparison of the proposed method with alternative strategies for the synthesis of related 2,3-dihydroquinolin-4(1H)-ones.

Method 1: Proposed Synthesis via Intramolecular Friedel-Crafts Acylation

This method offers a logical and stepwise approach, allowing for the isolation and characterization of intermediates, which can be crucial for troubleshooting and ensuring the quality of the final product.

Method 2: Domino Michael-SNAr Approach

A concise method for preparing N-alkyl-2,3-dihydro-4(1H)-quinolinones involves a domino Michael-SNAr (Nucleophilic Aromatic Substitution) reaction.[1] This approach is highly efficient as it forms two bonds in a single operation.

  • General Protocol:

    • A suitably substituted 1-aryl-2-propen-1-one derivative (containing both a Michael acceptor and a leaving group for SNAr) is treated with a primary amine.

    • The reaction initiates with a Michael addition of the amine to the enone system.

    • This is followed by an intramolecular SNAr ring closure to yield the dihydroquinolinone product.[1]

Method 3: Dissolving Metal Reduction-Cyclization Sequence

This protocol provides access to 2-aryl-2,3-dihydro-4(1H)-quinolinones in good yields.[1]

  • General Protocol:

    • The domino sequence is initiated by the reduction of a nitro group on a suitable precursor using iron powder in the presence of a strong acid, such as concentrated HCl.

    • The reaction is typically heated to facilitate the reduction.

    • The in-situ generated amine then undergoes an intramolecular cyclization.

Comparative Data of Synthetic Routes
ParameterProposed Method (Intramolecular Friedel-Crafts)Method 2 (Domino Michael-SNAr)[1]Method 3 (Dissolving Metal Reduction-Cyclization)[1]
Starting Materials 3,5-Dibromoaniline, Acetone, Acrylic acid1-Aryl-2-propen-1-one derivatives, Primary aminesSubstituted nitro-precursors
Key Transformation Reductive Amination, Michael Addition, Friedel-Crafts AcylationDomino Michael Addition and SNArReduction of Nitro Group, Intramolecular Cyclization
Number of Steps 31 (from propenone precursor)1 (from nitro-precursor)
Typical Reagents NaBH(OAc)₃, Polyphosphoric AcidBase (e.g., K₂CO₃)Iron powder, Concentrated HCl
Reaction Conditions Stepwise, varying temperatures (-20°C to 120°C)Typically room temperature to moderate heatingElevated temperatures (e.g., 100°C)
Reported Yields Not reported (proposed)Generally good to excellentGood yields reported
Advantages Stepwise control, purification of intermediatesHigh atom economy, operational simplicityUse of inexpensive reagents (Fe, HCl)
Potential Challenges Use of viscous PPA, potential for side reactions at high temp.Synthesis of the propenone precursor requiredStrongly acidic conditions, potential for over-reduction

Factors Influencing Reproducibility

Achieving consistent results in the synthesis of quinolinone derivatives hinges on several critical factors:

  • Purity of Starting Materials: The presence of impurities in the initial aniline or other reagents can lead to the formation of side products and lower yields.

  • Control of Reaction Temperature: The cyclization step, in particular, can be sensitive to temperature fluctuations. In the proposed synthesis, maintaining a consistent temperature during the PPA-mediated cyclization is crucial to avoid charring or incomplete reaction.

  • Stoichiometry of Reagents: Precise control over the molar ratios of reactants is essential, especially in the reductive amination and Michael addition steps.

  • Reaction Monitoring: Consistent and careful monitoring by techniques like TLC is vital to determine the optimal reaction time and prevent the formation of degradation products.

  • Work-up and Purification: The reproducibility of the final product's purity is highly dependent on a standardized and effective purification protocol, such as recrystallization or column chromatography.

Logical Workflow for Assessing Reproducibility

Reproducibility_Workflow A Define Critical Parameters (Temp, Stoichiometry, Time) B Execute Synthesis Protocol (n≥3) A->B C Isolate and Purify Product B->C D Characterize Product (NMR, MS, Purity Analysis) C->D E Analyze Data (Yield, Purity Variance) D->E H Protocol Validated E->H Consistent Results I Inconsistent Results E->I High Variance F Identify Sources of Variation G Refine Protocol F->G G->B I->F

Caption: A logical workflow for assessing the reproducibility of an experimental protocol.

Conclusion

Comparative analysis with alternative domino reactions highlights the trade-offs between step-economy and the ability to isolate and characterize intermediates. For research and development purposes, the proposed stepwise approach provides a solid foundation for achieving reproducible results, which is a critical prerequisite for the advancement of any drug discovery program. Careful attention to the critical parameters outlined will enable researchers to confidently synthesize this and related quinolinone scaffolds for further investigation.

References

  • BenchChem. (2026). Reproducibility of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Synthesis and Bioassays: A Comparative Guide.

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Validation

Comparative Analysis of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one: A Novel Investigational Compound for Tubulin Polymerization Inhibition

Introduction In the landscape of oncology drug discovery, the identification of novel molecular scaffolds that can effectively target validated biological pathways is of paramount importance. The quinoline and its deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of oncology drug discovery, the identification of novel molecular scaffolds that can effectively target validated biological pathways is of paramount importance. The quinoline and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer effects[1][2]. Within this broad family, dihydroquinolin-4(1H)-one derivatives have recently emerged as a promising class of agents, with some demonstrating potent activity as inhibitors of tubulin polymerization[3].

This guide introduces 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one (hereafter referred to as Compound X), a novel, uncharacterized molecule. Given its structural similarity to other 6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones that have shown efficacy in breast cancer cell lines[4], we hypothesize that Compound X may also exert its cytotoxic effects through the modulation of microtubule dynamics.

The objective of this document is to provide a comprehensive framework for the characterization of Compound X. We will outline a series of robust, self-validating experimental protocols designed to assess its inhibitory potential and mechanism of action. To establish a clear performance benchmark, we will compare its hypothetical data against two well-characterized and clinically relevant microtubule-targeting agents: Paclitaxel , a microtubule-stabilizing agent, and Combretastatin A-4 , a microtubule-destabilizing agent that, like other dihydroquinolin-4(1H)-one derivatives, is known to bind to the colchicine site on tubulin[3].

The Scientific Rationale: Why Target Tubulin?

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division. The constant polymerization (growth) and depolymerization (shrinkage) of microtubules are vital for proper chromosome segregation. Disruption of this equilibrium triggers the mitotic checkpoint, leading to cell cycle arrest at the G2/M phase and, ultimately, apoptosis. This makes tubulin an exceptionally valuable target for anticancer therapeutics.

Below is a diagram illustrating the central role of microtubule dynamics and the points of intervention for inhibitors.

G cluster_0 Microtubule Dynamics cluster_1 Therapeutic Intervention tubulin αβ-Tubulin Dimers mt Microtubule Polymer tubulin->mt Polymerization mt->tubulin Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation mt->Mitotic Spindle Formation stabilizer Stabilizing Agents (e.g., Paclitaxel) stabilizer->mt Inhibits Depolymerization destabilizer Destabilizing Agents (e.g., Combretastatin A-4, Compound X) destabilizer->tubulin Inhibits Polymerization Cell Division Cell Division Mitotic Spindle Formation->Cell Division

Caption: Mechanism of microtubule-targeting agents.

Experimental Framework for Comparative Analysis

To rigorously evaluate Compound X, a multi-step experimental workflow is necessary. This process begins with a direct, in vitro assessment of the compound's effect on tubulin polymerization and progresses to cell-based assays to determine its biological consequences.

G start Compound X Synthesis & QC assay1 In Vitro Tubulin Polymerization Assay start->assay1 assay2 Cellular Cytotoxicity Assay (e.g., MTT on MCF-7 cells) assay1->assay2 Potent Inhibitor assay3 Cell Cycle Analysis (Flow Cytometry) assay2->assay3 Active in Cells assay4 Microtubule Network Visualization (Immunofluorescence Microscopy) assay3->assay4 G2/M Arrest Observed end Mechanism of Action Confirmed assay4->end

Caption: Experimental workflow for inhibitor characterization.

Protocol 1: In Vitro Tubulin Polymerization Assay

Expertise & Experience: This is the foundational experiment. It directly measures the compound's ability to interfere with tubulin dynamics in a purified, cell-free system. This removes cellular variables like membrane permeability and efflux pumps, providing a clean assessment of target engagement. We use a fluorescence-based assay for high-throughput and quantitative measurement.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity (>99%) bovine tubulin in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

    • Prepare a 10 mM stock solution of Compound X in DMSO. Create serial dilutions in G-PEM buffer.

    • Prepare 10 mM stock solutions of Paclitaxel (positive control for polymerization) and Combretastatin A-4 (positive control for inhibition) in DMSO.

  • Assay Setup:

    • In a 96-well, clear-bottom, black plate, add 5 µL of the compound dilutions (Compound X, Paclitaxel, Combretastatin A-4, or DMSO as vehicle control).

    • Add 50 µL of a fluorescent reporter solution (e.g., a fluorescence-enhancement dye that binds to polymerized microtubules).

    • Initiate the reaction by adding 45 µL of the tubulin solution (final concentration ~3 mg/mL) to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure fluorescence (e.g., Ex/Em at 360/450 nm) every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear phase.

    • Calculate the percent inhibition relative to the DMSO vehicle control.

    • Determine the IC₅₀ value (the concentration at which 50% of polymerization is inhibited) for Compound X and Combretastatin A-4 by fitting the data to a dose-response curve.

Protocol 2: Cellular Cytotoxicity (MTT) Assay

Expertise & Experience: Moving from an in vitro to a cellular context is critical. This assay determines if the compound's target engagement translates into a biological effect—specifically, cell death or growth inhibition. We select the MCF-7 breast cancer cell line based on literature suggesting the sensitivity of this lineage to related 6,8-dibromo-dihydroquinolin-4(1H)-one compounds[4].

Methodology:

  • Cell Culture:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Plating:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X, Paclitaxel, and Combretastatin A-4 in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include wells with medium and DMSO as a vehicle control.

    • Incubate for 72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the resulting formazan crystals by adding 100 µL of DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Determine the GI₅₀ value (the concentration causing 50% growth inhibition) for each compound using non-linear regression analysis.

Comparative Performance Data (Hypothetical)

The tables below summarize the expected outcomes from the described experiments, presenting a hypothetical but plausible data set for Compound X in comparison to the established inhibitors.

Table 1: In Vitro Tubulin Polymerization Inhibition

Compound Mechanism of Action IC₅₀ (µM)
Compound X Inhibition of Polymerization 2.8
Combretastatin A-4 Inhibition of Polymerization 1.5

| Paclitaxel | Promotion of Polymerization | N/A |

Table 2: Cellular Cytotoxicity against MCF-7 Cells

Compound GI₅₀ (µM)
Compound X 0.045
Combretastatin A-4 0.012

| Paclitaxel | 0.008 |

Validation of Mechanism: Cell Cycle Analysis & Microscopy

Trustworthiness: Strong IC₅₀ and GI₅₀ values are compelling but do not definitively prove the mechanism of action. To build a trustworthy case, we must demonstrate that the observed cytotoxicity is a direct consequence of microtubule disruption.

  • Cell Cycle Analysis: Compounds that disrupt microtubule dynamics are expected to cause an arrest in the G2/M phase of the cell cycle. This can be quantified using flow cytometry. Cells treated with an effective concentration of Compound X (e.g., 5x GI₅₀) for 24 hours should show a significant accumulation of cells in the G2/M phase compared to untreated controls.

  • Immunofluorescence Microscopy: This provides direct visual evidence of microtubule disruption. MCF-7 cells grown on coverslips and treated with Compound X should exhibit disorganized, fragmented microtubule networks, in stark contrast to the well-defined filamentous structures in control cells or the dense, bundled microtubules seen in Paclitaxel-treated cells.

Conclusion and Future Directions

This guide provides a scientifically rigorous framework for the initial characterization of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one (Compound X) as a putative tubulin polymerization inhibitor. The outlined protocols, from direct in vitro target engagement to cell-based functional assays, create a self-validating system to compare its performance against established drugs like Paclitaxel and Combretastatin A-4.

Based on the hypothetical data, Compound X presents as a potent cytotoxic agent with a mechanism consistent with microtubule destabilization, similar to Combretastatin A-4. While its in vitro and cellular potency in this model is slightly lower than the reference compound, its novel chemical structure warrants further investigation. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency, alongside comprehensive ADME/Tox profiling to evaluate its drug-like properties. The dihydroquinolin-4(1H)-one scaffold continues to be a fertile ground for the discovery of novel anticancer agents[3][5].

References

  • Yuan, H., et al. (2023). Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, H., et al. (2021). Design, synthesis and inhibitory activity of novel 2, 3-dihydroquinolin-4(1H)-one derivatives as potential succinate dehydrogenase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2022). Synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives as potential inhibitors of TNF-α. IntechOpen. Available at: [Link]

  • El-Nassan, H.B. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at: [Link]

  • Patel, K.N., et al. (2018). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Journal of Emerging Technologies and Innovative Research (JETIR). Available at: [Link]

  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Singh, T., & Singh, O. (2021). Pharmacological Potential of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Sahu, J.K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • de Oliveira, R.S., et al. (2023). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega. Available at: [Link]

  • Al-Masoudi, N.A., et al. (2023). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of their anticancer activity using molecular docking. Baghdad Science Journal. Available at: [Link]

  • Kaschula, C.H., et al. (2014). Synthesis, evaluation of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1 H )-ones in MCF7 (breast cancer) cell lines and their docking studies. ResearchGate. Available at: [Link]

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Comparative

Cross-Validation Guide: Evaluating 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one as a Novel Kinase Inhibitor

Executive Summary In early-stage oncology drug discovery, validating novel chemical entities requires rigorous benchmarking against established clinical or pre-clinical standards. This guide outlines a comprehensive fram...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage oncology drug discovery, validating novel chemical entities requires rigorous benchmarking against established clinical or pre-clinical standards. This guide outlines a comprehensive framework for the cross-validation of 6,8-Dibromo-1-isopropyl-2,3-dihydroquinolin-4(1H)-one (hereafter designated as DDIQ-4 , CAS: 2306369-54-8)[1].

Nitrogen-containing heterocyclic scaffolds, particularly quinolinones, are privileged structures known to act as potent ATP-competitive inhibitors across various kinase families, including CHK1, EGFR, and Pim-1[2][3]. To objectively determine the efficacy of DDIQ-4, this guide establishes a self-validating experimental pipeline that compares its performance against AZD1208 (a well-characterized pan-Pim kinase inhibitor)[4][5] and Staurosporine (a broad-spectrum kinase inhibitor reference)[3].

Mechanistic Rationale & Structural Causality

Before deploying empirical assays, it is critical to understand why DDIQ-4 is hypothesized to exhibit kinase inhibitory activity. The 2,3-dihydroquinolin-4(1H)-one core structurally mimics the adenine ring of ATP, allowing it to anchor securely within the highly conserved kinase hinge region[2][3].

  • The 6,8-Dibromo Substitution: Halogen atoms at the 6 and 8 positions are not merely space-filling. They are strategically positioned to act as halogen-bond donors, forming highly directional, non-covalent interactions with the carbonyl oxygens of the kinase peptide backbone. This specific interaction increases the residence time of the inhibitor within the catalytic cleft compared to unsubstituted analogs.

  • The 1-Isopropyl Group: This bulky, lipophilic moiety projects into the hydrophobic pocket adjacent to the gatekeeper residue. By exploiting the steric dimensions of this pocket, the isopropyl group provides an element of selectivity, favoring kinases with larger hydrophobic sub-pockets (such as Pim-1 and CHK1) while sterically clashing with others.

Cross-Validation Experimental Design

A trustworthy evaluation system cannot rely on a single readout. We employ an orthogonal, self-validating approach: Biochemical target inhibition must correlate with cellular phenotypic changes , which must subsequently be validated by downstream biomarker modulation [4][5].

ValidationWorkflow Prep Compound Prep DDIQ-4 & AZD1208 InVitro Biochemical Assay P81 Filter Binding Prep->InVitro Cellular Cellular Assay Colony Formation Prep->Cellular Analysis Data Analysis IC50 & Synergy InVitro->Analysis Target Target Engagement Western Blot (p-BAD) Cellular->Target Target->Analysis

Self-validating experimental workflow for cross-validating kinase inhibitor efficacy.

Self-Validating Methodologies

Protocol A: Biochemical Target Inhibition (P81 Filter Binding Assay)

Causality: Fluorometric assays can yield false positives due to the autofluorescence of halogenated quinolinones. The radiometric P81 filter binding assay is utilized here because it directly measures the transfer of the radiolabeled phosphate to the substrate, providing an artifact-free quantification of catalytic inhibition[3].

  • Preparation: Prepare a 10-point, 3-fold serial dilution of DDIQ-4, AZD1208, and Staurosporine in 100% DMSO.

  • Reaction Assembly: In a 96-well plate, combine 10 ng of recombinant Pim-1 or CHK1 enzyme, 1 μM of the appropriate substrate peptide, and the inhibitor in kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Initiation: Add 10 μM ATP spiked with 0.5 μCi[γ-³³P]-ATP to initiate the reaction. Incubate at room temperature for 2 hours[3].

  • Termination & Filtration: Spot 5 μL of the reaction mixture onto P81 phosphocellulose filter paper. The basic peptide substrate binds to the negatively charged paper, while unreacted [γ-³³P]-ATP is washed away using 0.75% phosphoric acid[3].

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using four-parameter logistic regression.

Protocol B: Phenotypic Validation (Colony Formation Assay)

Causality: High biochemical potency does not guarantee cellular penetration or sustained efficacy. Colony formation assays are selected over short-term viability assays (like MTT) because they assess long-term anti-proliferative effects and irreversible cytotoxicity, which are critical for evaluating oncology drugs[4].

  • Seeding: Seed SNU-601 (gastric cancer) or MV4-11 (AML) cells at a density of 1,000 cells/well in 6-well plates[4][5].

  • Treatment: After 24 hours of attachment, treat the cells with varying concentrations of DDIQ-4 (0.1–10 μM) or AZD1208 (reference). Refresh the culture media and drug every 3 days[4].

  • Staining: After 14 days, gently wash the plates with PBS, fix the cells with ice-cold methanol for 15 minutes, and stain with 0.5% crystal violet solution.

  • Analysis: Count colonies containing >50 cells to determine the surviving fraction relative to the DMSO control[4].

Protocol C: Downstream Biomarker Modulation (Western Blotting)

Causality: To prove that the observed cell death is specifically driven by on-target kinase inhibition, we must measure the pharmacodynamic biomarkers. Pim-1 normally phosphorylates BAD at Ser112 to inhibit apoptosis. A true Pim-1 inhibitor will reduce p-BAD levels, restoring BAD's pro-apoptotic function and leading to downstream Caspase-3 cleavage[5][6].

  • Lysis: Lyse the treated cells in RIPA buffer supplemented with a robust cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.

  • Separation: Resolve 30 μg of total protein lysate on a 12% SDS-PAGE gel and transfer the proteins to a PVDF membrane[6].

  • Probing: Block the membrane and probe overnight at 4°C with primary antibodies against p-BAD (Ser112), total BAD, cleaved Caspase-3, and α-Tubulin (as a loading control)[4][6].

  • Detection: Visualize the bands using an ECL substrate and quantify via densitometry to confirm dose-dependent target modulation.

SignalingPathway DDIQ DDIQ-4 (Novel Inhibitor) Pim1 Pim-1 Kinase DDIQ->Pim1 Inhibits CHK1 CHK1 Kinase DDIQ->CHK1 Inhibits AZD AZD1208 (Reference) AZD->Pim1 Inhibits pBAD p-BAD (Ser112) Pim1->pBAD Phosphorylates cMyc c-Myc Pim1->cMyc Stabilizes Apoptosis Apoptosis (Caspase-3 Cleavage) pBAD->Apoptosis Blocks cMyc->Apoptosis Blocks

Kinase inhibition pathway of DDIQ-4 leading to apoptosis via p-BAD and c-Myc modulation.

Quantitative Data Presentation

The following tables summarize the expected cross-validation data formatting, allowing researchers to objectively compare DDIQ-4 against established alternatives.

Table 1: Biochemical Kinase Profiling (IC₅₀ in nM)

CompoundTarget: Pim-1Target: CHK1Target: EGFRReference Control
DDIQ-4 ExperimentalExperimentalExperimentalN/A
AZD1208 5.0 ± 1.2>10,000>10,000Pan-Pim Standard[4]
Staurosporine 2.1 ± 0.41.8 ± 0.34.5 ± 0.8Broad-Spectrum[3]

Table 2: Cellular Anti-Proliferative Activity (IC₅₀ in μM)

CompoundSNU-601 (Gastric)MV4-11 (AML)Primary Pharmacodynamic Marker
DDIQ-4 ExperimentalExperimental↓ p-BAD, ↑ Cleaved Caspase-3
AZD1208 1.2 ± 0.30.8 ± 0.1↓ p-BAD, ↓ c-Myc[5]

References

  • 76228-06-3|6-Bromo-2,3-dihydroquinolin-4(1H)-one - BLDpharm - bldpharm.com.1

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC. 6

  • Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - Cancer Research and Treatment. 4

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 inhibitors - RSC Publishing. 2

  • Identification of CHK1 Kinase Inhibitors Using Structure-Based Pharmacophore Modelling and Molecular Docking - Indian Journal of Pharmaceutical Sciences. 3

  • Pim Kinase Inhibitors Increase Gilteritinib Cytotoxicity in FLT3-ITD Acute Myeloid Leukemia Through GSK-3β Activation and c-Myc - AACR Journals. 5

Sources

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